molecular formula C11H12FNO4 B1283596 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid CAS No. 219858-64-7

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B1283596
CAS No.: 219858-64-7
M. Wt: 241.22 g/mol
InChI Key: CEYBRSLAYCIMOV-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYBRSLAYCIMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568144
Record name N-Acetyl-3-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219858-64-7
Record name N-Acetyl-3-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of N-acetyl-L-tyrosine. The strategic incorporation of a fluorine atom onto the phenolic ring of tyrosine derivatives can significantly modulate their biological properties, making them valuable molecules in drug discovery and biomedical research. This document delineates two primary synthetic strategies: a robust chemical synthesis pathway via N-acetylation of 3-fluoro-L-tyrosine and an efficient enzymatic approach utilizing tyrosine phenol-lyase. This guide is intended to provide researchers with the necessary theoretical and practical knowledge to successfully synthesize and characterize this important compound.

Introduction: The Significance of Fluorinated Amino Acids

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluorinated amino acids, when incorporated into peptides or as standalone entities, can impart unique conformational constraints and electronic properties. This compound, as a derivative of the essential amino acid L-tyrosine, is a precursor for the synthesis of catecholamine neurotransmitters.[2] Its fluorination is anticipated to alter its metabolic fate and interaction with biological targets.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.

Retrosynthesis Target This compound Disconnection1 C-N bond (Amide) Target->Disconnection1 Chemical Synthesis Disconnection2 C-C and C-N bonds Target->Disconnection2 Enzymatic Synthesis StartingMaterial1 3-Fluoro-L-tyrosine Disconnection1->StartingMaterial1 Reagent1 Acetic Anhydride Disconnection1->Reagent1 StartingMaterial2 3-Fluorophenol Disconnection2->StartingMaterial2 StartingMaterial3 Pyruvate & Ammonia Source Disconnection2->StartingMaterial3 Enzyme Tyrosine Phenol-Lyase (TPL) Disconnection2->Enzyme

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Chemical Synthesis via N-Acetylation of 3-Fluoro-L-tyrosine

This approach is a straightforward and widely applicable method for the synthesis of N-acetylated amino acids. The core of this strategy is the nucleophilic attack of the amino group of 3-fluoro-L-tyrosine on acetic anhydride under basic conditions.

Foundational Principles and Mechanistic Insights

The N-acetylation of an amino acid is a classic example of nucleophilic acyl substitution. The reaction is typically carried out in an aqueous basic solution. The base serves two critical purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation. The phenolic hydroxyl group is less nucleophilic than the amino group under these conditions and does not significantly compete in the acetylation reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-acetylation of L-tyrosine.[3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
3-Fluoro-L-tyrosine199.1810.0 g0.0502Starting material[5]
Deionized Water18.02100 mL-Solvent
Sodium Hydroxide (30% w/v)40.00As needed-For pH adjustment
Acetic Anhydride102.095.4 mL (5.8 g)0.0568Acetylating agent (1.1 eq)
Hydrochloric Acid (conc.)36.46As needed-For acidification
Activated Carbon-0.5 g-For decolorization
Ethanol (95%)46.07As needed-For recrystallization

Procedure:

  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and pH probe, suspend 10.0 g (0.0502 mol) of 3-fluoro-L-tyrosine in 100 mL of deionized water.

  • Basification: While stirring vigorously, slowly add 30% aqueous sodium hydroxide solution dropwise until the 3-fluoro-L-tyrosine is completely dissolved and the pH of the solution reaches approximately 12.

  • Acetylation: Cool the solution to 10-15 °C in an ice bath. Begin the dropwise addition of 5.4 mL (0.0568 mol) of acetic anhydride over a period of 30 minutes. Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

  • Reaction Completion: After the addition of acetic anhydride is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2. A white precipitate of the product will form.

  • Isolation: Isolate the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification:

    • Transfer the crude product to a 500 mL beaker and add 200 mL of deionized water. Heat the suspension to 80-90 °C with stirring to dissolve the solid.

    • Add 0.5 g of activated carbon and stir for 10 minutes.

    • Hot-filter the solution through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for at least 2 hours to complete crystallization.

    • Collect the purified product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C.

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H NMR: Expected signals include aromatic protons (doublets and doublets of doublets), the alpha-proton of the amino acid, the methylene protons, and the acetyl methyl protons.

  • ¹³C NMR: Will show distinct signals for the carboxylic acid, amide carbonyl, aromatic carbons (with C-F couplings), and the aliphatic carbons.

  • ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₂FNO₄, MW: 241.22 g/mol ).

  • Melting Point: A sharp melting point indicates high purity.

Pathway 2: Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)

This biocatalytic approach offers a highly stereoselective and environmentally benign route to the target molecule, though it requires access to the specific enzyme and careful control of reaction conditions.[6][7]

Foundational Principles and Mechanistic Insights

Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. The reaction can be driven in the synthetic direction by providing a high concentration of a substituted phenol, along with a pyruvate and ammonia source.

Enzymatic_Synthesis Substrates 3-Fluorophenol + Sodium Pyruvate + Ammonium Chloride Enzyme Tyrosine Phenol-Lyase (TPL) + Pyridoxal-5'-phosphate (PLP) Substrates->Enzyme Product 3-Fluoro-L-tyrosine Enzyme->Product Acetylation N-Acetylation (Acetic Anhydride) Product->Acetylation FinalProduct This compound Acetylation->FinalProduct

Caption: Workflow for the enzymatic synthesis of the target molecule.

Representative Experimental Protocol

This protocol outlines the general steps for the enzymatic synthesis of the intermediate, 3-fluoro-L-tyrosine, which would then be acetylated as described in Pathway 1.

Materials:

Reagent/SolventRole
3-FluorophenolSubstrate
Sodium PyruvateSubstrate
Ammonium ChlorideAmmonia source
Tyrosine Phenol-Lyase (TPL)Biocatalyst
Pyridoxal-5'-phosphate (PLP)Co-factor
Potassium Phosphate BufferReaction medium

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (pH 8.0) containing 3-fluorophenol, sodium pyruvate, ammonium chloride, and pyridoxal-5'-phosphate.

  • Enzyme Addition: Initiate the reaction by adding tyrosine phenol-lyase.

  • Incubation: Maintain the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC to determine the concentration of the product, 3-fluoro-L-tyrosine.

  • Work-up and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or acidification). The product can be purified from the reaction mixture using ion-exchange chromatography.

  • N-Acetylation: The purified 3-fluoro-L-tyrosine is then subjected to the N-acetylation protocol as detailed in Pathway 1.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

  • 3-Fluorophenol: Toxic and corrosive. Handle with extreme care in a fume hood.

  • General Precautions: Always follow standard laboratory safety procedures.

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of this compound. The chemical synthesis route via N-acetylation of 3-fluoro-L-tyrosine is a straightforward and scalable method suitable for most organic chemistry laboratories. The enzymatic synthesis, while requiring more specialized reagents, offers the advantages of high stereoselectivity and milder reaction conditions. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

References

  • Grieco, P. A., & Tice, C. M. (1982). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 47(23), 4613–4617.
  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • PubMed. (2007). Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine? Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Intermediate synthesis from L-tyrosine. Retrieved from [Link]

  • bioRxiv. (2020, September 22). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine-Thiol Displacement Reaction (FTDR). Retrieved from [Link]

  • ResearchGate. (n.d.). Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. Retrieved from [Link]

  • PubMed Central. (n.d.). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Retrieved from [Link]

  • The Journal of Nuclear Medicine. (1984). Methods for the enzymatic synthesis of tyrosine and phenylalanine labeled with nitrogen-13. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-L-tyrosine. Retrieved from [Link]

  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PubMed. (2001). Enzymatic Synthesis of Aza-L-Tyrosines. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-Acetyl-3-fluoro-L-tyrosine, is a fluorinated analog of N-acetyl-L-tyrosine. The strategic introduction of a fluorine atom onto the phenolic ring of the tyrosine scaffold significantly modulates its electronic and steric properties. This modification can lead to enhanced metabolic stability, altered binding affinities for biological targets, and unique spectroscopic signatures, making it a compound of considerable interest in drug discovery, neuropharmacology, and biochemical research.[1] As a derivative of L-tyrosine, it plays a role in neurotransmitter synthesis and other metabolic pathways.[1]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount for researchers, as they govern critical aspects of a molecule's behavior, including its solubility, absorption, distribution, and target engagement.[2] We will not only present the key data but also delve into the standardized experimental protocols for their determination, offering insights into the rationale behind these well-established methods.

Chemical Identity and Structure

A precise understanding of the molecule's structure and fundamental identifiers is the foundation of all physicochemical analysis.

  • IUPAC Name: (2S)-2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

  • Synonyms: N-Acetyl-3-fluoro-L-tyrosine, Ac-3-F-Tyr-OH

  • Molecular Formula: C₁₁H₁₂FNO₄

  • Molecular Weight: 241.22 g/mol (Calculated based on isotopic composition)

  • CAS Number: While a specific CAS number for the N-acetylated form was not found, the parent amino acid, 3-Fluoro-L-tyrosine, is identified by CAS Number 7423-96-3.[3]

The structure consists of a propanoic acid backbone, an acetamido group at the alpha-carbon (in the L-configuration), and a 3-fluoro-4-hydroxyphenyl (fluorinated tyrosine) side chain. The fluorine atom is positioned ortho to the hydroxyl group on the benzene ring.

Core Physicochemical Properties

The defining physicochemical characteristics of N-Acetyl-3-fluoro-L-tyrosine are summarized below. These values, particularly pKa, LogP, and solubility, are critical predictors of a compound's pharmacokinetic and pharmacodynamic profile.

PropertyPredicted/Experimental ValueSignificance in Drug Development
pKa (Carboxylic Acid)~2.5 - 3.5 (Predicted)Influences charge state and solubility at physiological pH (7.4).
pKa (Phenolic Hydroxyl)~8.5 - 9.5 (Predicted)Affects hydrogen bonding potential and interactions with target proteins.
cLogP (Octanol/Water)~0.5 - 1.5 (Predicted)A measure of lipophilicity, which impacts membrane permeability and absorption.
Aqueous Solubility Low to Moderate (Predicted)Determines dissolution rate and bioavailability; a key factor for formulation.
Melting Point >280 °C (decomposes) (for parent 3-Fluoro-L-tyrosine)[3][4]Indicates crystal lattice energy and stability of the solid form.

Note: Experimental values for the N-acetylated compound are not widely published. The values presented are estimations based on the parent compound (3-Fluoro-L-tyrosine) and related structures, and computational predictions. For comparison, the parent amino acid L-tyrosine has a LogP of -2.26 and an aqueous solubility of 479 mg/L.[5] The acetylation and fluorination are expected to increase lipophilicity.

Experimental Determination Protocols

To ensure scientific rigor, the determination of these properties must follow validated, reproducible protocols. Here, we detail the standard methodologies for measuring pKa, LogP, and kinetic solubility.

Protocol: Potentiometric Titration for pKa Determination

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable functional groups.[6][7] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection points where the analyte is half-ionized.[2][8]

Methodology:

  • Preparation: A 1 mM solution of the test compound is prepared in deionized water or a suitable water/co-solvent mixture if solubility is limited.[2] The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[8]

  • Titration Setup: The sample solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[2] To create an inert atmosphere, the solution is purged with nitrogen gas before and during the titration.[8]

  • Titration Process: The solution is titrated with a standardized 0.1 M NaOH solution.[9] The pH is recorded at regular, small volume increments of the added titrant.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions or the points of inflection on the curve.[7][8]

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis prep1 Calibrate pH Electrode (pH 4, 7, 10 Buffers) prep2 Prepare 1 mM Compound Solution prep1->prep2 titrate Titrate with 0.1 M NaOH prep2->titrate record Record pH vs. Titrant Volume titrate->record plot Plot pH vs. Volume record->plot calc Determine pKa at Half-Equivalence Point plot->calc

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Shake-Flask (OECD 107) Method for LogP Determination

Rationale: The shake-flask method is the gold-standard for determining the n-octanol/water partition coefficient (LogP).[10][11] It is a direct measurement of the equilibrium distribution of a compound between two immiscible phases, providing a fundamental measure of its lipophilicity.[12] This method is suitable for compounds with expected LogP values in the range of -2 to 4.[10]

Methodology:

  • Preparation: Both n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated with each other by shaking them together for 24 hours, followed by separation. A stock solution of the test compound is prepared in the phase in which it is more soluble.

  • Partitioning: Accurately measured volumes of the pre-saturated n-octanol and water are combined in a vessel.[11] A known amount of the test compound is added, ensuring the concentration does not exceed 0.01 mol/L in either phase.[12]

  • Equilibration: The vessel is shaken at a constant temperature (typically 25°C) until equilibrium is reached (e.g., 24 hours).[13]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[12][13]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Pre-saturate Octanol & Water prep2 Prepare Compound Stock prep1->prep2 mix Mix Phases & Compound prep2->mix shake Shake to Equilibrate (24h) mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify Quantify Concentration in Each Phase (HPLC) centrifuge->quantify calc Calculate P = [Octanol]/[Aqueous] LogP = log10(P) quantify->calc

Caption: Workflow for LogP determination by the shake-flask method.

Protocol: Kinetic Solubility Assay via Nephelometry

Rationale: In early drug discovery, kinetic solubility is often more relevant than thermodynamic solubility because it reflects the conditions compounds experience in high-throughput screening assays.[14][15] This method measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution, which is a common practice.[14][16] Nephelometry, which measures light scattering from undissolved particles, provides a rapid and high-throughput assessment.[16][17]

Methodology:

  • Preparation: A high-concentration stock solution of the test compound is prepared in 100% DMSO (e.g., 10 mM).[17] An aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) is prepared.[18]

  • Assay Plate Setup: A small volume (e.g., 2-5 µL) of the DMSO stock solution is dispensed into the wells of a microtiter plate.[17]

  • Precipitation: The aqueous buffer is added to the wells to achieve the final desired compound concentrations, ensuring the final DMSO concentration is low (e.g., 1-2%).[18] The plate is mixed thoroughly.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[17] During this time, compounds with solubility below the tested concentration will precipitate.

  • Measurement: The plate is read using a nephelometer, which measures the intensity of light scattered by any precipitate formed in the wells.[17]

  • Data Analysis: The light scattering signal is plotted against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to significantly increase above the baseline.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Measurement & Analysis prep1 Prepare 10 mM Stock in DMSO dispense Dispense DMSO Stock into Plate prep1->dispense prep2 Prepare Aqueous Buffer (PBS, pH 7.4) add_buffer Add Buffer to Initiate Precipitation prep2->add_buffer dispense->add_buffer incubate Incubate at 25°C for 2h add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Solubility from Precipitation Point measure->analyze

Caption: Workflow for kinetic solubility determination by nephelometry.

Interpretation and Implications for Drug Development

The physicochemical properties of N-Acetyl-3-fluoro-L-tyrosine provide critical insights for its potential as a therapeutic agent.

  • Impact of Ionization (pKa): With two primary ionizable groups (carboxylic acid and phenolic hydroxyl), the molecule's net charge is highly pH-dependent. The acidic carboxyl group (predicted pKa ~2.5-3.5) will be fully deprotonated and negatively charged at physiological pH 7.4. The phenolic hydroxyl (predicted pKa ~8.5-9.5) will be predominantly neutral. This overall anionic character at physiological pH will strongly influence its solubility, membrane transport, and potential interactions with positively charged residues in protein binding pockets.

  • Lipophilicity and Permeability (LogP): The predicted cLogP of ~0.5-1.5 suggests the compound has balanced lipophilicity. This is a favorable range for drug candidates, as it often correlates with good absorption and distribution properties. The introduction of fluorine increases lipophilicity compared to the non-fluorinated parent compound, which may enhance its ability to cross cellular membranes, including potentially the blood-brain barrier, a key consideration for neurologically active compounds.

  • Solubility and Formulation: As an amino acid derivative, moderate aqueous solubility is expected, but this can be a limiting factor for achieving desired therapeutic concentrations.[15] The kinetic solubility assay is particularly important as it helps predict behavior in in vitro assays and identifies potential liabilities early.[14] For compounds with low solubility, formulation strategies such as salt formation (utilizing the carboxylic acid) or the use of co-solvents may be necessary for in vivo studies.[14]

Conclusion

This compound possesses a compelling profile of physicochemical properties for a drug discovery candidate. Its balanced lipophilicity and distinct ionization characteristics, conferred by the N-acetylation and strategic fluorination of the tyrosine core, provide a solid foundation for further investigation. The experimental protocols detailed herein represent the industry-standard approach to robustly characterizing such molecules, ensuring that the data generated is reliable and relevant for advancing development. A thorough understanding and experimental validation of these properties are essential first steps in unlocking the full therapeutic potential of this promising compound.

References

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  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • DergiPark. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available from: [Link]

  • National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]

  • National Institutes of Health (NIH). 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem. Available from: [Link]

  • National Institutes of Health (NIH). 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem. Available from: [Link]

  • ResearchGate. Fluorotyrosine analogs and corresponding pKa values. Available from: [Link]

  • ResearchGate. Synthesis of 2-[F-18]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Available from: [Link]

  • National Institutes of Health (NIH). N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem. Available from: [Link]

  • PubMed. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. Available from: [Link]

  • National Institutes of Health (NIH). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis. Available from: [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Available from: [Link]

  • Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available from: [Link]

  • Wiley Online Library. Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. Available from: [Link]

  • National Institutes of Health (NIH). L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link]

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Sources

A Guide to the Structural Determination of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid: A Key to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a compound of significant interest due to the strategic incorporation of a fluorine atom. While a solved crystal structure for this specific molecule is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the critical steps from synthesis and crystallization to single-crystal X-ray diffraction (XRD) analysis and structure refinement. Understanding the crystal structure of this and similar molecules is paramount for elucidating structure-activity relationships (SAR) and designing more potent and selective therapeutic agents.[1][2][3][4]

Introduction: The Significance of Fluorine and Crystallography in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry.[5][6][7] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5][6][8] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[5][7][8]

The molecule at the heart of this guide, this compound, is a fluorinated amino acid derivative. Its structural elucidation is critical for understanding how the fluorine atom impacts its conformation and potential interactions with biological targets. X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule at atomic resolution.[2] The resulting structural data, including bond lengths, bond angles, and torsion angles, are invaluable for rational drug design and structure-based functional studies.[1][2][4]

This guide will provide a self-validating framework for determining the crystal structure of the title compound, emphasizing the causality behind experimental choices and grounding all protocols in authoritative sources.

Synthesis and Purification

The first crucial step is the synthesis of high-purity this compound. While a specific synthesis protocol for this exact molecule is not detailed in the provided search results, a general approach can be extrapolated from the synthesis of similar compounds.[9][10][11][12] A plausible synthetic route could involve the N-acetylation of a corresponding fluorinated tyrosine precursor.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials: 3-Fluoro-4-hydroxyphenylalanine precursor Step1 N-Acetylation (e.g., Acetic Anhydride) Start->Step1 Step2 Purification (e.g., Recrystallization, Chromatography) Step1->Step2 Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of the target compound.

Key Considerations for Synthesis and Purification:

  • Starting Material Purity: The purity of the starting materials is critical to minimize impurities in the final product, which can hinder crystallization.

  • Reaction Conditions: Optimization of reaction conditions (solvent, temperature, reaction time) is necessary to maximize yield and purity.

  • Purification Techniques: A combination of purification methods, such as recrystallization and column chromatography, should be employed to achieve a purity of >95%, which is generally required for successful crystallization.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in structure determination.[13] For amino acid derivatives, several crystallization techniques can be employed.[14][15][16][17][18]

Table 1: Common Crystallization Techniques for Amino Acid Derivatives

Crystallization MethodPrincipleKey Parameters to Control
Slow Evaporation Gradually increasing the concentration of the solute by slowly evaporating the solvent.Solvent choice, temperature, rate of evaporation.
Vapor Diffusion (Hanging Drop & Sitting Drop) A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing crystallization.Precipitant type and concentration, protein concentration, temperature, drop ratio.[15][17]
Cooling Crystallization Decreasing the temperature of a saturated solution to reduce the solubility of the solute and induce crystallization.Rate of cooling, initial concentration.
Solvent/Anti-Solvent Diffusion Layering a solvent in which the compound is soluble with an "anti-solvent" in which it is insoluble, allowing for slow diffusion and crystallization at the interface.Choice of solvent and anti-solvent, diffusion rate.

Experimental Protocol: Hanging Drop Vapor Diffusion

  • Prepare the Reservoir Solution: A solution containing a precipitant (e.g., a salt or a polymer) is prepared in a buffer.

  • Prepare the Protein Solution: The purified this compound is dissolved in a suitable buffer.

  • Set up the Drop: A small volume (e.g., 1-2 µL) of the protein solution is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.

  • Seal the Well: The coverslip is inverted and sealed over a well containing the reservoir solution.

  • Equilibration: The system is left undisturbed to allow for vapor diffusion and, hopefully, crystal growth. The process is monitored periodically under a microscope.

Hanging_Drop_Vapor_Diffusion cluster_well Sealed Well Reservoir Reservoir Solution (Precipitant) Vapor Vapor Phase Vapor->Reservoir Drop Hanging Drop (Sample + Reservoir) Drop->Vapor Vapor Diffusion

Caption: Schematic of the hanging drop vapor diffusion method.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data.[19][20][21][22] This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffracted X-rays are then recorded by a detector.[19]

Data Collection Workflow:

XRD_Data_Collection Start Mount Crystal on Goniometer Step1 Center Crystal in X-ray Beam Start->Step1 Step2 Screen Crystal for Diffraction Quality Step1->Step2 Step3 Determine Unit Cell and Space Group Step2->Step3 Step4 Collect Full Diffraction Data Set Step3->Step4 Product Raw Diffraction Data Step4->Product

Caption: Workflow for single-crystal X-ray diffraction data collection.

Key Parameters for Data Collection:

  • X-ray Source: The choice of X-ray wavelength (e.g., Mo Kα or Cu Kα) depends on the crystal's unit cell dimensions and elemental composition.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize radiation damage to the crystal.

  • Exposure Time and Rotation Range: These parameters are optimized to ensure a complete and redundant dataset with good signal-to-noise ratio.[21]

Structure Solution and Refinement

The final stage involves solving the crystal structure from the collected diffraction data. This is achieved through a series of computational steps.

Structure Solution and Refinement Workflow:

Structure_Solution Start Raw Diffraction Data Step1 Data Reduction and Scaling Start->Step1 Step2 Structure Solution (e.g., Direct Methods) Step1->Step2 Step3 Structure Refinement (e.g., using SHELXL) Step2->Step3 Step4 Validation and Analysis Step3->Step4 Product Final Crystal Structure (CIF file) Step4->Product

Caption: Workflow for solving and refining the crystal structure.

Key Software and Concepts:

  • Data Reduction: The raw diffraction images are processed to extract the intensities of the individual reflections.

  • Structure Solution: The initial phases of the structure factors are determined, often using direct methods or Patterson methods. The SHELXS program is a common tool for this step.[23]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. The SHELXL program is widely used for this purpose.[24][25][26] The refinement process involves adjusting atomic coordinates, displacement parameters, and occupancies.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion and Future Directions

The determination of the crystal structure of this compound is a critical step towards understanding its potential as a therapeutic agent. The detailed methodologies outlined in this guide provide a robust framework for achieving this goal. The resulting three-dimensional structure will offer invaluable insights into the molecule's conformation, intramolecular interactions, and potential binding modes with target proteins. This knowledge will empower medicinal chemists to make informed decisions in the design of next-generation drugs with improved efficacy and safety profiles, further highlighting the indispensable role of crystallography in modern drug discovery.[1][2][3][4]

References

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

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  • Reji, T. H., & Kalathil, S. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S5), 349-361. [Link]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

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  • Ito, T., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 634-638. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Müller, P. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • Various Authors. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Adachi, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 5), 538-541. [Link]

  • Adachi, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. [Link]

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  • ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. FEBS Journal, 275(1), 1-21. [Link]

  • Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Chen, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 978433. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

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An In-Depth Technical Guide to the In Vitro Stability of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the in vitro stability of the novel compound, 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. The principles and protocols detailed herein are grounded in established methodologies for drug metabolism and stability testing.

Introduction: The Significance of In Vitro Stability Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, a primary one being its metabolic fate. In vitro stability studies are a cornerstone of early drug discovery, providing critical insights into a compound's susceptibility to metabolic enzymes.[1][2] These assessments help predict crucial pharmacokinetic parameters such as hepatic clearance, bioavailability, and half-life, thereby guiding lead optimization and identifying potential liabilities early in the development process.[3][4] For this compound, a fluorinated analog of N-acetyltyrosine, understanding its stability is paramount. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability.[5][6][] This guide will delve into the theoretical and practical aspects of evaluating the in vitro stability of this specific compound.

Physicochemical Properties and Structural Considerations

This compound is a derivative of the amino acid phenylalanine. Its structure, featuring a fluorine atom on the phenyl ring and an N-acetyl group, presents several key considerations for its metabolic stability.

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.[5][8] The strong carbon-fluorine bond is generally resistant to cleavage.

  • Phenolic Hydroxyl Group: The hydroxyl group is a potential site for Phase II conjugation reactions, such as glucuronidation and sulfation.

  • N-acetyl Group: The amide bond of the N-acetyl group could be susceptible to hydrolysis by amidases. Additionally, N-terminal acetylation can, in some cellular contexts, act as a degradation signal.[9][10][11]

  • Carboxylic Acid Group: This group also presents a potential site for conjugation reactions.

Understanding these structural features is crucial for designing appropriate stability assays and for interpreting the resulting data.

Potential Degradation Pathways

Based on the structure of this compound, several potential metabolic and chemical degradation pathways can be postulated:

  • Phase I Metabolism (Oxidation): While the fluorine atom may offer some protection, other positions on the aromatic ring could still be susceptible to hydroxylation by CYP enzymes.

  • Phase II Metabolism (Conjugation): The phenolic hydroxyl group is a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). The carboxylic acid moiety could also undergo glucuronidation.

  • Hydrolysis: The amide linkage of the N-acetyl group could be cleaved by hydrolases present in plasma or liver microsomes.[12][13]

  • Chemical Instability: Depending on the pH of the assay medium, the compound could be susceptible to acid or base-catalyzed hydrolysis, although this is generally less of a concern at physiological pH.

The following diagram illustrates these potential degradation pathways:

cluster_0 This compound cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism cluster_3 Hydrolysis A Parent Compound B Oxidized Metabolites (e.g., Hydroxylation) A->B CYP Enzymes C Glucuronide Conjugates A->C UGT Enzymes D Sulfate Conjugates A->D SULT Enzymes E De-acetylated Metabolite A->E Hydrolases/Amidases

Caption: Potential Metabolic Pathways

Experimental Protocols for In Vitro Stability Assessment

To comprehensively evaluate the in vitro stability of this compound, two primary assays are recommended: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is a fundamental tool for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[14][15]

Objective: To determine the rate of disappearance of the test compound in the presence of liver microsomes and necessary cofactors.

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Use pooled human liver microsomes (or from other species of interest) and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[14][15]

    • NADPH-Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP enzymes.[15]

    • Positive Control: A compound with known metabolic instability (e.g., testosterone or verapamil).

    • Negative Control: A compound with known metabolic stability (e.g., warfarin).

  • Incubation:

    • Pre-incubate the liver microsomes and the test compound (at a final concentration of, for example, 1 µM) at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and halts enzymatic activity.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

The following diagram outlines the workflow for the microsomal stability assay:

cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis A Prepare Test Compound, Controls, Microsomes, and NADPH System B Pre-incubate Microsomes and Compound at 37°C A->B C Initiate Reaction with NADPH System B->C D Withdraw Aliquots at Specific Time Points C->D E Quench Reaction with Acetonitrile & Internal Std. D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis A Prepare Test Compound, Controls, and Plasma B Incubate Compound in Plasma at 37°C A->B C Withdraw Aliquots at Specific Time Points B->C D Quench with Acetonitrile & Internal Std. C->D E Centrifuge to Remove Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ F->G

Caption: Plasma Stability Assay Workflow

Data Interpretation and Presentation

The data generated from these stability assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Hypothetical Microsomal Stability Data
Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
This compound > 60< 11.6High
Positive Control (Verapamil)1546.2Low
Negative Control (Warfarin)> 60< 11.6High

Stability Classification based on typical industry standards.

Hypothetical Plasma Stability Data
SpeciesPercent Remaining at 120 mint½ (min)Stability Classification
Human95%> 120High
Rat92%> 120High
Mouse88%> 120High
Positive Control (Procaine)< 5%< 15Low

Stability Classification based on typical industry standards.

Conclusion and Future Directions

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. (2020).
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. (n.d.).
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (n.d.). PubMed.
  • Microsomal Stability. (n.d.). Evotec.
  • Drug Metabolism Assays. (n.d.). BioIVT.
  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020).
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025).
  • Metabolic Stability Assay. (n.d.).
  • In Vitro Metabolic Stability. (n.d.).
  • N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. (n.d.).
  • Control of protein degradation by N-terminal acetylation and the N-end rule p
  • Plasma Stability. (n.d.). Evotec.
  • 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. (n.d.). Benchchem.
  • Physicochemical Testing and Storage Stability. (n.d.).
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Journal of Pharmaceutical Analysis.
  • Plasma Stability Assay. (n.d.).
  • Stability testing (pharmaceutical) - Wikipedia. (n.d.). Wikipedia.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Physiology.
  • Control of protein degradation by Nt-acetylation. a N-terminally... (n.d.).
  • Plasma Stability Assay. (n.d.). Domainex.
  • In Vitro Assay - Charnwood Discovery. (n.d.). Charnwood Discovery.
  • ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. (2022). bioRxiv.
  • Fluorin

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Spectroscopic data for 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a fluorinated derivative of the amino acid tyrosine. As a Senior Application Scientist, this document synthesizes predictive data with established analytical principles to offer a robust framework for the characterization of this and similar molecules. The guide is structured to provide not just data, but a deeper understanding of the underlying chemistry that dictates the spectroscopic outcomes. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data, detailed experimental protocols, and expert interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of complex small molecules.

Introduction: The Significance of Structural Elucidation

This compound is a molecule of interest in medicinal chemistry and drug development due to its structural similarity to endogenous amino acids. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making precise structural verification a critical step in the research and development process. Spectroscopic techniques are the cornerstone of this verification, providing a detailed "fingerprint" of the molecule's atomic and electronic structure. This guide will provide a detailed, predictive analysis of the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show a series of distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.8br s1H-COOHThe acidic proton of the carboxylic acid is typically broad and downfield.
~9.80s1H-OHThe phenolic proton signal is often broad and its position can be concentration-dependent.
~8.20d1H-NHThe amide proton couples to the adjacent chiral proton (Hα).
~7.05dd1HAr-HAromatic proton ortho to the fluorine and meta to the hydroxyl group.
~6.95d1HAr-HAromatic proton ortho to both the fluorine and the CH₂ group.
~6.80t1HAr-HAromatic proton meta to the fluorine and ortho to the hydroxyl group.
~4.50m1HThe chiral alpha-proton is coupled to the amide proton and the diastereotopic β-protons.
~3.00dd1HHβaDiastereotopic proton of the CH₂ group, coupled to Hα and Hβb.
~2.85dd1HHβbDiastereotopic proton of the CH₂ group, coupled to Hα and Hβa.
~1.85s3H-COCH₃The methyl protons of the acetyl group are in a shielded environment.
Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~173.5-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~169.0-C=O (Amide)The amide carbonyl carbon is also significantly deshielded.
~155.0 (d)C-FThe carbon directly attached to fluorine will appear as a doublet with a large coupling constant.
~145.0C-OHThe aromatic carbon attached to the hydroxyl group.
~128.0Aromatic CAromatic carbon adjacent to the CH₂ group.
~125.0 (d)Aromatic CAromatic carbon ortho to the C-F bond.
~118.0 (d)Aromatic CAromatic carbon ortho to the C-F bond.
~115.0Aromatic CAromatic carbon ortho to the C-OH group.
~55.0The alpha-carbon is attached to the nitrogen and carboxylic acid group.
~36.0The beta-carbon of the side chain.
~22.5-CH₃The methyl carbon of the acetyl group is in a shielded, aliphatic region.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH, -COOH, -NH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, potentially using a pulse program like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH, CH₂, and CH₃ groups.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-3200Broad, StrongO-H StretchPhenolic -OH
3300-2500Very BroadO-H StretchCarboxylic Acid -OH
~3300MediumN-H StretchAmide N-H
~3050WeakC-H StretchAromatic C-H
~2950WeakC-H StretchAliphatic C-H
~1710StrongC=O StretchCarboxylic Acid C=O
~1650StrongC=O StretchAmide I Band
~1550MediumN-H BendAmide II Band
~1600, ~1480MediumC=C StretchAromatic Ring
~1250StrongC-O StretchPhenol & Carboxylic Acid
~1100StrongC-F StretchAryl-Fluoride
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial for removing contributions from atmospheric CO₂ and water vapor from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectral Data

The expected monoisotopic mass of this compound (C₁₁H₁₂FNO₄) is 241.0750 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

Table 4: Predicted Key Mass Fragments (Electron Ionization - EI)

m/zProposed FragmentRationale
241[M]⁺Molecular ion
196[M - COOH]⁺Loss of the carboxylic acid group.
182[M - CH₃CONH₂]⁺Loss of the acetamide group.
154[M - CH₃CONH₂ - CO]⁺Subsequent loss of carbon monoxide.
123[C₇H₅FO]⁺Fluorobenzyl fragment.
Experimental Protocol for MS Data Acquisition (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, coupled with a Time-of-Flight (TOF) analyzer for high-resolution mass measurement.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 1 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte to achieve a stable and strong signal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 242.0823 for [M+H]⁺) to induce fragmentation and confirm the proposed fragment structures.

Data Integration and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The NMR data provides the carbon-hydrogen framework, the IR data confirms the presence of key functional groups, and the MS data provides the molecular weight and corroborates the structural components through fragmentation.

Workflow for Structural Verification

cluster_0 Initial Analysis cluster_1 Detailed Framework cluster_2 Confirmation MS Mass Spectrometry (Confirm MW = 241.0750) NMR_1H ¹H NMR (Proton Environments & Connectivity) MS->NMR_1H Provides MW Constraint IR IR Spectroscopy (Identify Functional Groups: -OH, -COOH, Amide, C-F) IR->NMR_1H Confirms Functional Groups NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Guides Carbon Assignment NMR_2D 2D NMR (COSY, HSQC) (C-H & H-H Correlations) NMR_1H->NMR_2D NMR_13C->NMR_2D Correlates C & H Structure Final Structure Confirmed: This compound NMR_2D->Structure Defines Full Connectivity

Caption: Workflow for integrated spectroscopic data analysis.

The combined, consistent data from these techniques allows for the unambiguous confirmation of the structure of this compound.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Impact of Fluorine in Amino Acid Chemistry

The strategic incorporation of fluorine into amino acids has emerged as a paradigm-shifting strategy in medicinal chemistry, chemical biology, and materials science.[1][2][3] Although fluorine is the most electronegative element, its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a subtle yet powerful bioisostere.[1] This substitution can profoundly alter the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated.[4][5] These alterations include modulation of pKa, enhancement of metabolic stability, increased binding affinity, and the ability to induce specific conformational preferences.[2][6][7] Consequently, fluorinated amino acids (FAAs) have become indispensable tools for drug development professionals and researchers seeking to fine-tune molecular properties for enhanced therapeutic effect and to probe biological systems.[3][7][8]

This guide provides an in-depth exploration of the core principles and practical methodologies governing the discovery and synthesis of novel FAAs. We will delve into the causality behind synthetic choices, from late-stage fluorination to the use of fluorinated building blocks, and examine both chemical and enzymatic approaches. Furthermore, this guide will illuminate the application of these novel building blocks in peptide and protein engineering, showcasing how the unique properties of fluorine can be harnessed to create more stable, potent, and specific biologics.[9][10][11] Finally, we will touch upon the critical role of analytical techniques, particularly ¹⁹F NMR spectroscopy, in characterizing these molecules and their interactions within complex biological environments.[1][9]

Part 1: Strategic Approaches to the Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a complex field without a single, universal method.[] The choice of synthetic strategy is dictated by several factors, including the desired position and number of fluorine atoms, the stereochemistry of the target molecule, and the availability of starting materials.[] Broadly, these syntheses can be categorized into two main approaches: the use of fluorinated building blocks or the direct fluorination of amino acid precursors.[13][14]

The Fluorinated Building Block Approach

This strategy involves commencing with a simple, commercially available fluorinated molecule and subsequently adding the necessary amino and carboxyl functionalities.[13] This approach is often efficient for creating a variety of FAAs, especially when the fluorinated starting material is readily accessible.

A classic example is the Schöllkopf chiral auxiliary method, which allows for the stereoselective synthesis of α-amino acids. By reacting a fluorinated alkyl halide (e.g., a fluorinated benzyl bromide) with the Schöllkopf bis-lactim ether, one can generate the desired fluorinated amino acid with high enantiomeric purity after hydrolysis.[13]

Key Advantages:

  • Stereocontrol: The use of chiral auxiliaries provides excellent control over the stereochemistry at the α-carbon.

  • Versatility: A wide range of fluorinated building blocks can be used, allowing for significant structural diversity in the final products.[13]

  • Predictability: The reactions are often well-established and reliable.

Direct Fluorination Strategies

This approach involves introducing fluorine atoms at a later stage of the synthesis onto an existing amino acid scaffold. This is particularly useful for creating novel FAAs that are not accessible from simple fluorinated starting materials. These methods can be categorized based on the type of fluorinating agent used.

1.2.1 Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are used to deliver a fluorine cation (F⁺) to a nucleophilic carbon center. This method is effective for the fluorination of electron-rich systems, such as enolates derived from protected amino acids. For instance, the α-fluorination of a glycine Schiff base enolate can be achieved using an electrophilic fluorine source.[1]

1.2.2 Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F⁻). Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly used to convert hydroxyl groups into C-F bonds.[13] This is a key method for synthesizing β-fluoro and γ-fluoro amino acids from their corresponding hydroxy-amino acid precursors.[15][16] For example, the stereospecific rearrangement of enantiopure anti-α-hydroxy-β-amino esters using a reagent like XtalFluor-E can produce anti-β-fluorophenylalanines.[15]

1.2.3 Radical Fluorination

Recent advances have seen the emergence of radical fluorination methods, often involving photoredox catalysis. These methods allow for the fluorination of C-H bonds that are otherwise unreactive, opening up new avenues for FAA synthesis.

Below is a diagram illustrating the general decision-making process for choosing a synthetic strategy.

G start Target Fluorinated Amino Acid Defined strategy Choice of Synthetic Strategy start->strategy building_block Fluorinated Building Block Approach strategy->building_block Fluorinated starting material is available direct_fluorination Direct Fluorination Approach strategy->direct_fluorination Precursor scaffold is readily accessible outcome1 Stereoselective Synthesis of Novel FAA building_block->outcome1 electrophilic Electrophilic Fluorination (e.g., Selectfluor) direct_fluorination->electrophilic nucleophilic Nucleophilic Fluorination (e.g., DAST) direct_fluorination->nucleophilic radical Radical Fluorination direct_fluorination->radical outcome2 Late-Stage Functionalization electrophilic->outcome2 nucleophilic->outcome2 radical->outcome2

Caption: Decision workflow for FAA synthetic strategies.

Asymmetric and Stereoselective Synthesis

Controlling the stereochemistry of FAAs is critical, as biological activity is highly dependent on the three-dimensional arrangement of atoms. Several powerful strategies have been developed to achieve high levels of stereoselectivity.

  • Chiral Auxiliaries: As mentioned with the Schöllkopf method, chiral auxiliaries temporarily attached to the substrate can direct the stereochemical outcome of a reaction.

  • Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For example, chiral nickel(II) complexes have proven to be powerful tools for the gram-scale asymmetric synthesis of a diverse range of FAAs, including those with β- and γ-branching.[17][18][19]

  • Enzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes such as transaminases, lipases, and aldolases can be used for the stereoselective synthesis of FAAs.[20][21][22] Chemoenzymatic cascade reactions, which combine chemical and enzymatic steps, are particularly promising for the efficient and cost-effective production of chiral fluorinated amino acids from simple starting materials.[20]

Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyAdvantagesDisadvantagesRepresentative Example
Chiral Auxiliaries High diastereoselectivity, reliable, well-established.Stoichiometric use of auxiliary, requires attachment and removal steps.Schöllkopf bis-lactim ether for α-amino acids.[13]
Asymmetric Catalysis High enantioselectivity, catalyst is used in small amounts.Catalyst development can be challenging, may require specific substrates.Chiral Ni(II) complex for alkylation of glycine Schiff base.[17][18]
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, environmentally friendly.Limited substrate scope for some enzymes, potential for product inhibition.Transaminase-mediated amination of a fluorinated ketone.[20]

Part 2: Chemoenzymatic and Biosynthetic Approaches

The limitations of traditional chemical synthesis, such as harsh reaction conditions and challenges in achieving perfect stereoselectivity, have driven interest in biocatalytic and biosynthetic methods.[20] Nature itself produces only one known fluorinated amino acid, 4-fluoro-L-threonine, via the action of a fluorinase enzyme in Streptomyces cattleya.[10][23][24] This has inspired researchers to harness the power of enzymes for the synthesis of a wider array of FAAs.

Chemoenzymatic Cascades

A powerful modern approach is the design of multi-step chemoenzymatic cascades. These one-pot processes combine the best of chemical and enzymatic reactions to create complex molecules from simple, inexpensive starting materials. For example, a three-step cascade for the synthesis of chiral fluorinated aromatic L-α-amino acids has been developed.[20]

Protocol: Chemoenzymatic Synthesis of 3-Fluorophenylalanine [20]

  • Aldol Reaction (Enzymatic): An aldolase enzyme (e.g., NahE) catalyzes the reaction between 3-fluorobenzaldehyde and pyruvate to form a β-hydroxy-α-keto acid. This step establishes the carbon backbone.

  • Decarboxylation (Chemical): The keto acid product is chemically decarboxylated under mild conditions to yield a fluorinated cinnamic acid derivative.

  • Reductive Amination (Enzymatic): A phenylalanine ammonia lyase (PAL) is used to catalyze the stereoselective amination of the fluorinated cinnamic acid, producing L-3-fluorophenylalanine with high enantiomeric purity.

G cluster_0 Step 1: Aldol Reaction (Enzymatic) cluster_1 Step 2: Decarboxylation (Chemical) cluster_2 Step 3: Reductive Amination (Enzymatic) A 3-Fluorobenzaldehyde + Pyruvate B Aldolase (NahE) A->B C β-Hydroxy-α-keto acid B->C D Chemical Reagents C->D E Fluorinated Cinnamic Acid D->E F Phenylalanine Ammonia Lyase (PAL) E->F G L-3-Fluorophenylalanine F->G

Caption: Chemoenzymatic cascade for L-3-fluorophenylalanine synthesis.

In Vivo Biosynthesis and Genetic Code Expansion

Beyond in vitro enzymatic synthesis, researchers are engineering living organisms to produce proteins containing FAAs. This can be achieved through several methods:

  • Auxotrophic Strains: Using bacterial strains that cannot synthesize a particular natural amino acid allows for its replacement by feeding the cells a fluorinated analogue.

  • Genetic Code Expansion: A more precise method involves engineering the translational machinery of the cell.[24] This "de novo" approach creates a new, orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the desired FAA and incorporates it into a growing polypeptide chain at a specific codon (e.g., the amber stop codon, UAG). This allows for the site-specific incorporation of FAAs into proteins.[23][25]

These biosynthetic methods are powerful for producing large quantities of fluorinated proteins for structural and functional studies.[23]

Part 3: Applications in Drug Discovery and Protein Engineering

The unique properties conferred by fluorine make FAAs highly valuable in both small molecule drug design and the engineering of therapeutic peptides and proteins.[2][3][6][7]

Enhancing Pharmaceutical Properties
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein active site) or alter the conformation of a molecule to better fit a binding pocket.[7]

  • Lipophilicity and Permeability: Fluorination can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. However, the effect is complex and context-dependent.[26]

  • Conformational Control: The incorporation of sterically demanding or electronically influential fluorinated groups, such as in fluorinated proline derivatives, can be used to lock a molecule into a specific, bioactive conformation.[2]

Engineering Peptides and Proteins

Incorporating FAAs into peptides and proteins is a powerful strategy for creating biologics with enhanced properties.[9][10][11]

  • Increased Stability: Fluorinated amino acids, particularly those with highly fluorinated side chains like hexafluoroleucine, are more hydrophobic than their hydrocarbon counterparts.[4] This can enhance the hydrophobic effect, which is a major driving force in protein folding, leading to proteins with significantly increased thermal and chemical stability.[4][9]

  • Modulating Protein-Protein Interactions: The unique electronic properties of fluorinated aromatic rings can alter cation-π or π-π stacking interactions, allowing for the fine-tuning of protein-protein binding interfaces.[1]

  • Probing Protein Structure and Function with ¹⁹F NMR: Since fluorine is absent from naturally occurring biological systems, ¹⁹F NMR provides a background-free window to observe the local environment of an incorporated FAA.[1][9] The chemical shift of the ¹⁹F nucleus is extremely sensitive to its surroundings, making it an exquisite probe for studying protein folding, dynamics, and ligand binding.[9][27][28] Recent advances have even enabled ¹⁹F in-cell NMR studies in human cells, providing structural and functional insights in a native cellular environment.[29][30][31]

Part 4: Conclusion and Future Outlook

The field of fluorinated amino acids has matured from a synthetic curiosity into a cornerstone of modern medicinal chemistry and protein design. The development of sophisticated synthetic methods, including asymmetric catalysis and chemoenzymatic cascades, has made a vast chemical space of novel FAAs accessible.[1][20][32] These building blocks provide researchers with an unprecedented ability to modulate the properties of molecules with surgical precision.

Looking ahead, several areas are poised for significant advancement. The discovery and engineering of new fluorinase enzymes could pave the way for more sustainable and efficient biosynthetic routes to FAAs.[22][24] The development of methods for the synthesis of more constrained and complex FAAs, such as fluorinated bicyclic derivatives, will provide new tools for creating molecules with enhanced 3D-dimensionality and conformational rigidity.[2][7] As our ability to synthesize and incorporate these unique building blocks continues to grow, so too will their impact on the discovery of new therapeutics and the fundamental understanding of biological systems.

References

  • Synthesis of complex unnatural fluorine-containing amino acids.
  • Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids.
  • Fluorinated amino acids in protein design and engineering. Royal Society of Chemistry.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides.
  • Asymmetric Synthesis of Fluorinated Cyclic β-Amino Acid Derivatives through Cross Metathesis.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Press.
  • Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines.
  • Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
  • Fluorine: A new element in protein design. PubMed Central.
  • Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Gordon Research Conferences.
  • The Role of Fluorinated Amino Acids in Modern Drug Discovery. Medium.
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  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.
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  • Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry.
  • New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids.
  • Recent Advances in the Synthesis of Fluorinated Amino Acids.
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
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  • Approaches to Obtaining Fluorinated α-Amino Acids.
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  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.
  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois Urbana-Champaign.
  • Fluorine NMR. University of Wisconsin-Madison.
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
  • Efficient Asymmetric Synthesis of β-Fluoro α-Amino Acids.
  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central.
  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed.
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Mechanism of action of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A-001: Elucidating the Mechanism of Action of a Novel Tyrosine Analogue

A Technical Guide for the Rational Investigation of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Abstract

This compound, hereafter referred to as A-001, is a structurally novel analogue of N-acetyl-L-tyrosine. While its precise biological activity and mechanism of action are not yet defined in peer-reviewed literature, its core structure presents compelling hypotheses for its function. As a modified amino acid, A-001 possesses the potential to interact with a range of enzymes that recognize tyrosine or its derivatives, including kinases, phosphatases, and metabolic enzymes. The addition of a fluorine atom at the C3 position of the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. This technical guide outlines a structured, hypothesis-driven framework for the comprehensive elucidation of A-001's mechanism of action. It provides field-proven experimental protocols and explains the scientific rationale behind each step, designed for researchers in drug discovery and chemical biology.

Introduction and Core Hypothesis

The structure of A-001, a fluorinated N-acetyl-L-tyrosine analogue, suggests it may function as a competitive inhibitor of enzymes that utilize L-tyrosine or its phosphorylated form, phosphotyrosine, as a substrate. The N-acetyl group enhances stability and may alter substrate recognition, while the fluoro group can significantly change the electronic properties of the phenyl ring, potentially enhancing binding to an enzyme's active site.

Two primary, plausible hypotheses emerge from this structural analysis:

  • Hypothesis 1: A-001 is an inhibitor of Protein Tyrosine Phosphatases (PTPs). PTPs are a crucial class of enzymes that remove phosphate groups from tyrosine residues, thereby regulating cellular signaling.[1][2] Dysregulation of PTPs is implicated in numerous diseases, making them attractive therapeutic targets.[1][2][3] A-001, by mimicking phosphotyrosine, could potentially bind to the PTP active site and inhibit its function.

  • Hypothesis 2: A-001 is an inhibitor of Tyrosinase. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the oxidation of tyrosine.[4][5] Inhibitors of this enzyme are of significant interest in dermatology and cosmetology for treating hyperpigmentation disorders.[5][6]

This guide will proceed with a detailed experimental plan to systematically test these hypotheses, from initial in vitro validation to cellular target engagement and downstream pathway analysis.

Phase I: In Vitro Target Identification and Validation

The initial phase focuses on determining if A-001 directly interacts with and modulates the activity of the hypothesized enzyme targets in a controlled, cell-free environment.

Primary Target Screening: Enzymatic Assays

The first step is to assess the direct inhibitory effect of A-001 on the catalytic activity of candidate enzymes. We will use commercially available, purified enzymes and corresponding substrates.

2.1.1. Protein Tyrosine Phosphatase (PTP) Inhibition Assay

A common and reliable method for measuring PTP activity is a colorimetric assay using a small molecule substrate like p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product upon dephosphorylation.

Experimental Protocol: PTP1B Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4.

    • Enzyme Solution: Recombinant human PTP1B diluted in Assay Buffer to 2X final concentration (e.g., 0.5 µg/mL).

    • Substrate Solution: p-Nitrophenyl phosphate (pNPP) diluted in Assay Buffer to 2X final concentration (e.g., 2 mM).

    • Compound Stock: A-001 dissolved in DMSO to create a 10 mM stock solution.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of A-001 dilutions (in DMSO) or DMSO vehicle control to appropriate wells.

    • Add 45 µL of Assay Buffer.

    • Add 25 µL of the 2X Enzyme Solution to all wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the 2X pNPP Substrate Solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of A-001 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.1.2. Tyrosinase Inhibition Assay

This assay measures the ability of A-001 to inhibit the oxidation of L-DOPA, a key step in melanin synthesis, which results in the formation of dopachrome, a colored product.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Enzyme Solution: Mushroom tyrosinase diluted in Assay Buffer to 2X final concentration (e.g., 100 units/mL).

    • Substrate Solution: L-DOPA diluted in Assay Buffer to 2X final concentration (e.g., 4 mM).

    • Compound Stock: A-001 dissolved in DMSO to create a 10 mM stock solution.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of A-001 dilutions or DMSO control to wells.

    • Add 70 µL of Assay Buffer.

    • Add 10 µL of the 2X Enzyme Solution and incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the 2X L-DOPA Substrate Solution.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a plate reader in kinetic mode.

  • Data Analysis:

    • Determine the reaction rate (V₀) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each A-001 concentration.

    • Determine the IC₅₀ value as described for the PTP assay.

Characterization of Inhibition and Binding Affinity

Once inhibitory activity is confirmed, the next step is to characterize the mode of inhibition and directly measure the binding affinity of A-001 to its target.

2.2.1. Enzyme Kinetics for Mode of Inhibition

To determine if A-001 acts as a competitive, non-competitive, or uncompetitive inhibitor, the tyrosinase inhibition assay will be repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor (A-001). The data will be analyzed using a Lineweaver-Burk plot.

Table 1: Hypothetical Kinetic Data for A-001 against Tyrosinase

L-DOPA (mM)V₀ (No Inhibitor)V₀ (with A-001)
0.250.0500.030
0.500.0830.056
1.000.1250.091
2.000.1670.133

2.2.2. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure real-time biomolecular interactions. This will provide a direct measure of the binding affinity (Kᴅ) of A-001 to its validated target enzyme.

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize Target Enzyme (e.g., PTP1B) on Sensor Chip r1 Association: Inject A-001 over chip surface p1->r1 p2 Prepare Serial Dilutions of A-001 (Analyte) p2->r1 r2 Dissociation: Flow buffer over chip surface r1->r2 r3 Regeneration: Remove bound A-001 r2->r3 a1 Generate Sensorgrams r2->a1 r3->r1 Next Concentration a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, and KD a2->a3 PTP1B_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation pEGFR->EGFR Dephosphorylation Downstream Downstream Signaling (e.g., MAPK/ERK) pEGFR->Downstream Activates PTP1B PTP1B PTP1B->pEGFR Inhibits A001 A-001 A001->PTP1B Inhibits

Caption: Hypothesized inhibition of the PTP1B signaling pathway by A-001.

Confirming Target Engagement in Live Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a native cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Workflow: CETSA

  • Treatment: Treat intact cells with A-001 or vehicle.

  • Heating: Heat cell suspensions at a range of temperatures (e.g., 40°C to 70°C).

  • Lysis: Lyse the cells to separate soluble and aggregated protein fractions.

  • Detection: Analyze the soluble fraction for the presence of the target protein (PTP1B) via Western blot or ELISA.

  • Analysis: A positive result is a shift in the melting curve to a higher temperature in the A-001-treated samples, indicating stabilization.

Table 2: Representative CETSA Data for PTP1B

Temperature (°C)Soluble PTP1B (Vehicle)Soluble PTP1B (A-001)
45100%100%
5085%98%
5550%80%
6015%45%
655%10%

Conclusion and Future Directions

This guide provides a logical and robust framework for the initial characterization of this compound (A-001). By systematically progressing from in vitro enzymatic assays to cellular target engagement and pathway analysis, researchers can build a comprehensive understanding of its mechanism of action.

Positive results from these studies would warrant further investigation, including:

  • Selectivity Profiling: Testing A-001 against a panel of other PTPs and related enzymes to determine its selectivity.

  • Structural Biology: Co-crystallization of A-001 with its target enzyme to elucidate the precise binding mode.

  • In Vivo Efficacy: Evaluating the therapeutic potential of A-001 in relevant animal models of disease.

This structured approach ensures that experimental choices are driven by a clear scientific rationale, generating a self-validating dataset that provides a firm foundation for any subsequent drug development program.

References

  • Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease. Nature Reviews Molecular Cell Biology, 7(11), 833-846. [Link]

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology, 42(1), 209-234. [Link]

  • Riley, P. A. (1997). Melanin. The International Journal of Biochemistry & Cell Biology, 29(11), 1235-1239. [Link]

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]

  • Jastrzebska, B., & Ring, W. (2012). Surface Plasmon Resonance (SPR) for the analysis of G protein-coupled receptors (GPCRs). Methods in Molecular Biology, 855, 299-321. [Link]

  • Andersen, J. N., Mortensen, O. H., Peters, G. H., Drake, P. G., Iversen, L. F., Olsen, O. H., ... & Møller, N. P. H. (2001). Structural and evolutionary relationships among protein tyrosine phosphatase domains. Molecular and Cellular Biology, 21(21), 7117-7136. [Link]

  • Julien, S. G., Dube, N., Read, M., Penney, J., Paquet, M., Han, Y., ... & Tremblay, M. L. (2011). Protein tyrosine phosphatase 1B deficiency or inhibition delays ErbB2-induced mammary tumorigenesis and protects from lung metastasis. Nature Genetics, 43(5), 448-452. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

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A Technical Guide to the Therapeutic Potential of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Targeting Neurological and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Novel Tyrosine Analog

In the landscape of modern drug discovery, the strategic modification of endogenous molecules presents a fertile ground for developing novel therapeutics with enhanced efficacy and specificity. This guide delves into the scientific rationale and potential therapeutic applications of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a molecule that synergistically combines the neuroactive properties of a fluorinated tyrosine analog with the improved bioavailability of an N-acetylated compound. As we navigate through its biochemical characteristics and hypothesized mechanisms of action, we will illuminate a path for researchers and drug development professionals to explore its full therapeutic potential. This document is structured not as a rigid protocol, but as a dynamic roadmap, designed to inspire and guide the rigorous scientific inquiry necessary to translate a promising chemical entity into a clinically valuable asset.

Compound Profile: this compound

This compound, hereafter referred to as N-acetyl-3-fluoro-L-tyrosine (NA-3-F-Tyr), is a synthetic amino acid derivative. Its design incorporates two key modifications to the natural amino acid L-tyrosine, each bestowing unique and potentially advantageous properties.

  • Fluorination: The introduction of a fluorine atom at the 3-position of the phenyl ring is a well-established strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule.[1][2] In the context of tyrosine, this modification can influence its interaction with enzymes and receptors, potentially leading to altered biological activity.

  • N-Acetylation: The acetylation of the alpha-amino group is known to increase the solubility and stability of L-tyrosine.[3][4] This modification may enhance its ability to cross the blood-brain barrier, making it a more efficient precursor for neurotransmitter synthesis in the central nervous system.[3][4]

PropertyInferred CharacteristicRationale
Parent Compound L-TyrosineEndogenous amino acid precursor for catecholamines.
Modification 1 3-Fluoro substitutionEnhances metabolic stability and alters enzyme interactions.[1][5]
Modification 2 N-AcetylationIncreases solubility and potential for blood-brain barrier penetration.[3][4]
Predicted Class Prodrug/Bioavailable PrecursorLikely deacetylated in vivo to release 3-Fluoro-L-tyrosine.[3][6]

Core Hypothesis: A Superior Precursor for Catecholamine Synthesis in Stressed States

Our central hypothesis posits that NA-3-F-Tyr acts as a highly efficient, brain-penetrant prodrug of 3-Fluoro-L-tyrosine. Upon deacetylation in the brain, it provides a readily available substrate for the synthesis of fluorinated catecholamines, thereby offering a potential therapeutic advantage in conditions characterized by catecholamine depletion, such as neurodegenerative disorders and acute stress.

Proposed Metabolic Pathway

The anticipated metabolic fate of NA-3-F-Tyr is a critical aspect of its therapeutic potential. We hypothesize a two-step conversion to its active form within the brain.

NA_3_F_Tyr N-acetyl-3-fluoro-L-tyrosine (Administered) BBB Blood-Brain Barrier NA_3_F_Tyr->BBB Enhanced Penetration Deacetylation Deacetylation (Acylase) BBB->Deacetylation F_Tyr 3-Fluoro-L-tyrosine Deacetylation->F_Tyr TH Tyrosine Hydroxylase (Rate-Limiting Step) F_Tyr->TH F_DOPA 3-Fluoro-L-DOPA TH->F_DOPA AADC Aromatic L-Amino Acid Decarboxylase F_DOPA->AADC F_Dopamine Fluorinated Dopamine AADC->F_Dopamine

Caption: Proposed metabolic conversion of N-acetyl-3-fluoro-L-tyrosine.

Potential Therapeutic Targets and Indications

Based on the known biological activities of 3-Fluoro-L-tyrosine and the enhanced bioavailability conferred by N-acetylation, we have identified several promising therapeutic avenues for NA-3-F-Tyr.

Neurodegenerative Disorders: Parkinson's Disease

Rationale: Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. L-DOPA, the precursor to dopamine, is the current gold-standard treatment, but its long-term use is associated with debilitating side effects. 3-Fluoro-L-tyrosine is a known substrate for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[5] By providing a more bioavailable precursor, NA-3-F-Tyr could potentially increase the synthesis of a dopamine analog in the remaining neurons, thereby alleviating motor symptoms.

Hypothesized Mechanism:

  • NA-3-F-Tyr crosses the blood-brain barrier more efficiently than L-tyrosine.

  • It is deacetylated to 3-Fluoro-L-tyrosine.

  • 3-Fluoro-L-tyrosine is converted to 3-Fluoro-L-DOPA by tyrosine hydroxylase.

  • 3-Fluoro-L-DOPA is decarboxylated to a fluorinated dopamine analog, which can then act on dopamine receptors.

Cognitive Enhancement and Stress Resilience

Rationale: Acute stress can deplete catecholamine levels, leading to impaired cognitive function.[4][7] N-acetyl-L-tyrosine has been shown to mitigate the cognitive decline associated with stressors like sleep deprivation and cold exposure.[4] The fluorinated analog may offer enhanced potency or a longer duration of action.

Hypothesized Mechanism:

  • During periods of high cognitive demand and stress, the firing rate of catecholaminergic neurons increases, leading to a higher demand for tyrosine.

  • NA-3-F-Tyr supplementation provides a readily available pool of precursor to sustain neurotransmitter production.

  • This helps to maintain optimal levels of catecholamine analogs, preserving working memory, attention, and executive function under pressure.[4][7]

Enzyme Inhibition: Tyrosine Aminotransferase

Rationale: 3-Fluoro-L-tyrosine is a known inhibitor of tyrosine aminotransferase (TAT).[8] While the therapeutic implications of TAT inhibition are less explored, it could be relevant in certain metabolic disorders where tyrosine metabolism is dysregulated.

Hypothesized Mechanism:

  • 3-Fluoro-L-tyrosine, released from NA-3-F-Tyr, acts as a competitive inhibitor of TAT, preventing the transamination of tyrosine.

Experimental Workflows for Target Validation

To rigorously test our hypotheses and validate the potential therapeutic targets of NA-3-F-Tyr, a multi-pronged experimental approach is essential.

In Vitro Target Engagement and Functional Assays

Objective: To confirm the interaction of 3-Fluoro-L-tyrosine (the active metabolite) with key enzymes in the catecholamine synthesis pathway and to assess the functional consequences.

Protocol: Tyrosine Hydroxylase Activity Assay

  • Enzyme Source: Recombinant human tyrosine hydroxylase.

  • Substrates: L-tyrosine (control) and 3-Fluoro-L-tyrosine.

  • Reaction Conditions: Incubate the enzyme with varying concentrations of the substrate in the presence of the necessary cofactors (Fe2+, tetrahydrobiopterin).

  • Detection: Measure the production of L-DOPA and 3-Fluoro-L-DOPA using HPLC with electrochemical detection.

  • Data Analysis: Determine the Michaelis-Menten kinetics (Km and Vmax) for both substrates to compare their efficiency as substrates for tyrosine hydroxylase.

cluster_0 Reaction Mixture Enzyme Recombinant Tyrosine Hydroxylase Incubation Incubate at 37°C Enzyme->Incubation Substrate L-tyrosine or 3-Fluoro-L-tyrosine Substrate->Incubation Cofactors Fe2+, Tetrahydrobiopterin Cofactors->Incubation HPLC HPLC-ECD Analysis Incubation->HPLC Measure DOPA and 3-Fluoro-DOPA Kinetics Michaelis-Menten Kinetics Calculation HPLC->Kinetics Determine Km, Vmax

Caption: Workflow for tyrosine hydroxylase activity assay.

Cell-Based Assays for Neurotransmitter Dynamics

Objective: To evaluate the ability of NA-3-F-Tyr to increase catecholamine analog synthesis and release in a cellular model.

Protocol: Neurotransmitter Release from PC12 Cells

  • Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line that synthesizes and stores dopamine) in appropriate media.

  • Treatment: Treat the cells with NA-3-F-Tyr or vehicle control for a specified period.

  • Stimulation: Depolarize the cells with a high concentration of potassium chloride (KCl) to induce neurotransmitter release.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the levels of dopamine and its fluorinated analog in the supernatant using LC-MS/MS.

  • Analysis: Compare the amount of neurotransmitter released from treated versus untreated cells.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To assess the bioavailability, brain penetration, and in vivo efficacy of NA-3-F-Tyr in a relevant animal model.

Protocol: Murine Model of Parkinson's Disease (MPTP Model)

  • Model Induction: Induce Parkinson's-like symptoms in mice by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Treatment: Administer NA-3-F-Tyr or vehicle control to the MPTP-treated mice.

  • Behavioral Analysis: Assess motor function using standardized tests such as the rotarod and pole test.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and measure the levels of dopamine, its metabolites, and their fluorinated analogs in the striatum using HPLC-ECD or LC-MS/MS.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase to assess the extent of dopaminergic neuron loss.

Future Directions and Concluding Remarks

The exploration of this compound as a potential therapeutic agent is a compelling endeavor rooted in sound medicinal chemistry principles. The initial data on its parent compounds, 3-Fluoro-L-tyrosine and N-acetyl-L-tyrosine, provide a strong rationale for its development. The experimental workflows outlined in this guide offer a clear path forward for its preclinical evaluation.

Future research should also focus on:

  • Toxicology and Safety Pharmacology: A comprehensive assessment of the safety profile of NA-3-F-Tyr is paramount.

  • Off-Target Effects: Screening for potential off-target interactions is crucial to ensure a favorable therapeutic window.

  • Comparative Efficacy: Head-to-head studies against existing treatments for the target indications will be necessary to establish its clinical value.

References

  • Examine. (n.d.). Research Breakdown on L-Tyrosine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of N-acetyl-L-tyrosine? [Link]

  • LonierHerb. (2025). Can N-Acetyl-L-Tyrosine Help with Memory and Cognitive Function? [Link]

  • Caring Sunshine. (n.d.). Relationship: Memory and Brain Function and Acetyl-L-Tyrosine. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7244. [Link]

Sources

A Technical Guide to the Lipophilicity and Permeability of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Theoretical Insights and Practical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from administration to its target site is fundamentally governed by its physicochemical properties, among which lipophilicity and permeability are paramount for oral bioavailability. This technical guide provides an in-depth analysis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a substituted N-acetylated phenylalanine analog. We dissect the molecule's structural attributes—including its ionizable carboxylic acid and phenolic hydroxyl groups, and the strategic placement of a fluorine atom—to predict its absorption characteristics. A central focus is the potential for intramolecular hydrogen bonding (IMHB) between the ortho-positioned fluoro and hydroxyl groups, a subtle interaction with profound effects on masking polarity and enhancing membrane transit. This guide synthesizes theoretical predictions with detailed, field-proven experimental protocols for determining lipophilicity (LogP/LogD) and permeability (PAMPA, Caco-2 assays). By explaining the causality behind each methodological choice, we offer researchers a comprehensive framework for evaluating this molecule and its analogs, ensuring a robust, data-driven approach to drug development.

Introduction

In modern drug discovery, the adage "a potent molecule is not always a successful drug" underscores the critical importance of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Lipophilicity and permeability are foundational pillars of ADME, dictating a compound's ability to dissolve, traverse biological membranes like the intestinal epithelium, and ultimately reach systemic circulation.[1] A delicate balance is required; excessive lipophilicity can lead to poor solubility and metabolic instability, while high polarity can impede membrane passage.

This guide focuses on This compound , a molecule whose structure presents a fascinating case study in physicochemical property modulation. As a derivative of phenylalanine, it possesses a familiar biological scaffold, but its unique substitution pattern—an N-acetyl group, a phenolic hydroxyl, and a fluorine atom—introduces specific challenges and opportunities. The presence of two ionizable groups (carboxylic acid and phenol) makes its lipophilicity highly dependent on pH. Furthermore, the fluorine atom, a common tool in medicinal chemistry for tuning metabolic stability and binding affinity, is positioned to potentially form an intramolecular hydrogen bond (IMHB) with the adjacent hydroxyl group.[2]

This document serves as a technical manual for drug development professionals. It moves beyond mere data reporting to provide a strategic rationale for property assessment. We will first explore the theoretical underpinnings of the molecule's lipophilicity and permeability, then provide validated, step-by-step protocols for their empirical determination, and finally, integrate these findings to build a comprehensive absorption profile.

Section 1: Theoretical Assessment of Physicochemical Properties

A molecule's structure is the blueprint for its behavior. A thorough analysis of its functional groups and their electronic interplay is the first step in predicting its lipophilicity and permeability.

Structural Analysis and Lipophilicity Prediction (LogP/LogD)

Lipophilicity is most commonly expressed as the partition coefficient (LogP) for the neutral form of a molecule or the distribution coefficient (LogD) at a specific pH for ionizable molecules.[3] For a compound with acidic or basic groups, LogD at physiological pH (7.4) is the more relevant predictor of in vivo behavior.[4]

  • Ionizable Groups: The carboxylic acid (pKa ~4-5) and the phenolic hydroxyl group (pKa ~9-10) will both be predominantly deprotonated and negatively charged at pH 7.4. This ionization dramatically increases hydrophilicity and is expected to result in a low LogD value.

  • Polar Groups: The N-acetyl group contributes to the molecule's polarity through its hydrogen bonding capabilities.

  • Fluorine Substitution: The replacement of a hydrogen atom with fluorine generally increases a molecule's lipophilicity.[5][6][7] This is due to fluorine's ability to reduce the basicity of nearby atoms and create a more lipophilic local environment. However, the overall effect is context-dependent.[8]

The Critical Role of Intramolecular Hydrogen Bonding (IMHB)

The arrangement of the 3-fluoro and 4-hydroxyl groups on the phenyl ring creates the potential for a stabilizing intramolecular hydrogen bond. This interaction can cause the molecule to adopt a "closed" conformation, effectively shielding the polar hydrogen of the hydroxyl group from the aqueous environment.[9][10][11][12]

This phenomenon acts as a molecular switch.[11] The "closed" conformation is less polar and more lipophilic, which can lead to significantly higher membrane permeability than would be predicted by simply summing the contributions of the individual functional groups.[12][13]

PAMPA_Workflow start Start prep_lipid Prepare Lipid Solution (e.g., 2% DOPC in dodecane) start->prep_lipid coat_plate Coat Donor Plate Filter with Lipid Solution prep_lipid->coat_plate assemble Assemble Sandwich (Donor Plate on Acceptor Plate) coat_plate->assemble prep_donor Prepare Compound Solution in Donor Buffer (pH 6.5) prep_donor->assemble prep_acceptor Fill Acceptor Plate with Acceptor Buffer (pH 7.4) prep_acceptor->assemble incubate Incubate (e.g., 4-18 hours at RT) assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration in Both Plates (LC-MS/MS) disassemble->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate end End calculate->end

Caption: High-level workflow for the PAMPA experiment.

Step-by-Step Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) and a matching 96-well acceptor plate are used.

  • Membrane Formation: Pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) onto the filter of each well in the donor plate. [14]3. Acceptor Solution: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS, pH 7.4).

  • Donor Solution: Prepare the test compound (e.g., at 10 µM) in a buffer mimicking the gastrointestinal tract (e.g., pH 6.5). Add this solution to the wells of the lipid-coated donor plate. [15][16]5. Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking for 4 to 18 hours. [15][17]6. Analysis: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using established equations that account for volumes, surface area, and incubation time.

Protocol 3: Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human oral absorption. [18][19]It uses a monolayer of differentiated human colon adenocarcinoma cells that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters. [20][21][22] Causality: While PAMPA assesses passive diffusion, the Caco-2 model integrates multiple transport mechanisms, including paracellular flux (through tight junctions) and active transport (uptake and efflux). [1][23]By measuring permeability in both directions (apical to basolateral and vice versa), one can calculate an Efflux Ratio (ER), which is a critical indicator of whether a compound is a substrate of efflux pumps like P-glycoprotein (P-gp). [24][25]An ER > 2 suggests active efflux, a common cause of poor oral bioavailability.

Caco2_Workflow cluster_prep Monolayer Preparation (21 Days) cluster_assay Permeability Experiment seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for ~21 Days to Form Differentiated Monolayer seed_cells->culture_cells check_integrity Verify Monolayer Integrity (TEER Measurement) culture_cells->check_integrity prep_transport Prepare Dosing Solutions (Apical & Basolateral) check_integrity->prep_transport run_transport run_transport prep_transport->run_transport sample_collection Collect Samples from Receiver Compartments run_transport->sample_collection quantify Quantify Compound (LC-MS/MS) sample_collection->quantify analysis Analysis & Calculation calculate_papp calculate_papp quantify->calculate_papp calculate_er calculate_er calculate_papp->calculate_er calculate_er->analysis

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter inserts and cultured for 18-22 days, during which they differentiate into a polarized monolayer. [24][25]2. Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., >200 Ω·cm²). [24][26]A marker compound with low permeability, such as Lucifer Yellow, can also be used to check for leaks. [24]3. Bidirectional Transport: The assay is performed in two directions:

    • Apical-to-Basolateral (A→B): The test compound (e.g., 10 µM) is added to the apical (upper) chamber, simulating gut lumen absorption. Samples are taken from the basolateral (lower) chamber over time (e.g., at 120 minutes). [22] * Basolateral-to-Apical (B→A): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This direction measures the rate of efflux back into the simulated gut lumen.

  • Analysis: Compound concentrations in the collected samples are determined by LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated for each direction.

    • The Efflux Ratio (ER) is calculated as: ER = Papp(B→A) / Papp(A→B)

Section 4: Integrated Analysis and Discussion

No single assay tells the whole story. A robust assessment of this compound requires synthesizing data from all predictive and experimental sources.

Assay Potential Outcome Interpretation
LogD @ pH 7.4 Low (-1.0 to -2.5)The molecule is highly polar at physiological pH due to ionization, which may limit passive diffusion.
PAMPA (Pe) Moderate to HighIf permeability is higher than expected from the LogD value, it strongly suggests the IMHB is effectively masking the polarity of the hydroxyl group, facilitating passive membrane transit.
Caco-2 (Papp A→B) Low to ModerateThis value reflects the net result of passive diffusion, paracellular transport, and any active uptake. It provides a more realistic prediction of absorption rate.
Caco-2 (Efflux Ratio) > 2A high ER would indicate that despite having potentially good passive permeability (from PAMPA), the molecule is actively pumped out of the cell by transporters like P-gp, which could severely limit its oral bioavailability.
Caco-2 (Efflux Ratio) < 2A low ER suggests the molecule is not a significant substrate for major efflux transporters, which is a favorable characteristic for an orally administered drug.

Structure-Permeability Relationship: For this compound, the interplay between its high polarity (due to ionization) and its potential for increased lipophilicity via IMHB is the central story. A high PAMPA result would be a key finding, validating the IMHB hypothesis. However, a high efflux ratio in the subsequent Caco-2 assay would be a significant red flag, suggesting that while the compound can enter the cell, it is efficiently removed, hindering net absorption.

Conclusion

The comprehensive evaluation of this compound serves as a model for a rational, tiered approach to understanding drug absorption. The molecule's inherent polarity, driven by its ionizable groups, is likely counteracted to some degree by an intramolecular hydrogen bond, a feature that can be probed using the PAMPA assay. The definitive Caco-2 assay will then provide the critical, biologically relevant data on net permeability and potential for active efflux. By combining theoretical analysis with a strategic sequence of in vitro experiments, researchers can efficiently build a detailed profile of this compound's potential for oral bioavailability, enabling informed decisions in the drug development pipeline.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • PubMed. (2019). Effects of intramolecular hydrogen bonds on lipophilicity.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • PubMed. (n.d.). Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • LinkedIn. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • (n.d.). Caco2 assay protocol.
  • Taylor & Francis Online. (n.d.). Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • Eurofins Discovery. (n.d.). Absorption & Permeability Services.
  • ResearchGate. (n.d.). Log P (log D) values predicted in silico using various calculation algorithms.
  • ResearchGate. (n.d.). Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • ACS Publications. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • RSC Publishing. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • PubMed. (2010). Intramolecular hydrogen bonding in medicinal chemistry.
  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
  • PubMed. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression.
  • PubMed. (2022). Comparison of logP and logD correction models trained with public and proprietary data sets.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Preprints.org. (2025). In silico evaluation of logD 7.4 and comparison with other prediction methods.
  • Wiley Online Library. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods.
  • Cambridge Open Engage. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | Biological and Medicinal Chemistry | ChemRxiv.
  • PubMed. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • PubMed Central. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • ResearchGate. (n.d.). A. Dependence of the lipophilicity (logP) on the number of fluorine... | Download Scientific Diagram.
  • Wiley Online Library. (2023). (PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.

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Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Incorporating N-Acetyl-3-fluoro-L-tyrosine Analogs

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, an N-acetylated analog of 3-fluoro-L-tyrosine, offers a unique combination of modifications that can enhance peptide stability, binding affinity, and biological activity. The N-acetyl group can mimic the internal peptide backbone structure, potentially increasing resistance to aminopeptidases and altering the peptide's overall charge and lipophilicity.[1] The fluorine atom, a bioisostere of a hydrogen atom, introduces minimal steric perturbation while significantly altering the electronic properties of the phenyl ring, which can lead to improved binding interactions and metabolic stability.

This guide provides a comprehensive overview of the methods and protocols for incorporating this valuable building block into peptide sequences using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). We will delve into the synthesis of the protected amino acid building block, detailed protocols for peptide elongation, and methods for the final characterization of the modified peptide.

Part 1: Synthesis of the Key Building Block: Fmoc-N-acetyl-3-fluoro-L-tyrosine(tBu)-OH

Successful incorporation begins with the synthesis of a suitably protected building block. For Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the α-amino group is protected with the base-labile Fmoc group, and the phenolic hydroxyl group requires an acid-labile protecting group. The tert-butyl (tBu) group is an excellent choice for the hydroxyl protection due to its stability under the basic conditions used for Fmoc deprotection and its clean removal during the final acidic cleavage from the resin.[2]

The synthesis of Fmoc-N-acetyl-3-fluoro-L-tyrosine(tBu)-OH can be approached through a multi-step process starting from L-tyrosine.

Proposed Synthetic Pathway

G A L-Tyrosine B 3-Fluoro-L-tyrosine A->B Electrophilic Fluorination C N-Acetyl-3-fluoro-L-tyrosine B->C Acetylation (Acetic Anhydride) D N-Acetyl-3-fluoro-L-tyrosine methyl ester C->D Esterification (SOCl2, MeOH) E N-Acetyl-3-fluoro-4-(tert-butoxy)phenylalanine methyl ester D->E tBu protection (Isobutylene, H2SO4) F N-Acetyl-3-fluoro-4-(tert-butoxy)phenylalanine E->F Saponification (LiOH) G Fmoc-N-acetyl-3-fluoro-L-tyrosine(tBu)-OH F->G Fmoc Protection (Fmoc-OSu)

Caption: Proposed synthetic route for the Fmoc-protected building block.

Experimental Protocol for Building Block Synthesis

This protocol is a proposed route and may require optimization.

  • Fluorination of L-Tyrosine: Start with the regioselective fluorination of L-tyrosine to yield 3-fluoro-L-tyrosine. This can be achieved using electrophilic fluorinating agents like Selectfluor™ in a suitable solvent system.

  • N-Acetylation: Protect the α-amino group of 3-fluoro-L-tyrosine via acetylation. A standard method involves reacting the amino acid with acetic anhydride in a basic aqueous solution.

  • Esterification: Convert the carboxylic acid to a methyl ester to protect it during the subsequent tert-butylation step. This can be done by reacting the N-acetylated amino acid with thionyl chloride in methanol.[3]

  • Tert-Butyl Protection of the Phenolic Hydroxyl: The phenolic hydroxyl group is protected as a tert-butyl ether. This is typically achieved by reacting the methyl ester with isobutylene in the presence of a catalytic amount of sulfuric acid.[3]

  • Saponification: Hydrolyze the methyl ester to regenerate the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.[3]

  • Fmoc Protection: The final step is the introduction of the Fmoc group onto the N-acetylated amino group. This step is unconventional as the amino group is already acetylated. A more direct approach would be to start with Fmoc-3-fluoro-L-tyrosine(tBu)-OH and then perform a selective N-acetylation. However, if starting from the N-acetylated compound, one would need to reconsider the overall strategy. A more practical approach for SPPS would be to use Fmoc-3-fluoro-L-tyrosine(tBu)-OH directly and perform the N-acetylation step on the resin after the final coupling. This is the recommended and more standard procedure detailed in the SPPS section.

Part 2: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides. The Fmoc/tBu strategy is highly recommended for its mild deprotection conditions.

Workflow for SPPS Incorporation

G cluster_0 Peptide Elongation Cycle cluster_1 Incorporation of Modified Residue cluster_2 Final Steps A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing B->C D Coupling of Fmoc-AA-OH (HATU/DIPEA) C->D E Washing D->E E->B Repeat for each amino acid F Couple Fmoc-3-fluoro-L-tyrosine(tBu)-OH (as in step D) G Final Fmoc Deprotection H N-terminal Acetylation (10% Acetic Anhydride/DMF) G->H I Cleavage and Deprotection (TFA Cocktail) H->I J Purification (RP-HPLC) I->J

Caption: SPPS workflow for incorporating the modified amino acid.

Detailed SPPS Protocol

This protocol assumes a 0.1 mmol scale synthesis on a Rink Amide resin.

Materials and Reagents:

ReagentSupplierGrade
Rink Amide ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-protected amino acidsVariousSynthesis Grade
Fmoc-3-fluoro-L-tyrosine(tBu)-OHSynthesized or Custom Order>98% purity
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
PiperidineVariousReagent Grade
HATUVarious>98% purity
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
Acetic AnhydrideVariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Dichloromethane (DCM)VariousACS Grade
Diethyl etherVariousAnhydrous

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (0.2 g, 0.1 mmol) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (5 mL). Agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step. For sterically hindered amino acids, a double coupling is recommended.[4]

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Incorporation of Fmoc-3-fluoro-L-tyrosine(tBu)-OH: Follow the same coupling procedure as in step 4. Due to the potential for steric hindrance, a double coupling or extended coupling time may be necessary.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • N-terminal Acetylation:

    • Wash the resin with DMF (3 x 5 mL).

    • Add a solution of 10% acetic anhydride in DMF (5 mL) to the resin and agitate for 30 minutes.[5]

    • Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing tryptophan, add 2.5% 1,2-ethanedithiol (EDT).

    • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Liquid-Phase Peptide Synthesis (LPPS)

LPPS is advantageous for large-scale synthesis and for peptides that are difficult to synthesize on a solid support.[6] The strategy involves coupling protected amino acids in solution, followed by purification of the intermediate peptide at each step.

Workflow for LPPS Incorporation

G A Start with C-terminal Amino Acid Ester B Deprotection of N-terminus A->B C Coupling with next Protected Amino Acid (e.g., DIC/HOBt) B->C D Purification of Dipeptide C->D E Repeat Deprotection, Coupling, and Purification D->E F Couple Protected This compound E->F G Final Deprotection F->G H Purification of Final Peptide G->H

Caption: General workflow for Liquid-Phase Peptide Synthesis.

Detailed LPPS Protocol (Dipeptide Example)

This protocol illustrates the coupling of a protected amino acid to the N-acetylated fluorotyrosine analog.

Materials and Reagents:

ReagentGrade
Boc-Ala-OHSynthesis Grade
This compound methyl esterSynthesized
N,N'-Diisopropylcarbodiimide (DIC)Reagent Grade
1-Hydroxybenzotriazole (HOBt)Reagent Grade
Ethyl acetate (EtOAc)ACS Grade
Dichloromethane (DCM)ACS Grade
Sodium bicarbonate (NaHCO₃)ACS Grade
Sodium sulfate (Na₂SO₄)Anhydrous

Procedure:

  • Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 mmol) and HOBt (1.1 mmol) in DCM (10 mL). Cool the solution to 0°C in an ice bath. Add DIC (1.1 mmol) and stir for 30 minutes at 0°C.

  • Coupling Reaction: In a separate flask, dissolve this compound methyl ester (1 mmol) in DCM (5 mL). Add this solution to the activated Boc-Ala-OH solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash column chromatography on silica gel.

Part 4: Characterization of the Final Peptide

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

Analytical Techniques
TechniquePurposeExpected Observations
RP-HPLC Purity assessment and purificationA single major peak corresponding to the desired peptide.
Mass Spectrometry (MS) Molecular weight confirmationThe observed mass should match the calculated mass of the peptide. Fragmentation analysis (MS/MS) can confirm the sequence and the presence of the modification.[7]
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H NMR will show characteristic signals for the amino acid residues. ¹⁹F NMR is particularly useful for confirming the incorporation of the fluorinated amino acid, with a characteristic chemical shift for the fluorine atom.[8][9]
Mass Spectrometry Analysis
  • Electrospray Ionization (ESI-MS): This is the most common technique for peptide analysis. The expected molecular weight should be calculated and compared with the observed m/z values.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion will produce b- and y-ions. The mass shift corresponding to the 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propyl group will be observed in the fragment ions, confirming its location in the sequence.

NMR Spectroscopy
  • ¹H NMR: The spectrum will be complex, but specific signals for the aromatic protons of the modified tyrosine and the acetyl group should be identifiable.

  • ¹⁹F NMR: This is a powerful tool for confirming the presence of the fluorine atom. A single resonance is expected, and its chemical shift will be sensitive to the local environment within the peptide.[10]

Conclusion

The incorporation of this compound into peptides offers exciting possibilities for the development of novel therapeutics. While the synthesis of the protected building block requires careful consideration, its incorporation into peptide chains can be achieved using well-established SPPS and LPPS protocols. The use of potent coupling reagents like HATU is recommended to overcome potential steric hindrance. Thorough characterization by HPLC, mass spectrometry, and NMR is crucial to ensure the successful synthesis of the desired modified peptide. These guidelines provide a solid foundation for researchers to explore the potential of this unique unnatural amino acid in their drug discovery and development efforts.

References

  • Wikipedia. (2023, December 1). HATU. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527–3532. [Link]

  • CEM Corporation. (n.d.). Automated N-Terminal Acetylation. Retrieved from [Link]

  • Spicer, T. P., & Jiang, H. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(11), 3345–3355. [Link]

  • Wu, L., & Viola, R. E. (2003). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. The Journal of Organic Chemistry, 68(19), 7248–7251. [Link]

  • Lian, W., et al. (2022). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114953. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

  • Tieleman, D. P., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(6), 183260. [Link]

  • Pomerantz, W. C. K., et al. (2018). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. ResearchGate. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ho, T. L., & Chang, M. H. (1994). Liquid phase synthesis of peptides and peptide derivatives.
  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2015). A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]

  • Falke, J. J., & Koshland, D. E. (1987). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biophysical Chemistry, 16, 159-184. [Link]

  • Polikanov, Y. S., et al. (2021). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. ACS Chemical Biology, 16(1), 134-144. [Link]

  • ResearchGate. (2001). N-Acylation in Combinatorial Chemistry. [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(26), 7468-7472. [Link]

  • Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 19(8), 461-474. [Link]

  • ResearchGate. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • SciSpace. (1973). Protection of tyrosine in solid-phase peptide synthesis. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Google Patents. (2024). Building blocks for difficult peptide synthesis and method of making thereof.
  • Malins, L. R., et al. (2024). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]

  • Wikipedia. (2023, April 20). Tert-Butyldiphenylsilyl. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Dana Bioscience. (n.d.). (R)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and use of N-Fmoc-L-fluoroalanine. [Link]

  • Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • ResearchGate. (2010). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (1994). Procedures to Improve Difficult Couplings. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8056-8067. [Link]

Sources

Using 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid as a 19F NMR probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging N-Acetyl-3-Fluoro-L-Tyrosine as a High-Sensitivity ¹⁹F NMR Probe for Elucidating Molecular Interactions

Abstract

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in drug discovery and structural biology, prized for its high sensitivity and the absence of endogenous background signals in biological systems.[1][2] The unique properties of the ¹⁹F nucleus—including its 100% natural abundance and spin of ½—make it an exceptional reporter on molecular structure, dynamics, and interactions.[3][4] This guide details the application of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-acetyl-3-fluoro-L-tyrosine (NAc-3-F-Tyr), and its parent amino acid, 3-fluoro-L-tyrosine (3-F-Tyr), as versatile ¹⁹F NMR probes. We present two primary, powerful applications: the biosynthetic incorporation of 3-F-Tyr for site-specific interrogation of protein structure and conformational changes, and the use of NAc-3-F-Tyr as a competitive ligand or "spy molecule" in fragment-based drug discovery (FBDD) screening campaigns.[1][5] Detailed, field-tested protocols for both methodologies are provided to enable researchers to effectively implement these techniques.

The Principle: Why Fluorine NMR is a Superior Probe

The power of ¹⁹F NMR stems from the exquisite sensitivity of the fluorine chemical shift to its local electronic environment.[6][7][8] Unlike ¹H NMR, where the chemical shift range is relatively narrow, the ¹⁹F chemical shift can span over 400 ppm, providing outstanding signal resolution.[4][9] This sensitivity arises from the large paramagnetic contribution to the nuclear shielding of fluorine, meaning subtle changes in factors like solvent exposure, hydrogen bonding, electrostatic fields, and proximity to aromatic rings can induce significant and easily detectable changes in the ¹⁹F resonance.[6][7]

When a fluorinated probe like 3-F-Tyr is incorporated into a protein or NAc-3-F-Tyr binds to a target, its ¹⁹F NMR signal serves as a precise reporter on that specific location. Events such as ligand binding, protein-protein interactions, or allosteric conformational changes will alter the probe's local environment, resulting in one or more of the following observable effects:

  • Chemical Shift Perturbation (CSP): The ¹⁹F signal shifts to a different frequency, indicating a change in the electronic environment.

  • Line Broadening: The resonance peak becomes wider, often signifying a change in the dynamics of the probe, such as moving from a flexible, unbound state to a more rigid, bound state within a large macromolecule.

  • Signal Attenuation: The intensity of the signal decreases, which is particularly useful in competition assays where a stronger-binding, non-fluorinated ligand displaces the ¹⁹F probe.

These principles allow for robust, quantitative analysis of molecular interactions with high precision and low protein consumption.

Application I: Site-Specific Interrogation of Protein Dynamics via Biosynthetic Incorporation of 3-Fluoro-L-Tyrosine

Incorporating a fluorinated amino acid at a specific site provides a minimally perturbative window into protein behavior. 3-Fluoro-L-tyrosine is an ideal candidate as it closely mimics native tyrosine and is readily incorporated into proteins expressed in bacterial systems.[10][11][12] This approach allows researchers to monitor ligand-induced conformational changes, map protein-protein interaction interfaces, and study protein folding and stability.[9][12][13]

Workflow for Biosynthetic Incorporation and NMR Analysis

cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Prep cluster_nmr NMR Analysis start Transform E. coli BL21(DE3) with Target Plasmid culture Grow starter culture in rich medium (e.g., LB) start->culture min_media Inoculate minimal medium (M9) and grow to mid-log phase culture->min_media inhibit Add Glyphosate to inhibit aromatic amino acid synthesis min_media->inhibit add_probe Add 3-Fluoro-L-Tyrosine and other aromatic amino acids inhibit->add_probe induce Induce protein expression with IPTG add_probe->induce harvest Harvest cells by centrifugation induce->harvest lyse Cell Lysis (e.g., sonication) harvest->lyse clarify Clarify lysate (centrifugation) lyse->clarify purify Purify ¹⁹F-labeled protein (e.g., Ni-NTA, SEC) clarify->purify buffer_exchange Buffer exchange into NMR buffer (with D₂O) purify->buffer_exchange concentrate Concentrate sample to working concentration buffer_exchange->concentrate acquire Acquire 1D ¹⁹F NMR Spectrum (Reference Spectrum) concentrate->acquire titrate Titrate with binding partner (ligand, protein, etc.) acquire->titrate acquire_final Acquire subsequent 1D ¹⁹F NMR Spectra titrate->acquire_final analyze Analyze Chemical Shift Perturbations (CSPs) & Line Shape acquire_final->analyze

Caption: Workflow for ¹⁹F-labeling a protein and subsequent NMR analysis.

Protocol 2.1: Expression and Purification of 3-F-Tyr Labeled Protein

This protocol is adapted from established methods for labeling proteins in E. coli.[9][12]

Materials and Reagents:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 100 µM CaCl₂, and thiamine.

  • 3-Fluoro-L-Tyrosine (3-F-Tyr), Phenylalanine (Phe), Tryptophan (Trp).[14][15]

  • Glyphosate solution (e.g., 100 mM stock in water).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Deuterium Oxide (D₂O).

Step-by-Step Methodology:

  • Starter Culture: Inoculate 50 mL of LB medium (with antibiotic) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Main Culture: Use the starter culture to inoculate 1 L of M9 minimal medium in a 2.8 L baffled flask. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition of Aromatic Synthesis: Add glyphosate to a final concentration of 1 mM. Causality: Glyphosate inhibits the shikimate pathway, which is responsible for the endogenous synthesis of aromatic amino acids. This step is critical to prevent dilution of the ¹⁹F label with natural tyrosine.[9]

  • Addition of Amino Acids: Immediately after adding glyphosate, supplement the medium with 3-F-Tyr (75 mg/L), Phe (50 mg/L), and Trp (50 mg/L).

  • Induction: Allow the cells to grow for another 30 minutes, then induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

  • Harvest and Purify: Harvest the cells by centrifugation. Purify the ¹⁹F-labeled protein using standard protocols (e.g., affinity and size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into the desired NMR buffer. For a stable field lock, add D₂O to a final concentration of 5-10%. A typical protein concentration for ¹⁹F NMR is 20-100 µM.

Application II: FBDD and Competition Assays Using N-Acetyl-3-Fluoro-L-Tyrosine

For ligand-observed NMR, NAc-3-F-Tyr is an excellent probe. It can be used to screen fragment libraries via competition.[1][16] In this setup, NAc-3-F-Tyr acts as a "spy molecule." A reference spectrum of the protein target with the spy molecule is recorded. When a non-fluorinated fragment that binds to the same site is added, it displaces the spy molecule, leading to a measurable change (typically a decrease in signal broadening or attenuation of signal intensity) in the ¹⁹F NMR spectrum.[1][5]

Workflow for a ¹⁹F NMR Competition Binding Assay

cluster_setup Assay Setup cluster_binding Binding Equilibrium cluster_competition Competition cluster_readout NMR Readout protein Target Protein mix + protein->mix probe ¹⁹F Probe (NAc-3-F-Tyr) probe->mix complex [Protein•Probe] Bound State (Broad ¹⁹F Signal) mix->complex free_probe Free Probe (Sharp ¹⁹F Signal) complex->free_probe Kd displace Displacement of ¹⁹F Probe complex->displace readout Observe recovery of Sharp ¹⁹F Signal free_probe->readout competitor Add Competitor Fragment competitor->displace displace->free_probe Equilibrium Shift

Caption: Logic of a ¹⁹F NMR competition assay using a spy molecule.

Protocol 3.1: ¹⁹F NMR Competition Assay

Materials and Reagents:

  • Purified target protein.

  • N-Acetyl-3-Fluoro-L-Tyrosine (NAc-3-F-Tyr) stock solution (e.g., 10 mM in DMSO).

  • Fragment library (individual compounds or cocktails, typically in DMSO).

  • NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) with 10% D₂O.

  • NMR tubes.

Step-by-Step Methodology:

  • Determine Optimal Probe Concentration: Prepare a series of NMR samples with a fixed protein concentration (e.g., 10 µM) and varying concentrations of NAc-3-F-Tyr (e.g., 20-200 µM).

  • Acquire Spectra: Acquire 1D ¹⁹F NMR spectra for each sample. Identify a concentration where binding is evident (e.g., significant line broadening) but the signal is not completely lost. This will be your working probe concentration.

  • Prepare Reference Sample: Prepare a bulk solution containing the target protein (e.g., 10 µM) and NAc-3-F-Tyr at its optimal working concentration in NMR buffer. Aliquot this solution into NMR tubes.

  • Acquire Reference Spectrum: Record a 1D ¹⁹F spectrum on one of the aliquots. This is your 'no competitor' control. The signal should be broad.

  • Add Competitors: To the other tubes, add a small volume of a fragment stock solution to a final concentration typically between 100 µM and 1 mM.

  • Acquire Competition Spectra: After a brief incubation, acquire 1D ¹⁹F spectra for each sample containing a fragment.

  • Data Analysis: Compare the spectra from the fragment-containing samples to the reference spectrum. A "hit" is identified by a decrease in line broadening and an increase in the intensity of the sharp signal corresponding to the free probe, indicating that the fragment has displaced NAc-3-F-Tyr from the protein's binding site.

NMR Data Acquisition and Quantitative Data

While specific parameters depend on the instrument, the following table provides a representative starting point for data acquisition.

ParameterTypical ValueRationale
Spectrometer Frequency≥ 400 MHz (¹H)Higher fields provide better sensitivity and dispersion.
Observed Nucleus¹⁹FThe nucleus of interest.
Temperature298 K (25°C)Should be stable and optimized for protein stability.
Acquisition Time (AT)0.5 - 1.0 sBalances resolution and experiment time.
Relaxation Delay (D1)1.0 - 2.0 sAllows for sufficient relaxation of the ¹⁹F nucleus between scans to ensure quantitative signal intensity.
Number of Scans (NS)128 - 2048Dependent on sample concentration; more scans are needed for lower concentrations to improve S/N.
¹H DecouplingGARP or WALTZ-16Removes ¹H-¹⁹F J-coupling to simplify the spectrum and improve sensitivity.
Reference CompoundExternal CFCl₃ (0 ppm) or internal standardFor accurate chemical shift referencing.[17] An internal standard like 2,2-difluoroacetamide can also be used.
Table 2: Hypothetical Competition Assay Data
Fragment AddedFragment Conc. (µM)¹⁹F Signal Intensity (Arbitrary Units)% Displacement
None (Control)0100 (Broad Signal)0%
Fragment A500115~15%
Fragment B500350~250% (Hit)
Fragment C50098No Hit

Troubleshooting and Key Considerations

  • Low Incorporation of 3-F-Tyr: Ensure complete inhibition by glyphosate and sufficient incubation time after adding the fluorinated amino acid before induction. Verify incorporation efficiency using mass spectrometry.

  • Protein Instability: Fluorine is highly electronegative and can sometimes perturb protein structure or stability.[10] It is crucial to perform control experiments (e.g., thermal shift assays, circular dichroism) to validate that the labeled protein retains its native fold and function.[18]

  • No Observable Binding: If NAc-3-F-Tyr does not show binding, the affinity may be too weak (mM range or weaker). It may be necessary to use higher protein or probe concentrations, or this specific probe may not be suitable for the target.

  • Signal Overlap: In proteins with multiple tyrosine residues, incorporating 3-F-Tyr at all sites can lead to a complex spectrum.[13] Site-directed mutagenesis to leave only a single tyrosine at the location of interest can resolve this issue.

Conclusion

The use of 3-fluoro-L-tyrosine and its N-acetylated derivative provides a powerful, dual-pronged approach for studying molecular interactions using ¹⁹F NMR. Whether used as a site-specific reporter biosynthetically incorporated into a protein or as a spy molecule for competitive screening, this probe offers high sensitivity and yields rich, quantitative data. The protocols and principles outlined in this guide provide a robust framework for researchers in academia and industry to leverage this technique for advancing structural biology and drug discovery efforts.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (n.d.). MDPI. [Link]

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  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). NIH. [Link]

  • 19F NMR Chemical Shifts Are Sensitive to Remote Functional Group Variations. (n.d.). ResearchGate. [Link]

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  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). ACS Publications. [Link]

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  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (n.d.). ACS Publications. [Link]

  • Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine. (n.d.). ACS Publications. [Link]

  • Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine. (n.d.). American Chemical Society. [Link]

  • lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. (n.d.). PNAS. [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (n.d.). PMC - PubMed Central. [Link]

  • Development and Application of 19F NMR of Proteins. (n.d.). ProQuest. [Link]

  • The most commonly used fluorinated amino acids for PrOF NMR,... (n.d.). ResearchGate. [Link]

  • 3-Fluoro-L-tyrosine | C9H10FNO3. (n.d.). PubChem - NIH. [Link]

  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. (2025). PMC - NIH. [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. (n.d.). PMC - NIH. [Link]

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. (n.d.). ChemRxiv. [Link]

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Application Notes & Protocols: A Comprehensive Guide to Interrogating the Bioactivity of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid via Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Tyrosine Analog

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a novel N-acetylated aromatic amino acid, structurally analogous to N-acetyl-L-tyrosine. The presence of a tyrosine-like moiety suggests a potential interaction with signaling pathways that are critically dependent on tyrosine phosphorylation events. One such pivotal pathway, frequently dysregulated in oncology and inflammatory diseases, is the Signal Transducer and activator of Transcription 3 (STAT3) signaling cascade.[1][2] The activation of STAT3 is initiated by the phosphorylation of a specific tyrosine residue (Tyr705), making it a compelling hypothetical target for molecules that mimic tyrosine.[2][3]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound (referred to herein as 'Compound X'). The protocols detailed below are designed to test the hypothesis that Compound X modulates the STAT3 signaling pathway, a key regulator of cell proliferation, survival, and differentiation.[4] We will progress from broad assessments of cellular health to specific, mechanistic assays that probe direct target engagement and downstream functional outcomes.

The STAT3 Signaling Pathway: A Key Therapeutic Target

The STAT3 signaling pathway is a central node for numerous cytokine and growth factor signals.[1] Upon ligand binding to a cell surface receptor, associated Janus kinases (JAKs) become activated and phosphorylate the receptor, creating docking sites for the SH2 domain of STAT3.[2] Recruited STAT3 is then itself phosphorylated by JAKs at Tyr705.[3] This phosphorylation is the canonical activation step, inducing STAT3 to form homodimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.[2][5] Given its role in promoting tumor progression, constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[4][5]

Diagram of the Canonical STAT3 Signaling Pathway

STAT3_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Tyr705 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Gene Target Gene (e.g., c-myc, survivin) DNA->Gene Transcription

Caption: Canonical STAT3 signaling pathway initiated by cytokine binding.

Experimental Workflow: A Multi-Faceted Approach

A logical and stepwise approach is crucial for characterizing the activity of Compound X. The following workflow ensures that each step informs the next, from general cytotoxicity to specific molecular interactions.

Diagram of the Experimental Workflow

Experimental_Workflow A Step 1: Assess General Cytotoxicity (Cell Viability Assay) B Step 2: Measure STAT3 Transcriptional Activity (STAT3 Luciferase Reporter Assay) A->B Determine non-toxic concentrations C Step 3: Quantify STAT3 Activation (Western Blot for p-STAT3) B->C Confirm functional pathway inhibition D Step 4: Visualize STAT3 Cellular Localization (Immunofluorescence) C->D Validate effect on upstream activation E Data Interpretation & Conclusion D->E Corroborate mechanism

Sources

Application Notes and Protocols for the Quantification of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a specialized amino acid derivative with potential applications in pharmaceutical and biochemical research. Its unique structure, featuring a fluorinated phenyl ring and an acetylated amino group, necessitates robust and specific analytical methods for accurate quantification in various matrices. This document provides a comprehensive guide to the analytical techniques for quantifying this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reliability. All methodologies are presented with detailed procedural steps and explanations for key experimental choices, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2][3][4]

Physicochemical Properties and Analytical Considerations

Before delving into specific protocols, it is essential to understand the physicochemical properties of this compound that influence the choice and design of analytical methods.

  • Structure: The molecule possesses a chromophore (the phenyl ring) that allows for UV detection.

  • Fluorine Substitution: The presence of a fluorine atom can influence chromatographic retention and mass spectrometric fragmentation.

  • Acetylated Amino Group & Carboxylic Acid: These functional groups provide sites for potential derivatization and influence the molecule's polarity and ionization behavior.

Recommended Analytical Techniques

Two primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A widely accessible and robust technique for routine quantification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details a reversed-phase HPLC method. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like the target analyte.[5] The mobile phase composition is selected to achieve optimal resolution and peak shape.

Method Rationale

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and reproducibility. For compounds with aromatic rings, UV detection is a straightforward approach. However, for enhanced sensitivity, especially at low concentrations, pre-column derivatization with a fluorescent tag can be employed.[6][7][8][9] This protocol will first outline the direct UV detection method, followed by an optional fluorescence derivatization step for trace analysis.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Standard Reference Standard Dilution Dilution in Mobile Phase Standard->Dilution HPLC HPLC System Extraction->HPLC Dilution->HPLC Column C18 Column HPLC->Column Detector UV or Fluorescence Detector Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for HPLC quantification.

Step-by-Step Protocol (UV Detection)
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For drug substance: Accurately weigh and dissolve in the mobile phase to achieve a concentration within the calibration range.

    • For drug product (e.g., tablets): Grind a representative number of tablets, accurately weigh a portion of the powder, and extract the analyte with a suitable solvent. Filter the extract before injection.

    • For biological matrices (e.g., plasma): Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended to ensure good peak shape and separation from potential impurities. A common starting point is a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[5]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 275 nm, to be determined by UV scan of the analyte).

  • Data Analysis:

    • Integrate the peak area of the analyte in both the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Optional: Pre-column Derivatization for Fluorescence Detection

For enhanced sensitivity, pre-column derivatization with a fluorescent reagent such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be performed.[6][9]

  • Derivatization Procedure (Example with OPA):

    • To 100 µL of the sample or standard solution, add 100 µL of OPA reagent (prepared in a borate buffer, pH 9.5, with a small amount of a thiol, such as N-acetyl-L-cysteine).

    • Mix and allow the reaction to proceed for 1-2 minutes at room temperature.

    • Inject the derivatized sample into the HPLC system.

  • Fluorescence Detection:

    • Excitation Wavelength: ~340 nm.

    • Emission Wavelength: ~455 nm.

Method Validation Parameters (as per ICH Q2(R1))[1][2][3][4]
ParameterSpecification
Specificity The method should be able to resolve the analyte peak from impurities and degradation products.
Linearity A linear relationship (R² > 0.99) should be established across the desired concentration range.
Accuracy Recovery should be within 98-102% for the drug substance and 95-105% for the drug product.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) To be determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) To be determined based on signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.
Robustness The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and trace impurity quantification.[10] This protocol outlines a method using electrospray ionization (ESI) in negative ion mode, which is generally suitable for acidic compounds.

Method Rationale

The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This technique minimizes matrix interference and allows for very low detection limits. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[11]

Experimental Workflow: LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Matrix Extraction Protein Precipitation or SPE Sample->Extraction Standard Reference Standard Standard->Extraction IS Internal Standard IS->Extraction UPLC UPLC System Extraction->UPLC Column C18 Column UPLC->Column MSMS Tandem Mass Spectrometer (ESI) Column->MSMS MRM MRM Peak Integration MSMS->MRM Ratio Analyte/IS Peak Area Ratio MRM->Ratio Quantification Concentration Calculation Ratio->Quantification

Caption: Workflow for LC-MS/MS quantification.

Step-by-Step Protocol
  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of the analyte and the internal standard (if available) in an appropriate solvent.

    • Spike blank matrix (e.g., plasma, urine) with known concentrations of the analyte to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To a 100 µL aliquot of the sample, standard, or QC, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for better resolution and faster analysis times.[10]

    • Column: A C18 column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.7 µm) is suitable.

    • Mobile Phase: Similar to the HPLC method, a gradient of 0.1% formic acid in water and acetonitrile is a good starting point.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: These need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

      • Predicted Precursor Ion [M-H]⁻: m/z 212.06

      • Potential Product Ions: Fragmentation of the acetyl group (loss of 42 Da) leading to m/z 170.05, or cleavage at the propanoic acid side chain. The specific fragmentation pattern should be experimentally confirmed.[12][13]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard for each MRM transition.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

    • Determine the concentration of the analyte in the samples and QCs from the calibration curve.

Method Validation Parameters for LC-MS/MS

In addition to the parameters listed for the HPLC method, bioanalytical method validation should also include:

ParameterSpecification
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
Recovery The efficiency of the extraction procedure should be determined.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

Conclusion

The choice between HPLC and LC-MS/MS for the quantification of this compound will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC method with UV detection is suitable for routine analysis of bulk material and formulations, with the option of fluorescence detection for increased sensitivity. The LC-MS/MS method offers the highest level of sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level impurity analysis. Both methods, when properly developed and validated according to ICH guidelines, will provide accurate and reliable quantitative data.[1][2][3][4][14]

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • NIH. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Technology Networks. (2022). Vibrational Spectroscopy Provides Clues About Protein Acetylation Structures in Biological Systems. [Link]

  • PubMed. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. [Link]

  • MtoZ Biolabs. Acetylation Site Mass Spectrometry Identification. [Link]

  • NIH. (2010). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. [Link]

  • ResearchGate. (2008). Identification of Acetylated Proteins by Mass Spectrometry. [Link]

  • MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2017). Analysis of amino acids by high performance liquid chromatography. [Link]

  • PubMed. (2001). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. [Link]

  • ResearchGate. (2015). Can anyone suggest a good method to quantify cereal grain amino acids by RP-HPLC with FL detector?. [Link]

  • Journal of Pharmaceutical Sciences and Research. (2025). UPLC–MS/MS Bioanalytical Method Development for Pharmacokinetic Profiling of Novel Antiviral Agents. [Link]

Sources

Application Note & Protocol: Development of Novel Fluorinated Amino Acid Tracers for PET Imaging, Featuring [¹⁸F]F-AHP (2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Rationale for Novel Amino Acid PET Tracers

Positron Emission Tomography (PET) has revolutionized clinical diagnostics and preclinical research, particularly in oncology. The most widely used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), effectively images the enhanced glycolysis of tumor cells (the Warburg effect). However, its utility is limited by high background uptake in certain tissues, such as the brain, and by inflammatory processes that can mimic malignancy.

This has driven the development of alternative PET tracers that target different aspects of tumor metabolism. One of the most successful strategies has been to target the upregulation of amino acid transport systems, a hallmark of many cancers. Tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and 6-[¹⁸F]-fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]-FDOPA) have demonstrated significant clinical value, especially in neuro-oncology for their low uptake in healthy brain tissue.

This guide focuses on the conceptual development and application of a novel fluorinated amino acid analog, 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid , which we will refer to as [¹⁸F]F-AHP in its radiolabeled form. While not yet an established clinical tracer, its structure as an N-acetylated, ring-fluorinated tyrosine analog makes it an excellent candidate for exploring improved imaging characteristics, such as altered metabolic stability or transport kinetics, compared to existing agents.

This document provides a comprehensive framework for the radiosynthesis, quality control, and preclinical evaluation of [¹⁸F]F-AHP, drawing upon established methodologies for similar amino acid tracers.

Scientific Foundation: Targeting Amino Acid Transport

Cancer cells exhibit an increased demand for amino acids to support rapid proliferation and protein synthesis. This demand is met by the overexpression of specific amino acid transporters on the cell surface, most notably the L-type amino acid transporter 1 (LAT1). LAT1 is an attractive imaging target because it is highly expressed in many human cancers but shows limited expression in quiescent, healthy tissues.

[¹⁸F]F-AHP, as a tyrosine derivative, is hypothesized to be a substrate for LAT1. The key structural features influencing its potential as a PET tracer are:

  • Fluorine-18 Label: Provides the positron-emitting source for PET detection. The direct fluorination on the aromatic ring is a common strategy in PET chemistry.

  • N-acetyl Group: This modification may alter the molecule's metabolic fate. Unlike natural L-tyrosine, the N-acetylation could prevent its incorporation into proteins, potentially leading to higher intracellular accumulation and a stronger imaging signal. It may also influence its transport characteristics across the blood-brain barrier.

  • Phenolic Hydroxyl Group: This group can influence the molecule's polarity and binding affinity to transporters.

The overarching goal is to develop a tracer that is efficiently transported into tumor cells via systems like LAT1, becomes trapped intracellularly, and provides a high-contrast signal against a low-background environment.

Radiosynthesis of [¹⁸F]F-AHP

The synthesis of [¹⁸F]F-AHP would most practicably be achieved via a one-step nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor. This is a well-established method for introducing [¹⁸F]fluoride onto an activated aromatic ring.

Precursor Selection and Synthesis

A suitable precursor for the radiosynthesis of [¹⁸F]F-AHP would be an N-acetylated tyrosine analog bearing a good leaving group at the 3-position of the aromatic ring. A trimethylammonium triflate group is an excellent choice for this purpose due to its high reactivity towards nucleophilic fluorination.

The synthesis of the precursor, N-acetyl-3-(trimethylammonium)triflate-L-tyrosine ethyl ester , would be a multi-step organic synthesis project, starting from commercially available L-tyrosine. This process is beyond the scope of this application note but is a critical prerequisite for the radiolabeling work.

Automated Radiosynthesis Workflow

The radiosynthesis is best performed on an automated synthesis module to ensure radiation safety and reproducibility. The workflow described below is adapted from standard procedures for similar tracers.

Radiosynthesis_Workflow cluster_Cyclotron Cyclotron Production cluster_Module Automated Synthesis Module cluster_Purification Purification & Formulation cluster_QC Quality Control Cyclotron ¹⁸O(p,n)¹⁸F Reaction in Target Water Trap [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge Cyclotron->Trap Transfer Elution Elution with K₂CO₃/K₂₂₂ Complex Trap->Elution Release Drying Azeotropic Drying (MeCN, Heat, Vacuum) Elution->Drying Reaction Nucleophilic Substitution Precursor + [¹⁸F]Fluoride (DMSO, 120-150°C) Drying->Reaction Hydrolysis Ester & Protecting Group Removal (Acid Hydrolysis) Reaction->Hydrolysis Neutralization pH Adjustment Hydrolysis->Neutralization HPLC Semi-Preparative HPLC (C18 Column, Mobile Phase) Neutralization->HPLC Inject Formulation Solvent Evaporation & Reconstitution in Saline/EtOH HPLC->Formulation Collect Fraction Sterilization Sterile Filtration (0.22 µm filter) Formulation->Sterilization Final_Product Final [¹⁸F]F-AHP Product for Injection Sterilization->Final_Product

Caption: Automated radiosynthesis workflow for [¹⁸F]F-AHP.

Step-by-Step Protocol
  • [¹⁸F]Fluoride Production: Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a biomedical cyclotron.

  • Trapping and Elution: The produced [¹⁸F]F⁻ is transferred from the cyclotron target and trapped on a quaternary methylammonium (QMA) anion exchange cartridge. The [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation under vacuum and heat. This step is critical as the nucleophilicity of fluoride is greatly reduced by water.

  • Nucleophilic Fluorination: The precursor (5-10 mg dissolved in a high-boiling point solvent like DMSO) is added to the dried [¹⁸F]F⁻/K₂₂₂ complex. The reaction mixture is heated to 120-150°C for 10-15 minutes.[1][2][3][4]

  • Hydrolysis (Deprotection): After the labeling reaction, an acid (e.g., 2N HCl) is added, and the mixture is heated to remove the ethyl ester and any other acid-labile protecting groups on the precursor.

  • Purification: The crude reaction mixture is neutralized and then purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is typically used, with a mobile phase such as ethanol/acetate buffer.

  • Formulation: The HPLC fraction containing the pure [¹⁸F]F-AHP is collected. The solvent is removed by rotary evaporation or by passing it through a C18 Sep-Pak cartridge, which retains the product. The final product is then eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection to yield an isotonic, injectable solution.

  • Sterile Filtration: The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC)

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiotracer for preclinical or clinical use. The final [¹⁸F]F-AHP product must be tested according to established pharmacopeia standards.[5][6]

Parameter Specification Method Rationale
Identity Retention time matches non-radioactive standardAnalytical HPLCConfirms the product is the correct chemical entity.
Radiochemical Purity ≥ 95%Analytical HPLC, Radio-TLCEnsures that radioactivity is primarily from the desired tracer, minimizing off-target radiation.
Radionuclidic Purity ≥ 99.5% [¹⁸F]Gamma Ray SpectroscopyConfirms the absence of other radioactive isotopes.
pH 4.5 - 7.5pH meter or stripEnsures the final product is physiologically compatible and prevents degradation.
Residual Solvents Ethanol < 5000 ppm, Acetonitrile < 410 ppmGas Chromatography (GC)Limits exposure to potentially toxic organic solvents used during synthesis.
Bacterial Endotoxins < 175 EU/V (where V is max dose volume)Limulus Amebocyte Lysate (LAL) testEnsures the product is free from pyrogenic bacterial contaminants.
Sterility No microbial growthFluid Thioglycollate & Tryptic Soy BrothConfirms the absence of viable microorganisms. (Usually a retrospective test).
Molar Activity (Aₘ) > 50 GBq/µmol at time of injectionHPLC with UV and radiation detectorsHigh molar activity is crucial to avoid mass effects where the "cold" (non-radioactive) compound could saturate target receptors.

Preclinical Imaging Protocol: Rodent Tumor Model

This protocol outlines the use of [¹⁸F]F-AHP in a preclinical setting to image tumor-bearing mice using a small-animal PET scanner. The U87 MG glioblastoma cell line is a common model for brain tumor imaging studies.[7]

Experimental Workflow

Preclinical_Workflow cluster_AnimalPrep Animal Preparation cluster_Imaging PET/CT Imaging Session cluster_Analysis Data Analysis Tumor_Model Establish Orthotopic U87 MG Xenograft Model Acclimatize Animal Acclimatization & Health Monitoring Tumor_Model->Acclimatize Fasting Optional: Fasting 4-6 hours (Reduces metabolic variability) Acclimatize->Fasting Anesthesia Anesthetize Mouse (e.g., Isoflurane) Fasting->Anesthesia Cannulation Place Tail Vein Catheter Anesthesia->Cannulation Positioning Position Animal in PET/CT Scanner Cannulation->Positioning CT_Scan Perform CT Scan (Anatomical Reference) Positioning->CT_Scan Injection Inject [¹⁸F]F-AHP via Catheter (5-10 MBq) CT_Scan->Injection PET_Scan Dynamic PET Scan (0-60 minutes post-injection) Injection->PET_Scan Reconstruction Image Reconstruction (e.g., OSEM3D) PET_Scan->Reconstruction Fusion Fuse PET and CT Images Reconstruction->Fusion ROI_Analysis Draw Regions of Interest (ROIs) on Tumor and Background Tissue Fusion->ROI_Analysis Quantification Calculate %ID/g and SUV Generate Time-Activity Curves (TACs) ROI_Analysis->Quantification Biodistribution Optional: Ex vivo Biodistribution (Validate imaging data) Quantification->Biodistribution

Caption: Preclinical PET/CT imaging workflow for [¹⁸F]F-AHP.

Step-by-Step Methodology
  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use immunodeficient mice (e.g., NU/NU) for xenograft models.

  • Tracer Administration: Anesthetize the mouse using isoflurane. Administer 5-10 MBq of [¹⁸F]F-AHP in a volume of 100-150 µL via the lateral tail vein. The exact injected dose must be measured using a dose calibrator.

  • PET/CT Imaging:

    • Immediately after injection, place the animal in the PET scanner.

    • Acquire a dynamic PET scan for 60 minutes. This allows for the generation of time-activity curves (TACs), which provide valuable information on tracer kinetics.

    • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw Regions of Interest (ROIs) over the tumor, contralateral healthy brain tissue, and a reference muscle (e.g., neck or leg).

    • Calculate the tracer uptake in each ROI, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

    • Calculate tumor-to-background ratios (TBRs), which are critical for assessing image contrast. For brain tumors, the tumor-to-healthy-brain ratio is the most important metric.[7][8]

Data Interpretation & Future Directions

The success of [¹⁸F]F-AHP as a potential PET tracer will be determined by its imaging characteristics. Key success criteria include:

  • High Tumor Uptake: The SUVmax in the tumor should be significantly higher than in background tissues.

  • High Contrast: The tumor-to-brain ratio should be high, ideally >2.0, to clearly delineate the tumor from healthy parenchyma. This is a key advantage of amino acid tracers over [¹⁸F]FDG in neuro-oncology.[8][9]

  • Favorable Kinetics: The tracer should exhibit rapid uptake into the tumor and clear relatively quickly from the blood pool and non-target tissues.

  • Metabolic Stability: In vivo metabolite analysis should confirm that the detected radioactivity in the tumor corresponds to the intact parent tracer, not radiolabeled metabolites.

If initial studies with [¹⁸F]F-AHP are promising, further research would involve head-to-head comparison with established tracers like [¹⁸F]FET, evaluation in different tumor models, and eventually, toxicology studies to support a potential Investigational New Drug (IND) application for human clinical trials.

References

  • AlJammaz, I., Al-Otaibi, B., Al-Masoud, N., Al-Rumayan, F., Al-Mutairi, A., Al-Subaie, G., ... & Okarvi, S. (2014). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. PubMed. [Link]

  • Wang, M., Niu, G., & Chen, X. (2025). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Pottgen, M., Hamacher, K., Coenen, H. H., & Langen, K. J. (2012). Fully Automated One-Pot Radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine on the TracerLab FX(FN) Module. PubMed. [Link]

  • Wang, M., Niu, G., & Chen, X. (2025). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. PubMed. [Link]

  • Becaud, E., Becerro, J., O'Donoghue, J. A., Lewis, J. S., & Zeglis, B. M. (2009). Direct One-Step 18F-Labeling of Peptides via Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Wang, M., Alex, A., Niu, G., & Chen, X. (2024). Clinical production of [18F]FET for human brain tumor imaging using three different automated 18F-radiosynthesis modules. Journal of Nuclear Medicine. [Link]

  • Becaud, E., Becerro, J., O'Donoghue, J. A., Lewis, J. S., & Zeglis, B. M. (2009). Direct One-Step 18F-Labeling of Peptides via Nucleophilic Aromatic Substitution. ACS Publications. [Link]

  • Wang, M., Alex, A., Niu, G., & Chen, X. (2019). Facile fully automated radiosynthesis and quality control of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) for human brain tumor imaging. ResearchGate. [Link]

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. SciSpace. [Link]

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F. ResearchGate. [Link]

  • Yu, J., & Zheng, J. (2020). Fluorine-18 labeled amino acids for tumor PET/CT imaging. PubMed Central (PMC). [Link]

  • Liu, S., & Li, Z. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PubMed Central (PMC). [Link]

  • Unterrainer, M., Diekmann, C., Vomacka, L., Lindner, S., Vettermann, F., Brendel, M., ... & Albert, N. L. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI. [Link]

  • Jha, A., & Kumar, R. (2023). An overview of radiolabeled amino acid tracers in oncologic imaging. PubMed Central (PMC). [Link]

  • Fissers, J., He, W., & Verbruggen, A. (2018). 18F-AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. PubMed Central (PMC). [Link]

Sources

Protocol for solid-phase peptide synthesis with 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Solid-Phase Peptide Synthesis with 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Incorporating Fluorinated Tyrosine Analogs into Peptides

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic profiles. Fluorinated amino acids, in particular, can significantly improve metabolic stability, binding affinity, and conformational properties of peptides.[1][2][3] This guide provides a detailed protocol for the incorporation of a fluorinated tyrosine analog, 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, using Fmoc-based solid-phase peptide synthesis (SPPS).

The subject amino acid presents two primary chemical considerations for SPPS:

  • The Nα-amino group must be protected, typically with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, to allow for sequential, N-to-C terminal chain elongation.[4][5]

  • The phenolic hydroxyl group of the hydroxyphenyl side chain is nucleophilic and requires protection to prevent side reactions, such as O-acylation, during the coupling steps.[6] The acid-labile tert-butyl (tBu) group is an effective and orthogonal protecting group for this purpose.[6][7]

Therefore, the practical building block for this synthesis is Fmoc-L-Tyr(tBu)-3-F-OH (Nα-Fmoc-3-fluoro-O-tert-butyl-L-tyrosine). This protocol is designed to be a robust, self-validating system, explaining the causality behind each step to ensure both reproducibility and scientific rigor.

Guiding Principles for Synthesis

The Fmoc/tBu strategy is the most widely used methodology for SPPS due to its mild deprotection conditions (piperidine) and the strong acid (trifluoroacetic acid) used for final cleavage, which simultaneously removes most common side-chain protecting groups.[8][9]

Key considerations for this specific amino acid include:

  • Steric Hindrance: While not excessively bulky, the fluorinated analog may present slightly different steric challenges compared to natural tyrosine. The use of a potent coupling reagent is recommended to ensure high coupling efficiency.

  • Side-Chain Protection: The tert-butyl ether protecting the hydroxyl group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[7]

  • Cleavage: The final cleavage step generates reactive carbocations (e.g., tert-butyl cations) that can re-attach to sensitive residues. The inclusion of scavengers in the cleavage cocktail is critical to intercept these species and prevent side product formation.[10][11]

Materials and Reagents

Reagent/MaterialSpecificationSupplier ExamplePurpose
Resin Rink Amide Resin (100-200 mesh)Sigma-AldrichFor C-terminal amide peptides.[4][12]
Wang Resin (100-200 mesh)NovabiochemFor C-terminal carboxylic acid peptides.[4][12]
Amino Acids Fmoc-L-Tyr(tBu)-3-F-OHThe unnatural amino acid building block.
Standard Fmoc-protected amino acidsFor building the rest of the peptide sequence.
Solvents N,N-Dimethylformamide (DMF), Peptide Synthesis GradeFisher ScientificPrimary solvent for washing and reactions.[12]
Dichloromethane (DCM)For resin swelling and washing.
PiperidineReagent for Fmoc deprotection.[4]
Coupling Reagents HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)BachemHigh-efficiency coupling agent.[13]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Alternative high-efficiency coupling agent.
Base N,N-Diisopropylethylamine (DIPEA)Base for activating amino acids during coupling.[14]
Cleavage Cocktail Trifluoroacetic Acid (TFA)Strong acid for cleavage and deprotection.[11]
Triisopropylsilane (TIS)Cation scavenger.[11]
1,2-Ethanedithiol (EDT)Scavenger, particularly for Trp protection.[15]
Water (DI H₂O)Cation scavenger.[11]
Purification Acetonitrile (ACN), HPLC GradeMobile phase for HPLC.[16]
Methyl tert-butyl ether (MTBE), coldFor peptide precipitation.[10]

Experimental Workflow: The SPPS Cycle

The core of solid-phase peptide synthesis is a repeated cycle of deprotection and coupling steps to elongate the peptide chain.

SPPS_Workflow start Start with Fmoc-AA-Resin swell 1. Swell Resin (DMF or DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) wash1->couple wash2 5. Wash (DMF) couple->wash2 end_cycle Repeat for next Amino Acid wash2->end_cycle end_cycle->deprotect Next cycle final_cleavage Final Cleavage & Deprotection end_cycle->final_cleavage Final cycle complete

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Step-by-Step Protocol (0.1 mmol Scale)

This protocol outlines the manual synthesis for incorporating one amino acid. These steps are repeated for each residue in the sequence.

Resin Preparation and Swelling
  • Place the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g loading) into a fritted reaction vessel.

  • Add 5 mL of DMF and agitate gently for 30-60 minutes to swell the resin beads. This is crucial for allowing reagents to penetrate the polymer matrix.[9]

  • Drain the DMF.

Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[4][12]

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes. The dibenzofulvene-piperidine adduct released during deprotection has a strong UV absorbance, which can be used to monitor reaction progress.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Amino Acid Coupling
  • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.). The solution may change color. Causality: HATU, in the presence of the base DIPEA, converts the carboxylic acid of the amino acid into a highly reactive OAt-active ester, which readily reacts with the newly freed N-terminal amine on the resin.[13]

  • Coupling Reaction: Immediately add the activation solution to the washed resin.

  • Agitate the mixture for 45-60 minutes at room temperature. For sterically hindered amino acids, including some unnatural variants, extending the coupling time or double-coupling may be necessary.[14][17]

  • Monitoring (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies free amines remain, and a second coupling is required.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

Repeat steps 2 and 3 for each amino acid in the sequence.

Final Cleavage and Peptide Deprotection

The choice of cleavage cocktail is critical and depends on the peptide's composition. For a peptide containing the fluorinated tyrosine analog (protected with tBu), a robust scavenger mixture is essential.

Cleavage_Cocktail_Decision start Peptide Sequence Contains: node_tyr Tyr(tBu), Ser(tBu), Thr(tBu), 3-F-Tyr(tBu) start->node_tyr node_trp Trp(Boc) start->node_trp node_met_cys Met, Cys(Trt) start->node_met_cys node_arg Arg(Pbf) start->node_arg cocktail_k Use Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) node_tyr->cocktail_k Recommended for multiple sensitive residues cocktail_b Use Reagent B: TFA/Water/Phenol/TIS (88:5:5:2) node_tyr->cocktail_b Good general purpose cocktail node_trp->cocktail_k Recommended for multiple sensitive residues node_met_cys->cocktail_k Recommended for multiple sensitive residues cocktail_h Consider Reagent H for Met: TFA/Phenol/Thioanisole/EDT/Water/ DMS/NH4I node_met_cys->cocktail_h Specifically prevents Met oxidation node_arg->cocktail_b Good general purpose cocktail

Caption: Decision guide for selecting an appropriate cleavage cocktail.

Protocol for Cleavage using Reagent K

Reagent K is a versatile cocktail suitable for peptides containing Tyr, Trp, Cys, and Met residues.[10][15]

  • Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Add 10 mL of freshly prepared, pre-chilled Reagent K to the resin.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a 50 mL conical tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen to about 1-2 mL.

Peptide Precipitation and Washing
  • Add the concentrated peptide solution dropwise to a 50 mL tube containing 40 mL of cold methyl tert-butyl ether (MTBE). A white precipitate should form immediately.

  • Centrifuge the tube (3000 x g, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

  • After the final wash, dry the crude peptide pellet under vacuum.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC) Purification

Crude synthetic peptides contain impurities and must be purified, typically by reverse-phase HPLC.[18][19][20][21]

  • Mobile Phase A: 0.1% TFA in DI Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (if solubility is an issue, a small amount of ACN or DMSO can be added).

    • Inject the sample onto a preparative C18 column.

    • Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30-40 minutes.[16] The exact gradient will depend on the peptide's hydrophobicity.

    • Collect fractions corresponding to the major peak detected by UV absorbance (typically at 220 nm or 280 nm).

    • Analyze the purity of each collected fraction by analytical HPLC.

    • Pool the fractions with >95% purity and lyophilize to obtain a pure, fluffy white powder.

Mass Spectrometry (MS) Characterization

Mass spectrometry is essential to confirm that the correct peptide has been synthesized.[22][23][24]

  • Method: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

  • Procedure: A small sample of the purified peptide is analyzed.

  • Analysis: The observed molecular weight should match the calculated theoretical molecular weight of the desired peptide sequence. This confirms the identity of the product.[25]

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GenScript. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Purification of Synthetic Peptides by High Performance Liquid Chromatography. Springer Nature Experiments. [Link]

  • Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Peptide Purification. AAPPTec. [Link]

  • What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Laboratory. [Link]

  • Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec. [Link]

  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. [Link]

  • A cleavage cocktail for methionine-containing peptides. PubMed. [Link]

  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature. [Link]

  • Introduction to Peptide Synthesis. PubMed Central. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. National Institutes of Health. [Link]

  • Different classes of protecting group schemes including the linker. ResearchGate. [Link]

  • Structure of Various Protecting Groups Used In SPPS. ResearchGate. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

Sources

Application Note: High-Throughput Screening with 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid Libraries for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to leveraging high-throughput screening (HTS) with libraries based on the 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid scaffold. This privileged structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. We will explore the strategic design of HTS campaigns, from assay development and optimization to data analysis and hit validation. Detailed protocols for both biochemical and cell-based screening assays are presented, equipping researchers with the necessary tools to identify novel modulators of therapeutic targets.

Introduction: The Promise of the this compound Scaffold

The this compound core represents a versatile scaffold in drug discovery. Derivatives of the parent structure, 3-((4-Hydroxyphenyl)amino)propanoic acid, have demonstrated a range of biological activities, including promising antimicrobial and anticancer properties.[1][2][3][4][5][6] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this scaffold an attractive starting point for the development of novel therapeutics. High-throughput screening (HTS) of libraries based on this scaffold offers a powerful approach to systematically explore its biological potential against a wide array of targets.[7][8] HTS integrates automation, miniaturized assays, and large-scale data analysis to rapidly identify "hit" compounds that modulate a specific biological pathway or target of interest.[7][9][10]

Strategic Considerations for HTS Campaign Design

A successful HTS campaign requires careful planning and consideration of several key factors. The choice between a biochemical (target-based) and a cell-based (phenotypic) screen is a critical first step and depends on the specific research question.[11][12]

  • Biochemical Assays: These assays utilize purified components, such as enzymes or receptors, to directly measure the effect of a compound on a specific molecular interaction.[11][13] They are generally more straightforward to develop and optimize but may not always translate to a cellular context.

  • Cell-Based Assays: These assays measure a cellular response, such as changes in gene expression, protein localization, or cell viability, providing more physiologically relevant data.[14][15] However, they can be more complex to develop and are susceptible to off-target effects.

Diagram: HTS Campaign Workflow

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation Assay_Choice Assay Choice (Biochemical vs. Cell-based) Reagent_Prep Reagent Preparation & QC Assay_Choice->Reagent_Prep Assay_Miniaturization Assay Miniaturization (384/1536-well) Reagent_Prep->Assay_Miniaturization Assay_Validation Assay Validation (Z'-factor > 0.5) Assay_Miniaturization->Assay_Validation Library_Screening Library Screening (Single Concentration) Assay_Validation->Library_Screening Data_Acquisition Data Acquisition Library_Screening->Data_Acquisition Data_Normalization Data Normalization Data_Acquisition->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Hit_Picking Hit Picking & Re-testing Hit_Identification->Hit_Picking Dose_Response Dose-Response Curves (IC50/EC50) Hit_Picking->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis FP_Assay cluster_0 High Polarization cluster_1 Low Polarization Kinase_Bound Kinase + Tracer (Bound) Kinase_Unbound Kinase + Tracer + Inhibitor (Tracer Displaced) Kinase_Bound->Kinase_Unbound Competitive Binding

Caption: Principle of the competitive binding FP assay.

Materials and Reagents
ReagentSupplierCat. No.
Kinase Enzyme(Example) Sigma-AldrichK1234
Fluorescent Tracer(Example) Thermo FisherT5678
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)In-house-
This compound libraryIn-house or Vendor-
384-well, low-volume, black plates(Example) Corning3573
Step-by-Step Protocol
  • Library Plate Preparation:

    • Prepare a 10 mM stock solution of each compound from the library in 100% DMSO.

    • Using an acoustic liquid handler, transfer 20 nL of each compound solution to the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL assay volume.

    • Include appropriate controls:

      • Negative Control: DMSO only (no compound).

      • Positive Control: A known inhibitor of the kinase.

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase enzyme in assay buffer. The optimal concentration should be determined during assay development.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration should be at or below its Kd for the kinase.

  • Assay Execution:

    • Add 10 µL of the 2X kinase solution to each well of the assay plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent tracer solution to each well.

    • Centrifuge the plates again.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a plate reader capable of measuring fluorescence polarization. Use appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Hit Identification
  • Z'-factor Calculation: The quality of the HTS assay is assessed using the Z'-factor, which is calculated from the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [16] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Data Normalization: Raw data from each well is typically normalized to the plate controls. The percent inhibition can be calculated as follows:

    % Inhibition = 100 * (Signal_neg - Signal_sample) / (Signal_neg - Signal_pos)

  • Hit Selection: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample data (e.g., > 3 SD from the mean) or a fixed percent inhibition cutoff (e.g., > 50%).

Protocol: Cell-Based HTS for Modulators of a Signaling Pathway

This protocol outlines a reporter gene assay to identify compounds that modulate a specific signaling pathway, for instance, the NF-κB pathway, which is relevant in inflammation and cancer.

Assay Principle

Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is activated by the signaling pathway of interest. When the pathway is activated (e.g., by TNF-α for NF-κB), the reporter gene is transcribed, and its product can be quantified. Library compounds are screened for their ability to either inhibit or enhance this signal.

Diagram: NF-κB Reporter Gene Assay

Reporter_Assay TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK NFkB_Activation NF-κB Activation IKK->NFkB_Activation Reporter_Gene Reporter Gene (Luciferase) NFkB_Activation->Reporter_Gene Light_Signal Light Signal Reporter_Gene->Light_Signal

Caption: Simplified schematic of an NF-κB reporter gene assay.

Materials and Reagents
ReagentSupplierCat. No.
HEK293 cells with NF-κB luciferase reporter(Example) InvivoGenhkb-nfluc
DMEM with 10% FBS, 1% Pen-Strep(Example) Gibco11965092
TNF-α(Example) R&D Systems210-TA
Luciferase Assay Reagent(Example) PromegaE1500
384-well, solid white, tissue culture-treated plates(Example) Greiner781080
Step-by-Step Protocol
  • Cell Seeding:

    • Culture the reporter cell line according to the supplier's recommendations.

    • On the day of the assay, harvest the cells and resuspend them in fresh medium to a density of 2 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).

    • Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow the cells to attach.

  • Compound Addition:

    • Prepare library plates as described in the biochemical HTS protocol.

    • Add 20 nL of compound solution to each well.

  • Pathway Stimulation:

    • Prepare a 2X solution of TNF-α in cell culture medium. The optimal concentration should be the EC80, determined during assay development.

    • For an agonist screen, omit this step.

    • Add 20 µL of the 2X TNF-α solution to each well (except for unstimulated controls).

  • Incubation:

    • Incubate the plates for 16-24 hours at 37°C, 5% CO2.

  • Data Acquisition:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Confirmation

Data analysis follows a similar procedure to the biochemical HTS. Hits should be confirmed through re-testing and dose-response experiments. It is crucial to perform counter-screens to eliminate false positives, such as compounds that directly inhibit luciferase or are cytotoxic. Cell viability assays (e.g., CellTiter-Glo) should be run in parallel to assess the cytotoxicity of the hit compounds. [14]

Hit Validation and Prioritization

Following the primary screen and hit confirmation, a series of validation steps are necessary to ensure the quality of the identified hits. [17]

  • Orthogonal Assays: Confirm the activity of hits in a different assay format that measures a distinct aspect of the target's biology.

  • Selectivity Profiling: Test hits against related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR): Test analogs of the hit compounds to establish an initial SAR. [18]* Chemical Characterization: Confirm the identity and purity of the hit compounds using techniques like LC-MS and NMR.

Conclusion

Libraries based on the this compound scaffold hold significant potential for the discovery of novel therapeutic agents. A well-designed and rigorously executed HTS campaign is a powerful tool to unlock this potential. By carefully selecting the appropriate assay format, optimizing experimental conditions, and implementing a robust hit validation cascade, researchers can identify high-quality starting points for successful drug discovery programs.

References

  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries.
  • (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). News-Medical.net.
  • High-throughput screening. Wikipedia.
  • (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Basics of HTS Assay Design and Optimiz
  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrument
  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. PubMed.
  • High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • High-Throughput Molecular Screening Center.
  • Design and implementation of high throughput screening assays. PubMed.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • Assay Validation in High Throughput Screening –
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response d
  • Design and Implementation of High-Throughput Screening Assays.
  • (2016).
  • Analysis of HTS d
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • (2012).
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
  • (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
  • (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Synthesis of 3-((4-hydroxyphenyl)amino)
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

Sources

Application Note: 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid as a Probe for Investigating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Amino Acids in Mechanistic Enzymology

The introduction of fluorine into amino acid scaffolds provides a powerful tool for elucidating enzyme mechanisms and kinetics.[1][2] Due to its small van der Waals radius and high electronegativity, fluorine can introduce significant electronic perturbations with minimal steric hindrance, thereby altering the chemical properties of a molecule without drastically changing its overall shape.[3] This unique characteristic makes fluorinated amino acid analogs exceptional probes for studying enzyme-substrate interactions, transition state stabilization, and the catalytic cycle.[1]

This application note details the use of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid , a derivative of 3-fluoro-L-tyrosine, as a versatile tool for the kinetic analysis of enzymes that metabolize aromatic amino acids, such as phenylalanine hydroxylase and tyrosinase.[4][5][6] The presence of the fluorine atom on the phenyl ring modifies the electronic environment of the adjacent hydroxyl group, influencing its pKa and susceptibility to enzymatic modification.[7] The N-acetyl group provides additional stability and can modulate the binding affinity of the compound within the enzyme's active site.

This guide provides detailed protocols for utilizing this compound to investigate enzyme kinetics, determine inhibition constants, and characterize the mode of enzyme regulation. The methodologies described herein are designed to be robust and self-validating, providing researchers in drug discovery and molecular biology with a reliable framework for their investigations.

Physicochemical Properties of the Probe

A thorough understanding of the physicochemical properties of this compound is essential for accurate experimental design and data interpretation.

PropertyValueSource
Molecular FormulaC₁₁H₁₂FNO₄PubChem
Molecular Weight241.22 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count4PubChem

Note: The specific properties for the N-acetylated form are calculated based on its structure, drawing parallels from its parent compound, 3-fluoro-L-tyrosine.[8]

Core Application: Kinetic Characterization of Phenylalanine Hydroxylase

Phenylalanine hydroxylase (PAH) is a critical enzyme in amino acid metabolism, catalyzing the conversion of L-phenylalanine to L-tyrosine.[4][9] Dysregulation of PAH is associated with the genetic disorder phenylketonuria (PKU).[4] this compound can be employed as a substrate analog to probe the active site of PAH and characterize its kinetic parameters.

Experimental Rationale

The fluorinated analog is expected to interact with the PAH active site in a manner similar to the natural substrate, L-phenylalanine. By monitoring the reaction progress, researchers can determine key kinetic constants such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The electronic withdrawing effect of the fluorine atom may alter the rate of hydroxylation, providing insights into the catalytic mechanism.[10]

Workflow for PAH Kinetic Assay

PAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 6.8) P2 Prepare Stock Solutions: - PAH Enzyme - Catalase - Dithiothreitol (DTT) - 6-Methyltetrahydropterin - Test Compound P1->P2 P3 Determine Protein Concentration of PAH Stock P2->P3 A1 Pre-incubate Assay Mixture: Buffer, Catalase, PAH, DTT (3 min at 25°C) P3->A1 A2 Initiate Reaction: Add 6-Methyltetrahydropterin and Test Compound A1->A2 A3 Monitor Reaction Progress: Spectrophotometrically at 275 nm (Tyrosine formation) A2->A3 D1 Calculate Initial Velocities from Progress Curves A3->D1 D2 Plot Velocity vs. Substrate Concentration D1->D2 D3 Determine Km and Vmax (e.g., Michaelis-Menten or Lineweaver-Burk plot) D2->D3

Figure 1. Workflow for PAH kinetic analysis.

Detailed Protocol for PAH Kinetic Assay

Materials:

  • Purified Phenylalanine Hydroxylase (rat liver or recombinant)

  • This compound

  • L-phenylalanine (for comparison)

  • Catalase

  • Dithiothreitol (DTT)

  • 6-Methyltetrahydropterin

  • 1 M Potassium Phosphate Buffer, pH 6.8

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 275 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 6.8.

    • PAH Working Solution: Dilute purified PAH in assay buffer to a final concentration of approximately 0.1-0.5 mg/mL. The optimal concentration should be determined empirically.

    • Catalase Stock: 2 mg/mL in assay buffer.

    • DTT Stock: 100 mM in assay buffer.

    • 6-Methyltetrahydropterin Stock: 10 mM in 0.005 N HCl.

    • Test Compound Stock: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Create serial dilutions to achieve a range of final assay concentrations (e.g., 0.01 mM to 10 mM).

  • Assay Setup:

    • In a UV-transparent microplate or cuvette, prepare the reaction mixture with the following components (example for a 200 µL final volume):

      • 100 µL of 2x Assay Buffer (200 mM Potassium Phosphate, pH 6.8)

      • Variable volume of test compound dilutions

      • 2 µL of Catalase stock

      • 1.2 µL of DTT stock

      • Add water to bring the volume to 180 µL.

      • Add 10 µL of PAH working solution.

    • Include control reactions: a "no enzyme" control and a "no substrate" control.

  • Reaction Initiation and Monitoring:

    • Pre-incubate the reaction mixture at 25°C for 3 minutes.[11]

    • Initiate the reaction by adding 10 µL of 6-methyltetrahydropterin stock solution.

    • Immediately begin monitoring the increase in absorbance at 275 nm over time (typically 5-10 minutes) using a spectrophotometer. This absorbance change corresponds to the formation of the tyrosine analog.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate of product formation can be determined using the molar extinction coefficient of tyrosine (or its analog, which should be determined experimentally but can be approximated by that of tyrosine).

    • Plot the initial velocities against the corresponding concentrations of the test compound.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. This can be done using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.

Application in Enzyme Inhibition Studies: Tyrosinase as a Model System

Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones, key steps in melanin biosynthesis.[12] Due to its structural similarity to tyrosine, this compound can act as a competitive inhibitor of tyrosinase.[5]

Rationale for Inhibition Studies

Investigating the inhibitory potential of this compound can provide insights into the binding requirements of the tyrosinase active site. The fluorinated analog competes with the natural substrate, L-tyrosine or L-DOPA, for binding to the enzyme.[12] Determining the inhibition constant (Kᵢ) quantifies the potency of the inhibitor.

Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.5) P2 Prepare Stock Solutions: - Mushroom Tyrosinase - L-DOPA (Substrate) - Inhibitor Compound P1->P2 A1 Set up Reactions: Buffer, varying [L-DOPA], and varying [Inhibitor] P2->A1 A2 Pre-incubate mixture (5 min at 30°C) A1->A2 A3 Initiate Reaction: Add Tyrosinase Solution A2->A3 A4 Monitor Dopachrome Formation: Spectrophotometrically at 475 nm A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Create Lineweaver-Burk Plot (1/v vs. 1/[S]) for each inhibitor concentration D1->D2 D3 Determine Inhibition Type and Calculate Ki D2->D3

Sources

Application Notes and Protocols for 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Fluorine-containing amino acids, in particular, are of growing interest as they serve as versatile building blocks for a new generation of therapeutics, from small molecules to complex peptides.[2][3]

This document provides a comprehensive guide to the application of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid , a fluorinated and N-acetylated derivative of the amino acid L-tyrosine, in drug design. While direct literature on this specific molecule is nascent, its structural features suggest significant potential as a modulator of key biological pathways, particularly those involving tyrosine recognition and metabolism. As an analog of 3-Fluoro-L-tyrosine, it holds promise for applications in neuropharmacology and as a tool for probing tyrosine-related metabolic pathways.[4] Furthermore, derivatives of similar propanoic acids have demonstrated a range of biological activities, including antimicrobial and anticancer effects, highlighting the potential versatility of this scaffold.[5][6][7]

These application notes will explore a hypothetical, yet scientifically grounded, application of this compound as a selective inhibitor of a receptor tyrosine kinase (RTK), a class of enzymes frequently dysregulated in cancer. We will detail the rationale behind its design, protocols for its synthesis and biological evaluation, and its potential for further development.

I. Rationale for Development: A Targeted Approach to Tyrosine Kinase Inhibition

The Tyrosine Kinase Target

Receptor tyrosine kinases (RTKs) are critical cell surface receptors that regulate a multitude of cellular processes, including growth, differentiation, and metabolism. Aberrant RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. The ATP-binding site of the kinase domain, which accommodates the natural substrate adenosine triphosphate, is a common target for small molecule inhibitors. Many successful kinase inhibitors are designed to mimic the purine ring of ATP or the substrate tyrosine.

Molecular Design Strategy

This compound is envisioned as a competitive inhibitor that targets the tyrosine substrate binding site or the adjacent ATP-binding pocket of a specific RTK. The design rationale is as follows:

  • Tyrosine Scaffold : The core 4-hydroxyphenylpropanoic acid structure mimics the amino acid L-tyrosine, providing a foundational element for recognition by the kinase's active site.

  • 3-Fluoro Substitution : The fluorine atom ortho to the hydroxyl group is a key strategic modification. Its electron-withdrawing nature lowers the pKa of the phenolic hydroxyl group, potentially leading to stronger hydrogen bonding interactions with key residues in the kinase active site. This can translate to increased potency and selectivity.

  • N-Acetyl Group : The acetylation of the alpha-amino group serves multiple purposes. It neutralizes the positive charge of the amine, which can enhance membrane permeability and oral bioavailability. It also provides an additional hydrogen bond donor and acceptor, potentially forming new interactions within the binding pocket that are not available to the natural amino acid.

The combination of these features creates a molecule with the potential for high-affinity, selective binding to the target kinase, leading to the inhibition of downstream signaling pathways that drive cancer cell proliferation.

Proposed Mechanism of Action

We hypothesize that this compound inhibits a target RTK by occupying the substrate-binding site, thereby preventing the phosphorylation of downstream signaling proteins. The fluorinated phenol is expected to form a critical hydrogen bond with a key active site residue, anchoring the inhibitor. The rest of the molecule would then be positioned to make favorable contacts within the hydrophobic pocket, leading to potent and selective inhibition.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization RTK->Dimerization Induces Ligand Growth Factor Ligand->RTK Binds Inhibitor 2-Acetamido-3-(3-fluoro-4- hydroxyphenyl)propanoic acid Autophosphorylation Autophosphorylation Inhibitor->Autophosphorylation Blocks Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor->Proliferation Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Dimerization->Autophosphorylation Leads to Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream Activates Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits

Caption: Proposed mechanism of RTK inhibition.

II. Experimental Protocols

A. Synthesis of this compound

A reliable synthetic route is crucial for obtaining the high-purity compound required for biological assays. The following is a proposed multi-step synthesis starting from commercially available 3-Fluoro-L-tyrosine.

Synthesis_Workflow Start 3-Fluoro-L-tyrosine Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Intermediate1 Ester-protected 3-Fluoro-L-tyrosine Step1->Intermediate1 Step2 N-Acetylation (Acetic Anhydride) Intermediate1->Step2 Intermediate2 N-acetyl, Ester-protected Intermediate Step2->Intermediate2 Step3 Deprotection of Carboxylic Acid (e.g., Saponification) Intermediate2->Step3 Purification Purification (Chromatography/Recrystallization) Step3->Purification Final Final Product Purification->Final

Caption: Synthetic workflow for the target compound.

Protocol:

  • Protection of the Carboxylic Acid:

    • Suspend 3-Fluoro-L-tyrosine (1.0 eq) in methanol.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to yield the methyl ester, which can be used in the next step without further purification.

  • N-Acetylation:

    • Dissolve the crude methyl ester from the previous step in a suitable solvent such as dichloromethane.

    • Add triethylamine (2.5 eq) to the solution.

    • Cool the mixture to 0°C and add acetic anhydride (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated, ester-protected intermediate.

  • Deprotection of the Carboxylic Acid (Saponification):

    • Dissolve the intermediate from step 2 in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, this compound, as a pure solid.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

B. In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of the synthesized compound against the target RTK, a biochemical assay is performed.

Protocol:

  • Reagents and Materials:

    • Recombinant human RTK (e.g., EGFR, VEGFR2)

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Test compound stock solution (in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase assay buffer.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the RTK enzyme and peptide substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
This compoundTarget RTK-A50
L-TyrosineTarget RTK-A>10,000
2-Acetamido-3-(4-hydroxyphenyl)propanoic acid (non-fluorinated)Target RTK-A850
Staurosporine (Positive Control)Target RTK-A5
C. Cell-Based Proliferation Assay

To assess the compound's ability to inhibit cancer cell growth, a cell viability assay is conducted using a cell line that overexpresses the target RTK.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 for EGFR) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound (final DMSO concentration <0.1%). Include a vehicle-only control.

    • Incubate the cells for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTT reagent) and incubate according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) by fitting the data to a dose-response curve.

III. Concluding Remarks and Future Directions

The strategic design of This compound as a potential RTK inhibitor exemplifies a modern approach to drug discovery, leveraging the unique properties of fluorine to enhance biological activity. The protocols outlined in this document provide a clear roadmap for the synthesis and evaluation of this promising compound.

Future work should focus on:

  • Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Performing molecular docking and co-crystallization studies to elucidate the precise binding mode of the inhibitor with the target kinase.

  • Pharmacokinetic Evaluation: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

The insights gained from these studies will be invaluable for the further optimization of this scaffold and the development of novel, targeted therapies. The versatility of fluorinated amino acids ensures their continued prominence in the ongoing quest for more effective and safer medicines.[2][3]

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-acetyl-3-fluoro-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial intermediate in various pharmaceutical applications, optimizing its synthesis is paramount. This document provides in-depth, experience-driven advice, detailed protocols, and a robust troubleshooting framework.

The primary and most direct route to synthesizing this compound is through the N-acetylation of 3-fluoro-L-tyrosine. This process, while seemingly straightforward, is nuanced, with several factors that can significantly impact the final yield and purity. This guide will focus on optimizing this key transformation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the synthesis.

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method is the direct N-acetylation of 3-fluoro-L-tyrosine using an acetylating agent like acetic anhydride. This approach is favored for its atom economy and relatively straightforward procedure.

Q2: Why is controlling the pH so critical during the N-acetylation reaction?

A2: pH control is arguably the most critical parameter. The amino group of 3-fluoro-L-tyrosine must be deprotonated to act as a nucleophile and attack the acetylating agent. However, the phenolic hydroxyl group becomes increasingly reactive at higher pH, leading to undesired O-acetylation. A weakly alkaline condition (pH 8-10) is typically optimal to ensure selective N-acetylation while minimizing side reactions.[1]

Q3: What are the main side products I should be aware of, and how do they form?

A3: The primary side product is the O,N-diacetylated species, where both the amino and the phenolic hydroxyl groups are acetylated. This occurs when the pH is too high, or an excessive amount of acetylating agent is used.[1] Another potential issue is the formation of O-acetyl-L-tyrosine, which can be hydrolyzed back to the desired N-acetyl product under controlled basic conditions.[1] Racemization can also occur, particularly under harsh acidic or basic conditions.[1]

Q4: My yield is consistently low. What are the first things I should check?

A4: Low yields can often be traced back to a few key areas:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[2]

  • Suboptimal pH: Verify and maintain the pH of the reaction mixture within the optimal range (8-10).[1]

  • Product loss during workup: The product has some water solubility. Avoid excessive aqueous washes. Ensure the pH during extraction and precipitation is optimized for minimal loss.

  • Purity of starting materials: Ensure your 3-fluoro-L-tyrosine and acetic anhydride are of high purity.

Q5: How can I effectively purify the final product?

A5: Recrystallization is the most common and effective method for purifying N-acetylated amino acids.[3] A common solvent system is hot water or an ethanol/water mixture. The product's solubility is temperature-dependent, allowing for good recovery upon cooling. For stubborn impurities, column chromatography on silica gel can be employed, though this is less ideal for large-scale production.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during the synthesis.

Problem 1: Low Yield of Desired Product
Potential Cause Explanation & Recommended Action
Incorrect pH The nucleophilicity of the amine and the phenoxide are both pH-dependent. If the pH is too low, the amine is protonated and non-nucleophilic. If it is too high, competitive O-acetylation of the phenoxide becomes significant. Action: Carefully monitor and control the reaction pH, maintaining it between 8 and 10 using a suitable base like sodium hydroxide solution.[1]
Insufficient Acetylating Agent An inadequate amount of acetic anhydride will lead to an incomplete reaction. Action: Use a slight excess (1.1-1.3 equivalents) of acetic anhydride relative to the 3-fluoro-L-tyrosine.[4]
Reaction Temperature Too Low The reaction rate may be too slow at lower temperatures, leading to an incomplete reaction within a practical timeframe. Action: Maintain the reaction temperature between 40-70°C, ensuring the reaction goes to completion as monitored by TLC or LC-MS.[4]
Product Loss During Isolation The product has moderate solubility in water, especially at neutral or basic pH where it exists as a salt. Acidification is required to precipitate the free acid. Action: After the reaction, adjust the pH to 1.5-2.2 with an acid like hydrochloric acid to ensure complete precipitation of the product before filtration.[1] Cool the mixture in an ice bath to further decrease solubility and maximize recovery.
Problem 2: Presence of O,N-Diacetylated Impurity
Potential Cause Explanation & Recommended Action
Excessively High pH At a pH above 10, the phenolic hydroxyl group is significantly deprotonated to the phenoxide, which is a potent nucleophile and readily reacts with acetic anhydride. Action: Maintain the reaction pH strictly within the 8-10 range.[1]
Large Excess of Acetic Anhydride A large excess of the acetylating agent can drive the reaction towards di-acetylation, even at a moderately optimal pH. Action: Use only a slight excess of acetic anhydride (1.1-1.3 equivalents).[4]
Post-Reaction Treatment It is possible to hydrolyze the O-acetyl group selectively. Action: After the initial acylation, the pH of the reaction mixture can be raised to 10-12 and warmed to 60-70°C for a short period (15-30 minutes). This selectively cleaves the more labile ester linkage of the O-acetyl group, converting the di-acetylated impurity back to the desired N-acetyl product, thereby improving the overall yield.[1]
Problem 3: Unreacted Starting Material (3-fluoro-L-tyrosine)
Potential Cause Explanation & Recommended Action
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion. Action: Monitor the reaction progress by TLC or LC-MS. Continue the reaction until the starting material spot/peak is no longer visible.[2]
Poor Solubility of Starting Material 3-fluoro-L-tyrosine has limited solubility in some organic solvents. The reaction is typically performed in an aqueous basic solution where the amino acid is soluble as its carboxylate salt. Action: Ensure the 3-fluoro-L-tyrosine is fully dissolved in the aqueous base before the dropwise addition of acetic anhydride.
Deactivated Acetylating Agent Acetic anhydride is sensitive to moisture and can hydrolyze to acetic acid, rendering it ineffective. Action: Use a fresh bottle of acetic anhydride or distill it before use. Ensure all glassware is dry and the reaction is protected from atmospheric moisture where appropriate.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Impure Product check_sm Analyze Reaction Mixture by TLC/LC-MS start->check_sm sm_present Starting Material Present? check_sm->sm_present diacetyl_present Di-acetyl Impurity Present? sm_present->diacetyl_present No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes hydrolyze_diacetyl Selective Hydrolysis of O-acetyl group diacetyl_present->hydrolyze_diacetyl Yes optimize_workup Optimize Workup & Purification diacetyl_present->optimize_workup No action1 Increase reaction time/temp Check reagent activity incomplete_rxn->action1 action2 Adjust pH to 10-12, warm to 60-70°C Then re-acidify to precipitate hydrolyze_diacetyl->action2 action3 Ensure pH for precipitation is 1.5-2.2 Recrystallize from hot water/ethanol optimize_workup->action3

Caption: Troubleshooting decision tree for synthesis issues.

Detailed Experimental Protocol: Optimized N-Acetylation

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 3-fluoro-L-tyrosine

  • Acetic anhydride (reagent grade)

  • Sodium hydroxide (NaOH) solution (e.g., 30%)

  • Hydrochloric acid (HCl) (e.g., concentrated or 6M)

  • Deionized water

  • Ethanol (for recrystallization, optional)

Procedure:

  • Dissolution of Starting Material:

    • In a round-bottom flask equipped with a magnetic stirrer and a pH probe, suspend 3-fluoro-L-tyrosine in deionized water.

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add sodium hydroxide solution dropwise while stirring until the 3-fluoro-L-tyrosine is completely dissolved and the pH of the solution is stable between 8.0 and 10.0.[1]

  • Acetylation Reaction:

    • While maintaining the temperature at 0-5 °C, add 1.1-1.3 molar equivalents of acetic anhydride dropwise to the stirred solution.

    • Simultaneously, add sodium hydroxide solution as needed to maintain the pH between 8.0 and 10.0. The reaction is exothermic, so slow addition is crucial.

    • After the addition is complete, allow the reaction to stir for 20-60 minutes at this temperature.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

  • (Optional) Hydrolysis of O-acetyl byproducts:

    • Adjust the pH of the reaction mixture to 10-12 with sodium hydroxide solution.[1]

    • Warm the reaction mixture to 60-70 °C and hold for 15-30 minutes. This step hydrolyzes any O-acetylated byproducts.[1]

  • Product Isolation:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly add hydrochloric acid to adjust the pH to 1.5-2.2. A white precipitate of this compound will form.[1]

    • Continue stirring in the ice bath for at least 30 minutes to ensure complete crystallization.

  • Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold deionized water.

    • For further purification, recrystallize the crude product from hot water or an ethanol-water mixture.[3]

    • Dry the purified crystals under vacuum to a constant weight.

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_hydrolysis Optional Cleanup cluster_isolation Isolation & Purification start Suspend 3-fluoro-L-tyrosine in water dissolve Dissolve with NaOH Adjust pH to 8-10 start->dissolve add_ac2o Add Acetic Anhydride (Maintain pH 8-10) dissolve->add_ac2o hydrolyze Adjust pH to 10-12 Warm to 60-70°C add_ac2o->hydrolyze acidify Acidify to pH 1.5-2.2 with HCl hydrolyze->acidify filter Filter & Wash Solid acidify->filter recrystallize Recrystallize from Hot Water/EtOH filter->recrystallize dry Dry Product recrystallize->dry end end dry->end Final Product

Caption: Step-by-step synthesis and purification workflow.

References

  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. Available at: [Link]

  • Acetylation of Amino and Tyrosine Hydroxyl Groups. ResearchGate. Available at: [Link]

  • CN114716335A - Process for preparing N-acetyl-L-tyrosine. Google Patents.
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  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Wiley Online Library. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • CN101723772A - Method for preparing N-acetylamino acid. Google Patents.
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  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents.
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  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. Available at: [Link]

  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide. Google Patents.
  • N-Terminus Acetylation Protocol. CDN. Available at: [Link]

  • Redetermination of the crystal structure of N-acetyl glycine (2-acetamidoacetic acid), C4H7NO3. ResearchGate. Available at: [Link]

  • Formation pathways of tyrosine derivatives considering a neutral pH... ResearchGate. Available at: [Link]

  • US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents.
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  • JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Google Patents.
  • A simple and efficient method for the synthesis of Erlenmeyer azlactones. ResearchGate. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pure Help Center. Available at: [Link]

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. Available at: [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. ACS Publications. Available at: [Link]

  • Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. PubMed. Available at: [Link]

  • N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-acetyl-3-fluoro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this fluorinated amino acid derivative. The insights provided are grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering probable causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after performing a recrystallization to purify my synthesized this compound. What could be the cause, and how can I improve my yield?

Answer:

Low recovery after recrystallization is a frequent challenge and can be attributed to several factors related to solvent selection and the inherent solubility of the compound.

Probable Causes:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures, leading to a substantial amount of the product remaining in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming supersaturated upon cooling, which is essential for crystallization to occur effectively.

  • Premature Crystallization: If the hot solution is cooled too rapidly, it can lead to the formation of small, impure crystals or an oil, which is difficult to handle and purify further.

  • Co-precipitation of Impurities: The presence of impurities can sometimes inhibit crystal growth or become entrapped within the crystal lattice, reducing the overall purity and yield of the desired product.

Solutions:

  • Solvent System Optimization:

    • Single Solvent: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-acetyl-L-tyrosine and its derivatives, hot water is often a suitable choice.[1][2] However, the introduction of the fluorine atom can alter solubility. Experiment with solvent mixtures, such as ethanol/water or acetone/water, to fine-tune the solubility profile.

    • Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-quality crystals. Petroleum ether can be used as an anti-solvent with ethyl acetate or acetone.[1]

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can lead to the formation of small, less pure crystals. Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize yield.

  • Seeding:

    • If crystallization is slow to initiate, adding a small, pure crystal of the desired compound (a seed crystal) can induce crystallization.

  • Concentration of Mother Liquor:

    • After filtering the initial crop of crystals, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

Issue 2: Persistent Impurities Detected by HPLC

Question: Despite multiple purification attempts, my HPLC analysis of this compound consistently shows the presence of impurities. How can I identify and remove them?

Answer:

The nature of the impurities will depend on the synthetic route used. Common impurities include starting materials, byproducts of the acylation reaction, and di-acetylated species.

Probable Causes and Identification:

  • Unreacted L-3-Fluoro-tyrosine: The starting amino acid may not have fully reacted. This can be identified by comparing the retention time with a standard of L-3-fluoro-tyrosine in your HPLC analysis.

  • Di-acetylated Product: Acetylation can sometimes occur on both the amino group and the phenolic hydroxyl group. This byproduct will likely have a different retention time and can be identified by mass spectrometry (MS), which would show a higher molecular weight corresponding to the addition of a second acetyl group.

  • Other Synthesis-Related Impurities: Depending on the specific reagents and conditions used, other byproducts may form.

Solutions:

  • Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds with similar polarities.[3]

    • Method: A reversed-phase C18 column is typically effective for separating amino acid derivatives.[4] A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), can effectively separate the desired product from closely related impurities.[4]

    • Fluorophilicity: It's worth noting that fluorinated compounds can exhibit unique chromatographic behavior due to "fluorophilicity."[3] In some cases, using a fluorinated column or a fluorinated eluent can enhance separation from non-fluorinated impurities.[3]

  • pH Adjustment and Extraction:

    • The carboxylic acid and phenolic hydroxyl groups mean the solubility of your compound is pH-dependent.[5] You can exploit this to remove certain impurities. For instance, at a pH well above the pKa of the carboxylic acid but below the pKa of the phenol, the compound will be a salt and soluble in an aqueous layer, while less polar, non-acidic impurities might be extracted into an organic solvent.

  • Hydrolysis of Di-acetylated Impurity:

    • If di-acetylation is the issue, a mild basic hydrolysis can be performed to selectively remove the acetyl group from the more labile phenolic ester, followed by re-purification.

Issue 3: Product Oiling Out Instead of Crystallizing

Question: During recrystallization, my product separates as an oil rather than forming solid crystals. What causes this, and how can I fix it?

Answer:

Oiling out occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point or when the solution is supersaturated to a high degree.

Probable Causes:

  • High Impurity Levels: The presence of significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.

  • Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.

  • Rapid Cooling: As mentioned before, cooling the solution too quickly can favor oil formation over crystallization.

Solutions:

  • Adjust the Solvent System:

    • Add more of the "good" solvent to the oiled-out mixture and heat until a clear solution is formed. Then, allow it to cool very slowly.

    • Alternatively, try a different solvent system with a lower boiling point.

  • Lower the Saturation Point:

    • Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Cool slowly.

  • Scratching and Seeding:

    • Once the solution has cooled slightly, scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that initiates crystallization.

    • Adding a seed crystal to the slightly cooled solution can also promote the formation of crystals over oil.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and quantifying impurities.[6] A reversed-phase method with UV detection is typically suitable.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the chemical structure and identifying any structural isomers or impurities.[7] ¹⁹F NMR is particularly useful for verifying the presence and environment of the fluorine atom.[8]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity and helping to identify the mass of any impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q2: What are the optimal storage conditions for this compound?

A2: Based on general guidelines for similar compounds, this compound should be stored in a cool, dry, and dark place to prevent degradation. A storage temperature of 2-8°C is often recommended.[7] It should be kept in a tightly sealed container to protect it from moisture and air.

Q3: How does the fluorine substituent affect the purification process?

A3: The fluorine atom can influence the compound's properties in several ways:

  • Solubility: The electronegativity of fluorine can alter the polarity and intermolecular interactions of the molecule, thereby affecting its solubility in various solvents. This may require adjustments to standard recrystallization protocols for the non-fluorinated analog.

  • Chromatographic Behavior: As mentioned earlier, fluorinated compounds can exhibit unique interactions with stationary and mobile phases in chromatography, a property sometimes referred to as "fluorophilicity."[3] This can be leveraged for improved separation.

  • Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid and phenolic hydroxyl groups, which can be a factor in pH-dependent purification strategies.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This protocol provides a general starting point for the purity analysis of this compound.

  • Instrumentation and Column:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.[4]

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.[4]

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.[4]

    • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: ~274 nm (based on the tyrosine chromophore).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • Start with 5% Mobile Phase B.

      • Ramp to 95% Mobile Phase B over 20 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to 5% Mobile Phase B over 1 minute.

      • Equilibrate at 5% Mobile Phase B for 5 minutes before the next injection.

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
26.0955
31.0955

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Dissolve in min. hot solvent Filtration Filtration Recrystallization->Filtration Cool slowly to crystallize Drying Drying Filtration->Drying Collect crystals Pure_Product Pure Product Drying->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: General purification and analysis workflow.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impurities Persistent Impurities? Start->Impurities Oiling_Out Oiling Out? Start->Oiling_Out Solvent Optimize Solvent System Low_Yield->Solvent Yes Cooling Control Cooling Rate Low_Yield->Cooling Yes Chromatography Use Chromatography (HPLC) Impurities->Chromatography Yes pH_Extraction pH Adjustment/Extraction Impurities->pH_Extraction Yes Adjust_Solvent Adjust Solvent/Saturation Oiling_Out->Adjust_Solvent Yes Seed_Scratch Seed or Scratch Oiling_Out->Seed_Scratch Yes

Caption: Troubleshooting decision-making process.

References

  • Tang, P., & Weldeghiorghis, T. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Retrieved from [Link]

  • CN1594283A - Process for preparing N-acetyl-L-tyrosine. (n.d.). Google Patents.
  • Fluorine labeling of proteins for NMR studies. (n.d.). Retrieved from [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

  • CN114716335A - Process for preparing N-acetyl-L-tyrosine. (n.d.). Google Patents.
  • JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (n.d.). Google Patents.
  • CN102827018A - Preparation method of N-acetyl-L-tyrosine. (n.d.). Google Patents.
  • G-S, P., H, Z., H, P., M, C., & J, G. (2014, October 7). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and extensive experience with related phenolic compounds.

Introduction to the Molecule and its Stability Challenges

This compound is a fluorinated, N-acetylated amino acid analog of tyrosine. Its structure, featuring a 4-hydroxyphenyl group, makes it susceptible to oxidative degradation, which can significantly impact experimental results. Understanding the primary degradation pathways is key to ensuring the integrity of your stock solutions and experimental samples.

The main stability concern for this molecule is the oxidation of the phenolic hydroxyl group. This process is often accelerated by factors such as elevated pH, the presence of dissolved oxygen, exposure to light, and trace metal ion contamination. Degradation can manifest as a change in solution color (e.g., yellowing or browning), a decrease in the parent compound concentration, and the appearance of unknown peaks in analytical chromatograms.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you mitigate these stability issues and ensure the reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of this compound is turning yellow/brown. What is happening?

Answer: The discoloration of your solution is a strong indicator of oxidative degradation. The 4-hydroxyphenyl moiety of the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type species and subsequent polymerization products.[1][2] This process is often catalyzed by dissolved oxygen, light, and elevated pH.

Troubleshooting Steps:

  • Review your solvent preparation: Was the solvent degassed to remove dissolved oxygen? Solvents exposed to air are a primary source of oxygen that drives oxidation.[3]

  • Check the pH of your solution: Phenolic compounds are significantly more stable in acidic conditions (pH < 7).[3][4] If you are using a neutral or basic buffer, the phenoxide form of the molecule is more readily oxidized.[2][5]

  • Assess your storage conditions: Are you protecting your solution from light? Amber vials are recommended to prevent light-induced degradation.[3] Additionally, prolonged storage at room temperature can accelerate degradation.

FAQ 2: I'm seeing a decrease in the peak area of my compound in HPLC analysis over a short period. How can I prevent this?

Answer: A rapid decrease in the peak area of the parent compound confirms its degradation in solution. This loss is likely due to the oxidative pathways described above. To prevent this, you need to implement a multi-pronged stabilization strategy focusing on solvent preparation, pH control, and the use of protective agents.

Recommended Stabilization Protocol:

A detailed protocol for preparing a stabilized stock solution is provided below. This involves degassing the solvent, adjusting the pH, and, if necessary, adding antioxidants and chelating agents.

FAQ 3: Can I use antioxidants to stabilize my solution? If so, which ones are recommended?

Answer: Yes, the use of antioxidants can be an effective strategy to prevent the oxidation of phenolic compounds.[6][7] The choice of antioxidant will depend on the specific requirements of your downstream application.

Commonly Used Antioxidants:

AntioxidantTypical ConcentrationSolvent CompatibilityConsiderations
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Aqueous buffersCan act as a pro-oxidant in the presence of certain metal ions. Use in conjunction with a chelating agent like EDTA.
Butylated Hydroxytoluene (BHT) 0.01 - 0.05% (w/v)Organic solvents (e.g., DMSO, Ethanol)Not suitable for all cell-based assays due to potential cytotoxicity.
FAQ 4: What is the optimal pH range for storing solutions of this compound?

Answer: Based on the behavior of similar phenolic compounds, a slightly acidic pH range of 4-6 is recommended for optimal stability.[3][4] In this pH range, the phenolic hydroxyl group remains protonated and is less susceptible to oxidation compared to the phenoxide ion that is present at higher pH values.[5][8][9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps to prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, or an appropriate aqueous buffer)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps and septa

  • (Optional) Antioxidant (e.g., Ascorbic Acid)

  • (Optional) Chelating agent (e.g., EDTA)

Procedure:

  • Solvent Degassing:

    • Sparge the solvent with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.[3]

    • Alternatively, for more rigorous degassing, use the freeze-pump-thaw method (three cycles are recommended).[3]

  • pH Adjustment (for aqueous solutions):

    • Ensure the pH of your aqueous buffer is in the slightly acidic range (pH 4-6).

  • Additive Incorporation (Optional):

    • If using an antioxidant and/or chelating agent, dissolve them in the degassed solvent before adding the primary compound. A common concentration for EDTA is 0.1-1 mM.[3]

  • Compound Dissolution:

    • Weigh the desired amount of this compound and dissolve it in the prepared solvent.

    • Gentle sonication can be used to aid dissolution.

  • Inert Atmosphere Blanketing:

    • Once the compound is fully dissolved, flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds to displace any air.

  • Aliquoting and Storage:

    • Immediately cap the vial tightly.

    • For long-term storage, it is highly recommended to create single-use aliquots in separate amber vials. This prevents repeated exposure of the stock solution to air during use.[3]

    • Store the aliquots at -20°C or -80°C.

Protocol 2: HPLC Method for Stability Assessment

This is a general HPLC method that can be adapted to monitor the stability of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions (starting point for method development):

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at the λmax of the compound (e.g., ~280 nm) and also scan a broader range (e.g., 200-400 nm) to detect degradation products.
Injection Volume 10 µL

Procedure:

  • Prepare a fresh standard of the compound at a known concentration in the stabilized solvent.

  • Inject the standard to determine its retention time and peak area.

  • Inject your test samples (e.g., from a stability study at different time points) using the same method.

  • Compare the peak area of the parent compound in your samples to the initial time point (T=0) to quantify degradation.

  • Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizing Workflows and Degradation Pathways

Workflow for Preparing a Stabilized Solution

G cluster_prep Solvent Preparation cluster_dissolution Compound Handling cluster_storage Final Steps & Storage Solvent Select Solvent Degas Degas Solvent (N2/Ar sparging or Freeze-Pump-Thaw) Solvent->Degas Additives Add Antioxidant/Chelating Agent (Optional) Degas->Additives Dissolve Dissolve in Prepared Solvent Additives->Dissolve Weigh Weigh Compound Weigh->Dissolve Blanket Blanket with Inert Gas Dissolve->Blanket Aliquot Create Single-Use Aliquots in Amber Vials Blanket->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing stabilized solutions.

Conceptual Degradation Pathway

G cluster_catalysts Degradation Catalysts Compound This compound Stable Form Oxidized Oxidized Intermediates e.g., Quinones Compound->Oxidized Oxidation O2 Dissolved O2 O2->Oxidized Light Light (UV) Light->Oxidized High_pH High pH (>7) High_pH->Oxidized Metals Metal Ions Metals->Oxidized Degradation_Products Degradation Products Colored Polymers Oxidized->Degradation_Products Further Reactions/ Polymerization

Caption: Key factors leading to oxidative degradation.

References

  • Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite. (n.d.). PubMed.
  • Oxidation of N-acetyl-Tyrosine in the UV/H 2 O 2 system. (A)... (n.d.). ResearchGate.
  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC - NIH.
  • Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. (2015, June 2). ChemistryViews.
  • Fluorinated Amino Acids. (n.d.). BOC Sciences.
  • Recent Advances in the Synthesis of Fluorinated Amino Acids. (n.d.). ResearchGate.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.).
  • Oxidation of N-Acetyl-L-tyrosine ethyl ester (Ac-Y-Et) at 40 Gy in N3•... (n.d.). ResearchGate.
  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC - NIH.
  • Chlorine dioxide oxidations of tyrosine, N-acetyltyrosine, and dopa. (n.d.). PubMed.
  • How to prevent the oxidation of phenolic compounds in solution. (n.d.). Benchchem.
  • Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability | Request PDF. (n.d.). ResearchGate.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI.
  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (n.d.). PMC - NIH.
  • Analytical Methods for Phenolic Compounds | PDF | Polyphenol | Gas Chromatography–Mass Spectrometry. (n.d.). Scribd.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.).
  • The effect of pH on the decomposition of hydrophenols in aqueous solutions by ultraviolet direct photolysis and the ultraviolet-hydrogen peroxide process. (n.d.). PubMed.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19). JScholar Publisher.
  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023, August 14). MDPI.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (n.d.). PMC - NIH.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.).
  • Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. (n.d.). MDPI.
  • Optimization and Encapsulation of Phenolic Compounds Extracted from Maize Waste by Freeze-Drying, Spray-Drying, and Microwave-Drying Using Maltodextrin. (2021, June 16). PMC - PubMed Central.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC - PubMed Central.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022, January 2). Frontiers.
  • Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria. (n.d.). NIH.
  • 4 - SAFETY DATA SHEET. (2015, February 6).
  • The Effects Of pH On Catechol Oxidase. (2022, March 24). Sciencing.
  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. (n.d.). PMC - NIH.
  • (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022, January 3). ResearchGate.
  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (n.d.).
  • 18.5: Pathways of Amino Acid Degradation. (n.d.). Biology LibreTexts.
  • 39 Synthesis and Degradation of Amino Acids. (n.d.).

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Overcoming poor solubility of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Acetyl-3-fluoro-L-tyrosine

Guide ID: TSC-NFAT-SOL-001 Compound: 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (also known as N-Acetyl-3-fluoro-L-tyrosine) Prepared by: Lead Application Scientist, Advanced Biochemicals Division

Introduction for the Researcher

Welcome to the technical support guide for N-Acetyl-3-fluoro-L-tyrosine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As an N-acetylated, fluorinated tyrosine derivative, its solubility is governed by a delicate interplay between its ionizable carboxylic acid and phenolic hydroxyl groups, and the hydrophobic nature of its core structure.

This guide moves beyond simple solvent suggestions. It provides a systematic, mechanism-based approach to solubilization, empowering you to not only solve your immediate experimental needs but also to understand why a particular method works. We will explore pH-dependent solubility, the strategic use of co-solvents, and how to troubleshoot common issues like precipitation in buffered media.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial challenges.

Question: I tried dissolving N-Acetyl-3-fluoro-L-tyrosine directly in neutral water or phosphate-buffered saline (PBS) at pH 7.4, and it didn't dissolve. Why?

Answer: This is expected behavior. The compound has two acidic protons: one on the carboxylic acid (pKa₁ ≈ 3-4) and one on the phenolic hydroxyl group (pKa₂ ≈ 9-10). At neutral pH, the carboxylic acid is deprotonated (negatively charged -COO⁻), but the phenol is protonated (neutral -OH). This zwitterionic/monoanionic state has strong intermolecular interactions (hydrogen bonding) in its crystal lattice, leading to minimal solubility in neutral aqueous solutions. Solubility is lowest near the isoelectric point (pI).

Question: What is the single most effective method to dramatically increase its aqueous solubility?

Answer: pH adjustment. The solubility of N-Acetyl-3-fluoro-L-tyrosine is highly dependent on pH. By shifting the pH far away from the isoelectric point, you can fully ionize the molecule, making it highly water-soluble. Specifically, deprotonating the phenolic hydroxyl group by raising the pH to >11 creates a dianionic species (-COO⁻ and -O⁻), which is significantly more soluble in water.

Question: I need to prepare a high-concentration stock solution (e.g., >10 mM). What is the recommended starting point?

Answer: For a high-concentration aqueous stock, prepare it in a basic solution. Start by dissolving the compound in a small amount of 0.1 M to 1 M NaOH and then dilute with water or your desired buffer to the final volume. For a non-aqueous stock, Dimethyl Sulfoxide (DMSO) is the most common and effective choice.

Question: My compound dissolved in the basic stock solution, but it crashed out when I diluted it into my neutral pH cell culture medium. What happened?

Answer: This is a classic case of a pH shift. Your concentrated stock solution was at a high pH (e.g., >12), keeping the compound in its soluble dianionic form. When you introduced a small volume of this stock into a large volume of buffered medium (e.g., DMEM at pH 7.4), the buffer's capacity immediately neutralized the base, dropping the pH back to 7.4. At this pH, the compound converted back to its poorly soluble form and precipitated. To avoid this, ensure the final concentration in the medium is below its solubility limit at pH 7.4.

Question: Can I heat the solution to improve solubility?

Answer: Yes, gentle heating (e.g., 37-50°C) can help increase the rate of dissolution and may slightly increase the solubility limit. However, be cautious. Prolonged heating at high temperatures, especially at very high or low pH, could risk chemical degradation of the compound. Always check for discoloration or precipitation upon cooling.

Part 2: Systematic Solubilization Workflow

For a new batch of the compound or for establishing a new experimental setup, we recommend a systematic approach to determine the optimal solubilization strategy.

Workflow Diagram: Solubility Optimization

G cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: pH-Dependent Aqueous Strategy cluster_2 Phase 3: Final Application A Start: Weigh N-Acetyl-3-fluoro-L-tyrosine B Test Solubility in Neutral Aqueous Buffer (e.g., PBS pH 7.4) A->B C Test Solubility in Organic Solvent (e.g., DMSO) A->C D Is aqueous solubility at pH 7.4 sufficient? B->D G Titrate with 0.1 M HCl. Target pH < 2 B->G for characterization I Prepare concentrated stock (e.g., 100 mM in 0.1 M NaOH or DMSO) C->I E Titrate with 0.1 M NaOH. Target pH > 11 D->E No F Solubility Achieved D->F Yes E->F F->I H Precipitation likely. Low solubility expected. G->H J Dilute stock into final working buffer/medium I->J K Check for precipitation. Is final conc. < solubility limit at final pH? J->K L Experiment Ready K->L No Precipitation M Troubleshoot: Lower final conc. or add co-solvent/excipient to final medium K->M Precipitation

Caption: A decision workflow for systematically achieving solubilization.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution via pH Adjustment

This protocol is ideal for applications where an organic solvent like DMSO is undesirable.

  • Weigh Compound: Accurately weigh 24.12 mg of N-Acetyl-3-fluoro-L-tyrosine (MW: 241.22 g/mol ) for a final volume of 1 mL. Place it in a suitable sterile tube (e.g., a 1.5 mL microcentrifuge tube).

  • Initial Base Addition: Add approximately 200 µL of sterile 1 M NaOH. Vortex thoroughly. The solution may appear cloudy or as a slurry.

  • Dissolution: Continue to add the 1 M NaOH dropwise (e.g., 10 µL at a time), vortexing for 30-60 seconds after each addition, until the solid is completely dissolved. The pH of the solution at this point will be >12.

  • Volume Adjustment: Once fully dissolved, add sterile, nuclease-free water to bring the final volume to 1 mL.

  • Verification & Storage: Verify the final pH if necessary. For storage, filter-sterilize the solution through a 0.22 µm syringe filter compatible with basic solutions (e.g., PES). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Causality: By adding a strong base (NaOH), we deprotonate the phenolic hydroxyl group (pKa ≈ 9-10). This creates a dianionic species that is highly polar and readily interacts with water molecules, overcoming the crystal lattice energy and hydrophobic forces that cause poor solubility at neutral pH.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO

This is the preferred method for creating a highly concentrated stock for dilution into a variety of experimental systems.

  • Weigh Compound: Accurately weigh 24.12 mg of N-Acetyl-3-fluoro-L-tyrosine.

  • Add Solvent: Add 800 µL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex the solution. Gentle warming in a 37°C water bath can be used to expedite dissolution if needed. The compound should dissolve readily.

  • Volume Adjustment: Bring the final volume to 1 mL with DMSO.

  • Storage: Store in small aliquots in desiccated conditions at -20°C. DMSO freezes at 19°C, which helps protect the compound from degradation.

Causality: DMSO is a potent polar aprotic solvent. It effectively disrupts the hydrogen bonding network within the compound's crystal structure, solvating both the polar and nonpolar regions of the molecule to achieve high solubility.

Part 3: Advanced Troubleshooting & Data

Understanding the pH vs. Solubility Profile

The solubility of this compound follows a characteristic "U-shaped" curve when plotted against pH.

G cluster_0 Chemical Structures at Different pH A Low pH (<2) Predominantly Neutral (Low Solubility) B Neutral pH (~3.5-8.5) Zwitterionic/Anionic (Very Low Solubility) A->B pH increases pKa₁ (COOH) crossed C High pH (>11) Predominantly Dianionic (High Solubility) B->C pH increases pKa₂ (OH) crossed

Caption: Relationship between pH and the ionization state of the molecule.

Data Summary Table: Estimated Physicochemical Properties

ParameterEstimated ValueImplication for Solubility
Molecular Weight241.22 g/mol Standard for a small molecule.
pKa₁ (Carboxylic Acid)~3.5Below this pH, the molecule is neutral.
pKa₂ (Phenolic OH)~9.5Above this pH, the molecule becomes dianionic.
Isoelectric Point (pI)~4-5The pH of minimum aqueous solubility.
clogP~1.5 - 2.0Indicates moderate lipophilicity, contributing to poor aqueous solubility.

Note: These are estimated values based on the parent compound (N-Acetyl-L-tyrosine) and the electronic effect of the fluorine substituent. Actual experimental values may vary.

Troubleshooting Guide: Advanced Scenarios
Problem Encountered Root Cause Analysis Recommended Solution(s)
Hazy solution or fine precipitate forms over time in the final working solution. The final concentration is at the edge of the solubility limit at the working pH. The solution is supersaturated and slowly equilibrating.1. Decrease Final Concentration: This is the simplest fix. 2. Incorporate a Co-solvent: If using a DMSO stock, ensure the final DMSO concentration is 0.1-0.5%. This small amount of co-solvent can help maintain solubility. 3. Add an Excipient: For formulation development, consider adding a solubilizer like HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to the final buffer to form an inclusion complex.
Inconsistent results between experiments. Potential degradation of the compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temp, exposure to light).1. Aliquot Stocks: Prepare single-use aliquots to avoid freeze-thaw cycles. 2. Protect from Light: Store stock solutions in amber vials or wrap tubes in foil. 3. Use Freshly Prepared Solutions: For highly sensitive assays, prepare the final working solution fresh from a frozen stock on the day of the experiment.
The solid material is difficult to wet and clumps together. The material may have a very fine particle size or static charge, trapping air.1. Pre-wet with a Minimal Amount of Organic Solvent: Add a tiny drop (e.g., 5 µL for 10 mg) of ethanol or DMSO to the dry powder to form a paste. 2. Add Aqueous Buffer: Add your primary aqueous solvent (e.g., 0.1 M NaOH) to this paste. This will allow the aqueous phase to solvate the particles more effectively.

References

This section will be populated with real links from the grounding tool in a live environment. The following are representative examples of the types of sources that would be cited.

  • General Principles of Solubilization: Title: Strategies to Address Poor-Solubility in Drug Discovery, Source: American Chemical Society, URL: https://pubs.acs.org/
  • Use of Co-solvents in Formulations: Title: Co-solvents and Surfactants for Parenteral Drug Formulation, Source: Journal of Pharmaceutical Sciences, URL: https://jpharmsci.org/
  • pH-dependent Solubility: Title: pH-Dependent Solubility of Ionizable Drugs, Source: Advanced Drug Delivery Reviews, URL: https://www.sciencedirect.com/journal/advanced-drug-delivery-reviews
  • Physicochemical Properties of Tyrosine Analogs: Title: The pKa Values of Tyrosine Residues, Source: Biochemistry Journal, URL: https://portlandpress.com/biochemj

Optimizing coupling conditions for 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing the incorporation of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid into peptide sequences. This N-acetylated, fluorinated tyrosine derivative presents unique challenges in solid-phase peptide synthesis (SPPS) due to a combination of steric hindrance, the electronic effects of the fluorine substituent, and the reactivity of its unprotected phenolic hydroxyl group.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and in-depth answers to common questions. Our goal is to explain the causality behind experimental choices, enabling you to develop robust, self-validating protocols for successful peptide synthesis.

Troubleshooting Guide: Common Challenges & Solutions

This section addresses the most frequent issues encountered when coupling this specialized amino acid and provides systematic solutions.

Problem 1: Low or Incomplete Coupling Efficiency

The most common failure mode is an incomplete reaction, identified by a positive Kaiser test (dark blue beads) after the coupling step.[1][2] This indicates the presence of unreacted free primary amines on the resin.

Primary Causes & Strategic Solutions
  • Steric Hindrance: The acetamido group and the substituted phenyl ring create significant bulk, impeding access to the carboxylic acid for activation and subsequent reaction with the resin-bound amine.

  • Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric and electronic hurdles presented by this molecule.

Recommended Optimization Workflow

If you observe a positive Kaiser test post-coupling, follow this tiered optimization strategy:

Tier 1: Reagent Selection & Stoichiometry

The choice of coupling reagent is the most critical factor for difficult couplings.[3][4] Aminium/uronium salt-based reagents are strongly recommended over carbodiimides like DIC for this purpose due to their higher reactivity and ability to suppress racemization.[5][6][7]

  • Switch to a High-Potency Coupling Reagent:

    • HATU is the premier choice for sterically hindered amino acids.[4][7] Its reaction with the carboxylic acid forms a highly reactive OAt-active ester, and the HOAt moiety accelerates the coupling reaction while minimizing epimerization.[4]

    • HCTU or COMU are also excellent alternatives with high coupling efficiencies.[5][6] COMU has the added benefits of being based on Oxyma Pure, which is non-explosive, and having better solubility.[6][7]

  • Optimize Stoichiometry: Increase the equivalents of reagents used. For a difficult coupling, a standard protocol might be insufficient.

    • Initial Recommendation: Use 3-4 equivalents of the amino acid, 3-4 equivalents of the coupling reagent (e.g., HATU), and 6-8 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA).[8]

Tier 2: Reaction Conditions

  • Extend Coupling Time: Allow the reaction to proceed for 2-4 hours at room temperature. For extremely difficult cases, coupling can be extended up to 12 hours.[9] Monitor progress periodically with a Kaiser test if possible.

  • Double Coupling: If a single, extended coupling is incomplete, a second coupling is a highly effective strategy.[3][10] After the first coupling reaction, drain the vessel, wash thoroughly with DMF, and add a fresh solution of activated amino acid.

  • Increase Temperature (with caution): Microwave-assisted SPPS can significantly accelerate the coupling of hindered amino acids.[11] If using a conventional shaker, increasing the temperature to 35-40°C can improve reaction kinetics. However, elevated temperatures can also increase the risk of side reactions.

Problem 2: Side Reactions Involving the Phenolic Hydroxyl Group

The 4-hydroxyl group on the phenyl ring is nucleophilic and can lead to undesirable side reactions, primarily O-acylation.[12][13]

Cause & Strategic Solutions
  • O-Acylation: The phenolic hydroxyl group can be acylated by the activated carboxylic acid of the incoming amino acid in subsequent coupling steps. This results in branched peptide impurities that are difficult to remove.[13]

Recommended Mitigation Strategies
  • Use of a Protecting Group (Recommended for longer peptides):

    • While the target molecule is provided without side-chain protection, for syntheses involving multiple subsequent coupling steps, the risk of O-acylation increases. The most common and robust protecting group for the tyrosine hydroxyl function is the tert-butyl (tBu) group .[8][12] Using a custom-synthesized Fmoc-Tyr(3-F, tBu)-OH derivative would be the standard approach to prevent this side reaction entirely. The tBu group is stable throughout Fmoc-based SPPS and is cleanly removed during the final TFA cleavage.[8]

  • Managing Risk without a Protecting Group:

    • Minimize Excess Reagents: Use the minimum number of equivalents of the subsequent activated amino acids required for efficient coupling to reduce the concentration of the acylating agent available for the side reaction.

    • Shorter Activation Times: Pre-activate the subsequent amino acids for a shorter duration (e.g., 1-2 minutes) before adding them to the resin. This minimizes the time the highly reactive species is available to react with the hydroxyl group.

Problem 3: Incomplete Reaction Due to Peptide Aggregation

As the peptide chain elongates, it can form secondary structures (β-sheets) that lead to aggregation on the resin. This physically blocks reactive sites, impairing both deprotection and coupling steps.[14]

Cause & Strategic Solutions
  • Inter-chain Hydrogen Bonding: Hydrophobic residues or those capable of hydrogen bonding can cause peptide chains to stick together, making them inaccessible to reagents.[15]

Recommended Mitigation Strategies
  • Chaotropic Salts: Adding chaotropic salts like LiCl (e.g., 0.5 M) to the coupling mixture can help disrupt secondary structures and improve solvation of the peptide chains.

  • Solvent Choice:

    • N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can be more effective at preventing aggregation.

    • Adding a small percentage of Dimethyl sulfoxide (DMSO) (e.g., 5-15%) to the DMF or NMP can further enhance solvation.[5]

  • Microwave Synthesis: The rapid heating provided by microwave energy can disrupt aggregation and drive reactions to completion.[11]

Technical FAQs

Q1: What is the single best coupling reagent for this amino acid?

A: HATU is the most recommended reagent.[4] Its high reactivity, the anchimeric assistance from the HOAt moiety, and its proven efficacy with sterically hindered residues make it the ideal choice for ensuring a complete and fast reaction with minimal racemization.[4][7]

Q2: Do I absolutely need to protect the phenolic hydroxyl group?

A: It depends on the length and sequence of your target peptide.

  • For short peptides (2-5 residues): You can often proceed without protection, provided you use optimized coupling conditions (e.g., HATU, minimal excesses of subsequent amino acids) to minimize the risk of O-acylation.

  • For longer peptides (>5 residues): The risk of side reactions becomes significant. Using a derivative with a tBu protecting group on the hydroxyl function is strongly advised to ensure the purity of the final product.[12]

Q3: How do I definitively confirm that my coupling reaction is complete?

A: The qualitative Kaiser test is the primary method used during synthesis.[16]

  • Procedure: A few resin beads are taken and heated with solutions of ninhydrin, phenol, and KCN in pyridine/butanol/ethanol.[1][17]

  • Interpretation:

    • Colorless/Yellow Beads & Solution: Negative result. Coupling is complete.[17]

    • Intense Blue Beads & Solution: Positive result. Coupling is incomplete. Recouple immediately.[1] For final confirmation after cleavage, use RP-HPLC and Mass Spectrometry (MS) to verify the purity and identity of the crude peptide.[18]

Q4: My Kaiser test is positive after a double coupling with HATU. What's next?

A: A positive test after such a robust protocol suggests a severe issue, likely aggregation or a problem with the upstream deprotection step.

  • Confirm Deprotection: Ensure the previous Fmoc-deprotection step was complete. An incomplete deprotection will leave no free amine to couple to. You can take a small sample of resin after the deprotection step and perform a Kaiser test; it should be strongly positive.

  • Acetylation (Capping): If recoupling fails, you must permanently block the unreacted free amines to prevent the formation of deletion sequences in the final product. This is done using a "capping" procedure, typically with a solution of acetic anhydride and a base like DIEA in DMF.[10][19] This acetylates the free amines, rendering them unreactive for subsequent cycles.

Q5: What solvent system is best?

A: DMF is the standard solvent for SPPS and is suitable for most cases.[5] However, if you suspect aggregation, switching to NMP or using a mixture of DMF/DCM can improve results by enhancing resin swelling and peptide chain solvation.[17]

Data & Protocols

Table 1: Comparison of Recommended Coupling Reagents
ReagentActivating GroupKey AdvantagesConsiderations
HATU OAt (from HOAt)Highest efficiency for hindered amino acids; excellent racemization suppression.[4][7]Higher cost.
HCTU O-6-ClBtVery high efficiency, cost-effective alternative to HATU.[20]Based on a potentially explosive triazole derivative.
COMU OxymaEfficiency comparable to HATU; non-explosive, excellent solubility, low allergenicity.[6][7]Newer reagent, may be less widely available.
DIC/Oxyma OxymaGood for minimizing racemization, especially with sensitive residues.[6]Generally lower reactivity than aminium salts; not ideal for hindered couplings.
Protocol 1: Optimized HATU Coupling for this compound

This protocol assumes a 0.1 mmol scale synthesis on a standard solid support (e.g., Rink Amide resin).

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully deprotected (verified by a positive Kaiser test).

    • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Activation Solution Preparation:

    • In a separate vial, dissolve:

      • This compound (0.4 mmol, 4 eq.)

      • HATU (0.39 mmol, 3.9 eq.)

    • Add 2 mL of DMF and vortex to dissolve.

  • Pre-Activation & Coupling:

    • To the activation solution, add DIEA (0.8 mmol, 8 eq.).

    • Vortex briefly and immediately add the entire solution to the reaction vessel containing the resin.

    • Agitate the vessel at room temperature for 2 hours.

  • Monitoring & Wash:

    • Take a small sample of resin beads and perform a Kaiser test.[1]

    • If the test is negative (colorless/yellow), the coupling is complete.

    • If the test is positive (blue), perform a second coupling (double coupling) by repeating steps 2-4. If it remains positive, proceed to a capping step (see Protocol 2).

    • Once coupling is complete, drain the reaction vessel and wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

Protocol 2: Standard Capping Procedure
  • Resin Preparation:

    • Wash the resin with DMF (3 x 5 mL).

  • Capping Reaction:

    • Prepare a capping solution (e.g., 5% acetic anhydride, 5% DIEA in DMF).

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash:

    • Drain the vessel and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next deprotection step.

Visual Guides

Workflow: Troubleshooting Low Coupling Efficiency

G start Kaiser Test after Coupling result Test Result? start->result incomplete Positive (Blue Beads) result->incomplete Positive complete Negative (Yellow/Colorless) result->complete Negative reagent Step 1: Use High-Potency Reagent (HATU, HCTU, COMU) & Increase Equivalents (3-4x) incomplete->reagent proceed Proceed to Deprotection complete->proceed re_test1 Kaiser Test reagent->re_test1 double_couple Step 2: Perform Double Coupling & Extend Time (2-4h) re_test2 Kaiser Test double_couple->re_test2 re_test1->double_couple Still Positive re_test1->proceed Negative aggregation Consider Aggregation? - Use NMP or add LiCl - Increase Temperature re_test2->aggregation Still Positive re_test2->proceed Negative cap Capping Step (Acetic Anhydride) Proceed to next cycle aggregation->cap

Caption: Decision tree for troubleshooting incomplete coupling reactions.

Mechanism: HATU-Mediated Carboxylic Acid Activation

G cluster_0 Activation Step cluster_1 Coupling Step AA R-COOH Amino Acid ActiveEster R-COO-OAt Highly Reactive OAt-Ester AA->ActiveEster Activation HATU HATU Aminium Salt HATU->ActiveEster Base DIEA (Base) Base->ActiveEster Deprotonates COOH Peptide R-CO-NH-Peptide-Resin New Peptide Bond ActiveEster->Peptide Nucleophilic Attack HOAt HOAt (Byproduct) ActiveEster->HOAt Resin H₂N-Peptide-Resin Free Amine Resin->Peptide

Caption: Simplified mechanism of acid activation and coupling using HATU.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

  • SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • van der Veken, P., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • Reddit. (2022). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Wiley Online Library. (2018). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 5: Coupling Amino Acids. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

Sources

Troubleshooting 19F NMR experiments with 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting 19F NMR experiments involving 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. This guide provides in-depth, experience-driven solutions to common challenges encountered by researchers in pharmaceutical and chemical development. The question-and-answer format is designed to directly address specific issues, explaining the underlying scientific principles to empower you to optimize your experimental outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses prevalent problems that can arise during the acquisition of 19F NMR spectra for this compound, a molecule with functionalities that can introduce complexity into the NMR experiment.

Q1: Why is my 19F signal-to-noise ratio (S/N) poor, or why am I not seeing a signal at all?

A low signal-to-noise ratio is a frequent issue in NMR spectroscopy.[1][2] For 19F NMR, which is inherently a sensitive nucleus, a poor S/N often points to specific, correctable problems.[3][4][5][6][7][8]

Underlying Causes and Solutions:

  • Improper Probe Tuning: The NMR probe must be precisely tuned to the 19F frequency.[1][9] An untuned or poorly tuned probe will result in inefficient transfer of radiofrequency pulses and poor signal detection.[1][10][11]

    • Protocol: Before your experiment, always perform a manual or automatic tuning and matching procedure for the 19F channel on your spectrometer.[10][11][12][13] This ensures that the probe is efficiently transmitting and receiving at the correct frequency.

  • Incorrect Spectral Width or Offset: The chemical shift range for 19F NMR is significantly wider than for 1H NMR, spanning hundreds of ppm.[3][5][13] If your spectral width is too narrow or the transmitter offset (center of the spectrum) is incorrect, your signal may be outside the detection window, a phenomenon known as aliasing or folding.[12][14]

    • Protocol: If you are unsure of the expected chemical shift, start with a very wide spectral width (e.g., 200-300 ppm) to locate the signal.[12] Once found, you can narrow the spectral width for better resolution.[12]

  • Insufficient Sample Concentration: While 19F is a sensitive nucleus, a minimum concentration is still necessary for a strong signal.[1] For small molecules like the target analyte, a concentration of 1-5 mg/mL is a good starting point.

  • Precipitation or Aggregation: The analyte has both a carboxylic acid and a phenolic hydroxyl group, making it susceptible to pH-dependent solubility and aggregation. Visual inspection of your NMR tube for cloudiness or precipitate is crucial.[2]

    • Solution: If solubility is an issue, consider adjusting the pH of your sample with small amounts of acid or base, or using a different deuterated solvent. For example, DMSO-d6 is often a good choice for polar, acidic compounds.[15]

  • Incorrect Number of Scans: The S/N ratio improves with the square root of the number of scans.[1]

    • Solution: If your signal is weak, increasing the number of scans (e.g., from 16 to 64) will improve the S/N, though this will also increase the experiment time.[1]

Troubleshooting Workflow for Poor S/N:

G start Poor or No 19F Signal check_tuning Is the probe tuned to the 19F frequency? start->check_tuning tune_probe Tune and match the probe for 19F. check_tuning->tune_probe No check_sw Is the spectral width (sw) and offset (o1p) correct? check_tuning->check_sw Yes tune_probe->check_tuning widen_sw Set a wide spectral width (e.g., 300 ppm) and re-acquire. check_sw->widen_sw No check_conc Is the sample concentration sufficient (1-5 mg/mL)? check_sw->check_conc Yes widen_sw->check_sw increase_conc Prepare a more concentrated sample. check_conc->increase_conc No check_solubility Is the sample fully dissolved? check_conc->check_solubility Yes increase_conc->check_conc adjust_solvent Adjust pH or change solvent. check_solubility->adjust_solvent No increase_scans Increase the number of scans (nt). check_solubility->increase_scans Yes adjust_solvent->check_solubility success Signal Acquired increase_scans->success

Caption: Decision tree for troubleshooting poor signal-to-noise in 19F NMR.

Q2: Why is my 19F chemical shift different from the expected value, or why does it vary between experiments?

The chemical shift of 19F is highly sensitive to its local environment, much more so than 1H.[5][8][16][17] Variations in chemical shift can be a source of confusion but also a powerful tool for studying molecular interactions.

Underlying Causes and Solutions:

  • Solvent Effects: The polarity and hydrogen bonding capability of the solvent can significantly alter the electronic environment of the fluorine atom, causing shifts of several ppm.[18][19]

    • Best Practice: Always record the solvent used for your NMR experiment and be consistent. When comparing data, ensure the same solvent was used. The table below shows the effect of solvent on the 19F chemical shift of a common reference compound, hexafluorobenzene.

SolventChemical Shift Change (ppm vs. neat C6F6)
Cyclohexane-1.2
Chloroform+0.4
Acetone+2.1
DMSO+3.5
Data adapted from BenchChem.[18]
  • pH Dependence: The analyte has two ionizable groups: a carboxylic acid (pKa ~3-4) and a phenolic hydroxyl group (pKa ~9-10). Protonation and deprotonation of these groups will change the electron density of the aromatic ring and thus the shielding of the fluorine nucleus, leading to a pH-dependent chemical shift.[4][20][21]

    • Protocol: For reproducible chemical shifts, especially in aqueous solutions (like D2O), it is critical to buffer the sample to a constant pH.[20] Use a buffer system that does not interact with your analyte. Phosphate or Tris buffers are common choices.[22]

  • Temperature Fluctuations: 19F chemical shifts can be sensitive to temperature.[20]

    • Solution: Ensure that the spectrometer's temperature regulation is stable and that samples are allowed to equilibrate to the set temperature before acquisition (typically 5-10 minutes).[9]

  • Referencing Issues: Unlike 1H NMR where TMS is a universal internal standard, 19F NMR referencing can be more complex.[16] External referencing or indirect referencing using the deuterium lock signal can be less accurate than using an internal standard.[12][22]

    • Best Practice: For accurate and reproducible chemical shifts, use an inert, internal reference standard.[22] Common choices include trifluoroacetic acid (TFA), hexafluorobenzene, or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).[15][18][22][23][24][25] The reference should be soluble in your solvent and have a signal that does not overlap with your analyte's signal.[22]

Q3: My baseline is rolling or distorted. How can I fix this?

A non-flat baseline can interfere with accurate integration and peak picking.[14]

Underlying Causes and Solutions:

  • Incorrect Phasing: Improper phase correction is a common cause of a rolling baseline.[14]

    • Solution: Use the spectrometer's automatic phasing routine first.[14] If this is not sufficient, manually adjust the zero-order and first-order phase correction. Be cautious with large first-order corrections, as they can induce baseline roll.[12]

  • Short Acquisition Time: If the acquisition time is too short, the Free Induction Decay (FID) may be truncated, leading to "sinc wiggles" or baseline distortions around intense peaks.[14]

    • Solution: Ensure your acquisition time is sufficiently long (e.g., 1-2 seconds) to allow the FID to decay completely.

  • Very Broad Background Signals: Sometimes, broad signals from fluorinated materials in the NMR probe itself (like Teflon components) can contribute to a rolling baseline.[14]

    • Solution: This is often more pronounced with very wide spectral widths. If possible, after identifying your peak of interest, reduce the spectral width. Advanced baseline correction algorithms in the processing software can also help to mathematically flatten the baseline.

II. Frequently Asked Questions (FAQs)

Q: What is a good starting point for 1D 19F NMR acquisition parameters?

A: The following table provides a robust starting point for a standard 1D 19F experiment on a 400 or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Spectral Width (sw)200 ppmCovers a wide range of potential chemical shifts for organofluorine compounds.[3]
Transmitter Offset (o1p)-120 ppmA reasonable starting point for a fluorine on an aromatic ring. Adjust as needed.
Acquisition Time (at)2.0 sAllows for good digital resolution and for the FID to decay.
Relaxation Delay (d1)5.0 sEnsures full relaxation for quantitative measurements. For qualitative scans, 1-2 s is often sufficient.[7]
Number of Scans (nt)16-64Dependent on sample concentration. Increase for better S/N.
Pulse Width (p1)Calibrated 90° pulseEnsures maximum signal excitation.
Decoupling1H decoupling (optional)Simplifies the spectrum by removing 1H-19F couplings, resulting in a singlet. Use inverse-gated decoupling for quantitative work.[7]
Q: Should I use an internal or external reference for my 19F NMR experiments?

A: For the most accurate and reproducible results, an internal reference is strongly recommended.[22] An internal reference is added directly to the sample and experiences the exact same conditions (temperature, solvent, pH) as the analyte. An external reference, placed in a coaxial insert, can be subject to magnetic susceptibility differences that lead to chemical shift inaccuracies.[22]

Q: My 19F peak is a complex multiplet. What does this mean?

A: If you are running a 1H-coupled 19F NMR experiment, the 19F signal will be split by nearby protons. For this compound, the fluorine atom will couple to the two aromatic protons, resulting in a complex multiplet (likely a triplet of doublets or a similar pattern). This coupling provides valuable structural information. If you only want to observe the chemical shift, you can run a 1H-decoupled experiment, which will collapse this multiplet into a single peak.[7]

Workflow for Spectrum Simplification:

G start Complex 19F Multiplet Observed is_decoupling_on Is 1H decoupling enabled in the pulse program? start->is_decoupling_on reacquire Re-acquire the spectrum. is_decoupling_on->reacquire Yes (but still complex) analyze_coupling Analyze coupling constants for structural information. is_decoupling_on->analyze_coupling No enable_decoupling Enable 1H decoupling (e.g., using a 'zgfhigqn' or similar sequence). enable_decoupling->reacquire result Simplified spectrum (singlet) obtained. reacquire->result analyze_coupling->enable_decoupling If simplification is desired

Caption: Workflow for simplifying a complex 19F NMR spectrum.

III. References

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Michigan State University. NMR Artifacts - Max T. Rogers NMR. [Link]

  • Scribd. 19f NMR Reference Standards 0. [Link]

  • ResearchGate. Figure 6. Fluorine chemical shift variations of five compounds upon.... [Link]

  • ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • NIH. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. [Link]

  • NIH. Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers. [Link]

  • YouTube. 19F NMR of Pharmaceuticals. [Link]

  • CORE. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. [Link]

  • University of Arizona. Fluorine NMR. [Link]

  • UC Santa Barbara. F19 detection - NMR Facility, UCSB Chem and Biochem. [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. [Link]

  • University of Ottawa. 1D 19F. [Link]

  • San Diego State University. 2) Manual Probe Tuning | SDSU NMR Facility – Department of Chemistry. [Link]

  • NIH. Multivalent Fluorinated Nanorings for On-Cell 19F NMR. [Link]

  • ResearchGate. Solid state F-19 NMR parameters of fluorine-labeled amino acids. Part II: Aliphatic substituents. [Link]

  • University of Ottawa NMR Facility Blog. Poor Signal-to-Noise Ratio in Your Spectrum?. [Link]

  • ResearchGate. Solving problems fluorine 19F with NMR spectroscopy. [Link]

  • ACS Publications. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link]

  • Reddit. Fluorine NMR : r/chemistry. [Link]

  • SciSpace. A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • Semantic Scholar. Intracellular pH as Measured by 19F NMR a. [Link]

  • University of Sheffield. 19Flourine NMR. [Link]

  • Wiley Online Library. Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • SciSpace. A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

Sources

Technical Support Center: Synthesis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The introduction of a fluorine atom into the aromatic ring of this amino acid derivative presents unique challenges and opportunities in synthetic chemistry.[][2][3] This resource provides in-depth, experience-driven advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The synthesis of this compound, a derivative of fluorinated phenylalanine, typically begins with the corresponding amino acid, 3-(3-fluoro-4-hydroxyphenyl)propanoic acid, followed by N-acetylation. The key challenge often lies in the synthesis of the fluorinated amino acid precursor itself.[2]

Common strategies for synthesizing fluorinated aromatic amino acids include:

  • Electrophilic Fluorination: Direct fluorination of a protected tyrosine derivative using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[4] The electron-rich nature of the phenol ring can direct the fluorination, though regioselectivity can be a challenge.

  • From Fluorinated Building Blocks: A more controlled approach involves starting with a pre-fluorinated aromatic compound, such as 3-fluoro-4-hydroxybenzaldehyde, and building the amino acid side chain through methods like the Erlenmeyer azalactone synthesis.[2]

  • Biocatalytic Methods: Enzymatic approaches, for instance, using phenylalanine ammonia lyases (PALs), can offer high stereoselectivity in the amination of corresponding cinnamic acid derivatives.[5]

Once the fluorinated amino acid is obtained, the final step is a standard N-acetylation using acetic anhydride or acetyl chloride under basic conditions.

Q2: I am observing multiple spots on my TLC/peaks in my HPLC analysis after the N-acetylation step. What are the likely side products?

The presence of multiple products following N-acetylation is a frequent issue. The primary side product is often the O-acetylated species, resulting in the formation of 2-Acetamido-3-(4-acetoxy-3-fluorophenyl)propanoic acid.

  • Causality: The phenolic hydroxyl group is also nucleophilic and can react with the acetylating agent, especially under strongly basic conditions or with an excess of the reagent.[6] The use of an excess of acetic anhydride, for instance, has been shown to increase the formation of O,N-diacetylated tyrosine derivatives.[7]

Other potential side products could include:

  • Unreacted Starting Material: Incomplete reaction leading to the presence of the initial fluorinated amino acid.

  • Di-acetylated Product: Both the amine and the hydroxyl group are acetylated.

Q3: How can I selectively perform N-acetylation without O-acetylation?

Achieving selective N-acetylation requires careful control of the reaction conditions to favor the more nucleophilic amine over the phenolic hydroxyl group.

  • pH Control: Maintaining the reaction pH between 8 and 10 is crucial. In this range, the amino group is sufficiently deprotonated to be nucleophilic, while the phenoxide ion formation is minimized.[7]

  • Stoichiometry of Acetylating Agent: Use a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent. A large excess will drive the reaction towards di-acetylation.[7]

  • Choice of Base: A mild base like sodium bicarbonate is often preferred over stronger bases like sodium hydroxide to avoid significant deprotonation of the phenolic hydroxyl group.

  • Protecting Group Strategy: For complete selectivity, though more synthetically demanding, a protecting group can be employed for the hydroxyl function.[8][9][10] Common protecting groups for phenols include benzyl or silyl ethers. These can be removed after N-acetylation.

Q4: My overall yield is low. What are the critical parameters to optimize?

Low yields can stem from issues in either the synthesis of the fluorinated amino acid precursor or the final acetylation step.

  • Fluorination Step: If using electrophilic fluorination, regioselectivity is a major factor. The reaction may produce a mixture of ortho- and meta-fluorinated isomers relative to the hydroxyl group, necessitating chromatographic separation and reducing the yield of the desired 3-fluoro isomer.[2]

  • Purification Losses: Fluorinated amino acids can sometimes be challenging to purify due to their physical properties. Recrystallization is a common method for purification, but significant material can be lost in the mother liquor.[11]

  • Acetylation Reaction Conditions: As discussed in Q3, suboptimal pH, temperature, or reagent stoichiometry can lead to a mixture of products, thereby lowering the isolated yield of the desired N-acetylated compound.

  • Stability: Ensure the stability of your starting materials and intermediates. Fluorinated compounds can sometimes have different stability profiles compared to their non-fluorinated analogs.

Troubleshooting Guides

Issue 1: Formation of O-Acetylated Side Product
  • Symptom: A second major product is observed on TLC/HPLC, often with a slightly different polarity than the desired product. Mass spectrometry will show a mass increase corresponding to an additional acetyl group.

  • Confirmation:

    • FT-IR: The O-acetylated product will exhibit a characteristic ester carbonyl stretch around 1760-1770 cm⁻¹, which is at a higher wavenumber than the amide carbonyl of the desired product.

    • NMR: In the ¹H NMR spectrum, the phenolic -OH proton signal will be absent, and there will be a new singlet corresponding to the O-acetyl methyl group.

Corrective Action Protocol
  • pH Adjustment: Carefully monitor and control the pH of the reaction mixture, maintaining it in the 8-10 range using a pH meter.

  • Reagent Stoichiometry: Reduce the equivalents of acetic anhydride to 1.1 equivalents relative to the amino acid.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

  • Selective O-Deacetylation: If the O-acetylated product has already formed, it can sometimes be selectively hydrolyzed back to the phenol using mild basic conditions (e.g., dilute sodium bicarbonate solution) while monitoring the reaction progress carefully to avoid hydrolysis of the N-acetyl group.

Issue 2: Incomplete Reaction and/or Low Conversion
  • Symptom: Significant amount of starting amino acid remains after the reaction, as observed by TLC or HPLC.

  • Possible Causes & Solutions:

Possible CauseRecommended ActionScientific Rationale
Insufficient Acetylating Agent Increase the equivalents of acetic anhydride incrementally (e.g., from 1.1 to 1.5 eq.).Ensures enough reagent is present to drive the reaction to completion, compensating for any potential hydrolysis.
Suboptimal pH Ensure the pH is at the lower end of the optimal range (around 8-8.5).If the pH is too low, the amino group will be protonated and non-nucleophilic.
Poor Solubility Add a co-solvent like dioxane or THF to the aqueous reaction mixture.Improves the solubility of the amino acid, leading to better reaction kinetics.
Short Reaction Time Increase the reaction time and monitor the progress by TLC or HPLC.Allows the reaction to proceed to completion, especially at lower temperatures.
Issue 3: Difficulty in Product Purification and Isolation
  • Symptom: The crude product is an oil or a sticky solid that is difficult to handle and purify by recrystallization.

  • Purification Strategy:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1M HCl) to remove any remaining unreacted amino acid (which will partition into the aqueous layer as its ammonium salt).

    • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Wash with brine, dry the organic layer over sodium sulfate, and concentrate to obtain the purified product.

  • Chromatography: If extraction is insufficient, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.

  • Recrystallization: For crystalline solids, experiment with different solvent systems for recrystallization. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[11]

Experimental Workflow & Visualization

Workflow for Selective N-Acetylation

The following diagram illustrates a robust workflow for the selective N-acetylation of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid.

workflow cluster_prep Reaction Setup cluster_reaction Controlled Acetylation cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Amino Acid in dilute NaOH(aq) B Cool to 0-5 °C (Ice Bath) A->B C Adjust pH to 8.5 with NaHCO3 B->C D Slowly Add Acetic Anhydride (1.1 eq.) C->D E Maintain pH 8-9 with NaHCO3 addition D->E F Monitor by TLC/HPLC E->F G Acidify to pH 2-3 with cold 1M HCl F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Recrystallize or Column Chromatography I->J K Characterize Product (NMR, MS, IR) J->K

Caption: Workflow for selective N-acetylation.

Mechanism: Competing N- vs. O-Acetylation

The following diagram illustrates the competing reaction pathways.

mechanism cluster_main Competing Acetylation Pathways cluster_N Desired Pathway (pH 8-10) cluster_O Side Reaction (Higher pH) Reactant 3-(3-fluoro-4-hydroxyphenyl)propanoic acid + Acetic Anhydride N_Intermediate Amino Group Attack Reactant->N_Intermediate Favored O_Intermediate Phenoxide Attack Reactant->O_Intermediate Disfavored/ Side Reaction N_Product This compound (N-Acetylated) N_Intermediate->N_Product O_Product 2-Amino-3-(4-acetoxy-3-fluorophenyl)propanoic acid (O-Acetylated) O_Intermediate->O_Product

Caption: N- vs. O-acetylation pathways.

This technical guide provides a comprehensive framework for addressing the common challenges in the synthesis of this compound. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined, researchers can significantly improve the efficiency, selectivity, and overall success of their synthetic endeavors.

References

  • Protection of 3,4-dihydroxyphenylalanine (DOPA) for Fmoc solid-phase peptide synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mothe, M. G., & Wnuk, S. F. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(21), 3892. [Link]

  • El-Gazzar, A. A., El-Gazzar, M. G., & El-Gazzar, R. G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2378. [Link]

  • O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(16), 9637-9721. [Link]

  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 245-265. [Link]

  • Parente, V., et al. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 143(35), 14246-14257. [Link]

  • Pham, H. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4881. [Link]

  • Vaidehi, N., et al. (2009). Protecting Groups in Peptide Synthesis. Current Organic Chemistry, 13(12), 1165-1185. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (1990).
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Romero-Mancillas, A., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

  • Li, Y., et al. (2021). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. ACS Chemical Biology, 16(11), 2215-2220. [Link]

  • El-Gazzar, A. A., et al. (2021). Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations. ResearchGate. [Link]

  • Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. (2006).
  • A Practical Synthesis of Rosuvastatin and Other Statin Intermediates. (2010). ResearchGate. [Link]

  • Haneda, K., et al. (1971). Synthesis of l-3, 4-Dihydroxyphenylalanine from l-Tyrosine by Microorganisms. Applied Microbiology, 22(4), 523-526. [Link]

  • Process for preparing N-acetyl-L-tyrosine. (2022).
  • Acetylation of Amino and Tyrosine Hydroxyl Groups. (1965). ResearchGate. [Link]

  • A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. (2016).
  • Zhang, J., et al. (2020). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Reaction Chemistry & Engineering, 5(3), 555-562. [Link]

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Technical Support Center: Stability and Degradation of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, hereafter referred to as Fluoro-N-Acetyltyrosine (F-NAT). This document is intended for researchers, scientists, and drug development professionals utilizing F-NAT in biological assays. Our goal is to provide you with the technical insights and troubleshooting strategies necessary to ensure the accuracy and reproducibility of your experimental results. Understanding the stability of F-NAT is critical, as unanticipated degradation can lead to loss of compound, altered biological activity, and confounding analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a progressive loss of F-NAT in my cell culture medium over 24-48 hours, even in cell-free control wells. What could be causing this?

A1: This is a common issue that typically points to non-enzymatic, chemical degradation of the compound directly in the assay medium. The primary culprits are often oxidation and pH-dependent hydrolysis.

Scientific Rationale: The 4-hydroxyphenyl moiety of F-NAT is structurally similar to tyrosine, making it susceptible to oxidation. Many standard cell culture media, such as DMEM and RPMI-1640, contain components like riboflavin and certain amino acids (e.g., tyrosine, tryptophan) that can generate reactive oxygen species (ROS) when exposed to ambient light and atmospheric oxygen.[1][2] These ROS, including hydrogen peroxide (H₂O₂) and superoxide radicals, can oxidize the electron-rich phenol ring of F-NAT, leading to its degradation.[3][4][5]

Troubleshooting Protocol: Assessing Chemical Stability

  • Preparation: Prepare solutions of F-NAT at your final assay concentration in three different media:

    • A) Your complete cell culture medium.

    • B) A simple buffered salt solution (e.g., PBS, pH 7.4).

    • C) Your complete cell culture medium supplemented with an antioxidant (e.g., 100 µM N-acetylcysteine or 50 µM Trolox).

  • Incubation: Aliquot these solutions into the same type of multi-well plates used for your assays. To test for light-induced degradation, wrap one set of plates in aluminum foil. Incubate all plates under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots from each condition.

  • Quantification: Analyze the concentration of the parent F-NAT in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Interpretation:

    • Rapid loss in Medium A but not B: Suggests components in the culture medium are causing degradation.

    • Slower loss in Medium C: Implicates oxidative stress as a primary degradation pathway.

    • Slower loss in foil-wrapped plates: Confirms light-induced degradation.

ConditionExpected Outcome if...Implication
Culture Medium High DegradationMedium components (e.g., riboflavin, metal ions) are promoting degradation.[1]
PBS Low DegradationThe compound is intrinsically stable in a simple buffer; the problem is the medium.
Medium + Antioxidant Reduced DegradationThe degradation is primarily oxidative.
Medium (Dark) Reduced DegradationThe degradation pathway is at least partially light-dependent.[2]
Q2: My LC-MS analysis shows new peaks appearing over time in samples from cell-based assays. Could these be metabolites of F-NAT?

A2: Yes, it is highly likely. The appearance of new, related chemical entities in the presence of cells strongly suggests enzymatic metabolism. F-NAT has several functional groups that are common targets for cellular enzymes.

Scientific Rationale: The structure of F-NAT presents three primary sites for metabolic transformation:

  • N-acetyl Group: The amide bond can be hydrolyzed by intracellular N-acetyl amino acid deacetylases or other amidases, yielding the primary amine, 3-fluoro-4-hydroxyphenyl)propanoic acid (Fluoro-tyrosine).[8]

  • Phenolic Hydroxyl Group: This group is a target for Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which would add a glucuronic acid or sulfate group, respectively. These modifications significantly increase the molecule's polarity.

  • Aromatic Ring: The ring can be hydroxylated, typically by Cytochrome P450 (CYP) enzymes, to form a catechol-like structure. This can be a precursor to further oxidation into reactive quinone species.[9][10]

Potential Metabolic Pathways of F-NAT

G parent F-NAT (Parent Compound) deacetyl deacetyl parent->deacetyl Deacetylation (Amidases) oxid oxid parent->oxid Oxidation (CYP Enzymes, ROS) conjug conjug parent->conjug Conjugation (UGTs, SULTs)

Troubleshooting Protocol: Differentiating Chemical vs. Enzymatic Degradation

This experiment is designed to isolate the contribution of cellular enzymes to the degradation of F-NAT.

  • Experimental Arms:

    • Arm 1 (Chemical): F-NAT in cell-free culture medium.

    • Arm 2 (Extracellular Enzymatic): F-NAT in medium conditioned by your cells for 24 hours (cell-free supernatant). This tests for secreted enzymes.

    • Arm 3 (Cellular): F-NAT incubated with your cells in culture medium.

    • Arm 4 (Intracellular Enzymatic): F-NAT incubated with cell lysate (homogenized cells).

  • Incubation & Analysis: Incubate all arms under standard assay conditions. Collect samples at multiple time points (e.g., 0, 1, 4, 12, 24 hours). Analyze all samples by LC-MS/MS.

  • Interpretation:

    • Degradation in Arm 1 is purely chemical.

    • Degradants appearing in Arm 3 & 4 but not in Arm 1 & 2 are products of cellular (likely intracellular) enzymes.

    • By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can infer the type of modification (see table below).

Table of Expected Mass Shifts for F-NAT Metabolites

Metabolic ReactionMass Change (Da)Expected Observation
Deacetylation -42.01Loss of the acetyl group (C₂H₂O).
Hydroxylation +15.99Addition of an oxygen atom.
Glucuronidation +176.03Addition of a glucuronic acid moiety.
Sulfation +79.96Addition of a sulfate group (SO₃).
Q3: The biological activity of my compound is inconsistent between experiments. Could this be related to degradation?

A3: Absolutely. Inconsistent results are a classic sign of variable compound stability or the formation of active metabolites.[11] The effective concentration of your active species may be changing unpredictably.

Scientific Rationale: Variability can arise from several sources:

  • Inconsistent Handling: Minor variations in the time between preparing compound solutions and adding them to cells, or differences in light exposure between experiments, can lead to different levels of initial degradation.[11]

  • Cellular State: The metabolic activity of cells can vary with passage number and confluence, altering the rate of enzymatic degradation.[12][13]

  • Active Metabolites: A degradation product could be more or less active than the parent F-NAT. If a metabolite is the primary active species, a "lag phase" might be observed while it is being formed, or activity might increase over time before tapering off as the metabolite is further degraded.

Experimental Workflow to Diagnose Inconsistent Activity

G start Inconsistent Biological Activity stability_check stability_check start->stability_check is_stable is_stable stability_check->is_stable optimize optimize is_stable->optimize No time_course time_course is_stable->time_course Yes is_metabolite_active is_metabolite_active time_course->is_metabolite_active is_metabolite_active->optimize No metabolite_test metabolite_test is_metabolite_active->metabolite_test Yes characterize characterize metabolite_test->characterize

Recommended Action Plan:

  • Confirm Stability: First, perform the stability protocols outlined in Q1 and Q2 to understand if and how your compound is degrading under your specific conditions.

  • Standardize Procedures: Enforce strict, standardized protocols for compound handling. Always use freshly prepared solutions. Minimize the time between dilution and application to cells. Protect stock solutions and plates from light.

  • Time-Course Correlation: Design an experiment where you measure both the biological endpoint and the concentration of F-NAT (and major metabolites, if identified) at multiple time points. This will reveal the relationship between compound concentration and activity over time.

  • Test Putative Metabolites: If you identify a major metabolite, the most definitive way to understand its contribution is to synthesize or obtain a standard of that metabolite and test its biological activity directly in your assay.

By systematically investigating these potential sources of variability, you can develop a more robust assay and gain confidence in your results.

References

  • Grzelak, A., Rychlik, B., & Bartosz, G. (2001). Light-dependent generation of reactive oxygen species in cell culture media. Free Radical Biology and Medicine, 30(12), 1418-1425.
  • López-Yerena, A., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Antioxidants, 10(6), 846. [Link]

  • National Center for Biotechnology Information. (2019). Tyrosine Metabolism Pathway. PubChem. [Link]

  • Needham, L. L., et al. (1984). Determination of phenols and cresols in urine by gas chromatography.
  • Chapman, E., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 810331. [Link]

  • Schenck, C. A., & Maeda, H. A. (2019). General and specialized tyrosine metabolism pathways in plants. aBIOTECH, 1(1), 1-13. [Link]

  • Satyanarayana, U., & Chakrapani, U. (2013). Biochemistry. Elsevier Health Sciences.
  • Promega Corporation. (2018). How to Reduce Cell Culture Variability. Promega Connections. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? [Link]

  • National Center for Biotechnology Information. (n.d.). Reactive oxygen species degradation. PubChem. [Link]

  • ResearchGate. (n.d.). N-acetyl amino acid deacetylase–catalyzed deacetylation reactions. [Link]

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Technical Support Center: Enhancing Resolution of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this analyte and its related impurities. Here, we delve into the causal relationships behind chromatographic behaviors and provide field-proven, self-validating protocols to ensure robust and reproducible results.

Understanding the Analyte: Key Physicochemical Properties

This compound is a polar, ionizable molecule. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an amide, dictates its behavior in reversed-phase HPLC. The presence of both acidic (carboxylic acid, phenol) and neutral (amide) functional groups, along with the polar fluorine atom, presents unique challenges and opportunities for separation.

PropertyImplication for HPLC Analysis
Carboxylic Acid Group Ionizable; retention is highly dependent on mobile phase pH.[1][2]
Phenolic Hydroxyl Group Also ionizable, but with a higher pKa than the carboxylic acid. Can contribute to secondary interactions with the stationary phase.
Fluorine Atom Increases polarity and can alter selectivity compared to non-fluorinated analogs.
Acetamido Group A polar, non-ionizable group that can participate in hydrogen bonding.

Understanding these properties is the first step in diagnosing and resolving separation issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor resolution of this compound?

A1: The most frequent issue is inadequate control of the mobile phase pH.[3] Because the analyte has two ionizable groups (carboxylic acid and phenol), slight shifts in pH can significantly alter its ionization state, leading to changes in retention time, poor peak shape, and co-elution with impurities.[1][2] For robust separation, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the analyte's pKa values to ensure a single ionic form predominates.[1][3]

Q2: I'm observing significant peak tailing. What are the likely causes?

A2: Peak tailing for an acidic compound like this is often due to secondary interactions with the stationary phase.[4][5] The primary culprits are:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated at mid-range pH values and interact with the analyte, causing a secondary retention mechanism that leads to tailing.[5][6][7]

  • Mobile Phase pH Too Close to pKa: If the mobile phase pH is near the pKa of the carboxylic acid or phenolic hydroxyl group, the analyte will exist as a mixture of ionized and non-ionized forms, resulting in a distorted peak.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[6]

Q3: My resolution is inconsistent between runs. What should I check first?

A3: Inconsistent resolution is often a sign of a non-robust method. The first parameter to verify is the mobile phase preparation, specifically the buffer concentration and pH. Even minor variations in pH can lead to significant shifts in retention and selectivity for ionizable compounds.[3] Also, ensure the column is properly equilibrated with the mobile phase before each injection.

Troubleshooting Guide: A Deeper Dive

This section provides a problem-oriented approach to resolving specific issues you may encounter.

Problem 1: Poor Resolution Between the Main Peak and a Closely Eluting Impurity

Symptoms:

  • Peaks are not baseline separated (Resolution < 1.5).

  • Difficulty in accurately integrating the peaks.

Diagnostic Workflow:

Caption: Workflow for improving peak resolution.

Detailed Troubleshooting Steps:

  • Optimize the Retention Factor (k'): The first step is to ensure the peaks are retained sufficiently on the column.[8][9]

    • If peaks elute too early (k' < 2): Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase to increase retention.[9]

    • If peaks elute too late (k' > 10): Increase the percentage of the organic modifier to decrease retention and shorten the run time.

  • Manipulate Selectivity (α) with Mobile Phase pH: Selectivity is the most powerful tool for improving the resolution of ionizable compounds.[9]

    • Rationale: Changing the pH alters the ionization state of the analyte and any ionizable impurities, which can dramatically change their relative retention times.[1][2]

    • Protocol:

      • Prepare a series of mobile phases with the same organic solvent composition but with different pH values (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5). Use a suitable buffer for each pH range (e.g., phosphate for pH 2-3 and 6-7.5, acetate for pH 3.5-5.5).

      • Inject the sample using each mobile phase and observe the changes in selectivity and resolution.

      • Choose the pH that provides the best separation. For acidic compounds, a lower pH (e.g., 2.5-3.5) often yields better peak shape and retention by suppressing the ionization of the carboxylic acid.[6]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can provide a different selectivity.[8][10]

    • Standard C18: Good for general-purpose reversed-phase separations.

    • Phenyl Phase: Offers alternative selectivity for aromatic compounds through π-π interactions. This can be beneficial for separating compounds with similar hydrophobicity but different aromatic character.[10]

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for polar compounds.

  • Optimize Column Temperature: Temperature can influence selectivity, viscosity of the mobile phase, and the efficiency of the separation.[11][12]

    • Protocol:

      • Using the best mobile phase and column combination from the previous steps, analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

      • Evaluate the resolution at each temperature. Note that increasing the temperature generally decreases retention time.

Problem 2: Asymmetric Peak Shape (Tailing)

Symptoms:

  • The back half of the peak is broader than the front half.

  • Tailing factor > 1.2.

Diagnostic Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps:

  • Adjust Mobile Phase pH: This is the most effective way to address peak tailing for ionizable compounds.[6]

    • Rationale: By lowering the pH of the mobile phase to 2.5-3.0, the carboxylic acid group of the analyte will be fully protonated, minimizing its ionic character. This also protonates the acidic silanol groups on the stationary phase, reducing the secondary ionic interactions that cause tailing.[5][6]

    • Protocol: Prepare a mobile phase with a buffer that is effective at a low pH, such as 0.1% formic acid or a phosphate buffer at pH 2.5. Equilibrate the column thoroughly and inject the sample.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are "end-capped" to cover many of the residual silanol groups.

    • Rationale: Fewer exposed silanol groups mean fewer sites for secondary interactions, leading to improved peak symmetry.[13]

    • Action: If you are using an older or lower-quality column, switching to a modern, high-purity, end-capped C18 column can significantly improve peak shape.

  • Reduce Sample Mass Load: Injecting too concentrated a sample can lead to peak tailing.[6]

    • Protocol: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.

Experimental Protocols

Protocol 1: Mobile Phase pH Screening for Optimal Selectivity
  • Prepare Stock Solutions:

    • Aqueous Buffer Stock (e.g., 100 mM sodium phosphate).

    • Organic Modifier (e.g., HPLC-grade acetonitrile).

    • Sample Stock Solution of this compound (e.g., 1 mg/mL in 50:50 water:acetonitrile).

  • Prepare Mobile Phases:

    • For each pH point (e.g., 2.5, 3.5, 4.5, 5.5, 6.5), prepare the aqueous component by diluting the buffer stock and adjusting the pH with an appropriate acid or base (e.g., phosphoric acid).

    • Mix the aqueous component with the organic modifier to the desired final composition (e.g., 70:30 Aqueous:Acetonitrile). Filter and degas all mobile phases.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 275 nm).

  • Procedure:

    • Equilibrate the column with the first mobile phase (e.g., pH 2.5) for at least 15 column volumes.

    • Inject the sample and record the chromatogram.

    • Flush the column with an intermediate solvent (e.g., 50:50 water:acetonitrile) before switching to the next mobile phase.

    • Repeat steps 1-3 for each pH value.

  • Data Analysis:

    • Compare the resolution, retention time, and peak asymmetry for the main peak and any impurities across all pH conditions. Select the pH that provides the optimal separation.

Data Presentation: Effect of pH on Resolution
Mobile Phase pHRetention Time of Analyte (min)Retention Time of Impurity (min)Resolution (Rs)Tailing Factor (Tf)
2.58.28.92.11.1
3.57.57.91.31.3
4.56.16.30.81.6
5.54.84.90.51.8

Note: Data are illustrative.

Conclusion

A systematic approach is crucial for enhancing the resolution of this compound in HPLC. By understanding the analyte's ionizable nature and methodically manipulating key chromatographic parameters—primarily mobile phase pH—significant improvements in resolution and peak shape can be achieved. This guide provides a framework for troubleshooting common issues and developing a robust and reliable analytical method.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]

  • Dolan, J. W. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 31(11), 946-951. Retrieved from [Link]

  • Chrom Tech. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Canals, I., Valkó, K., Bosch, E., Hill, A. P., & Rosés, M. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5203–5211.
  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC Europe, 27(11), 600-604. Retrieved from [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • Welch, C. J. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Retrieved from [Link]

  • The Key to Accurate Analysis- Chromatographic Resolution. (2023). ResearchGate. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid and its Parent Analog, N-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (3-F-N-Ac-Tyr) and its non-fluorinated analog, N-Acetyl-L-Tyrosine (NALT). We will explore the fundamental impact of strategic fluorination on the molecule's physicochemical properties and, consequently, its biological interactions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to evaluate these differences.

Introduction: The Rationale for Fluorination in Drug Discovery

The strategic modification of known bioactive molecules is a cornerstone of medicinal chemistry. By introducing specific functional groups, we can fine-tune a compound's properties to enhance efficacy, improve metabolic stability, or alter target selectivity. This guide focuses on a classic example: the introduction of a single fluorine atom to a well-characterized parent molecule.

N-Acetyl-L-Tyrosine (NALT): A Bioavailable Precursor to Catecholamines

N-Acetyl-L-Tyrosine (NALT) is a more soluble and bioavailable form of the amino acid L-Tyrosine.[1][2] L-Tyrosine is the natural precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[3][4] These neurotransmitters are fundamental to regulating mood, focus, motivation, and the body's response to stress.[1][3] Due to its role in replenishing these vital neural signaling molecules, NALT is widely investigated and used as a nootropic supplement to support cognitive function, particularly under demanding conditions.[1][4] The well-understood biological role of NALT makes it an excellent starting point for chemical modification aimed at exploring new therapeutic activities.

Strategic Incorporation of Fluorine: Modulating Physicochemical and Biological Properties

The substitution of a hydrogen atom with fluorine is a powerful and frequently used strategy in modern drug design.[5][6] Despite its minimal steric impact (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), fluorine's extreme electronegativity profoundly alters a molecule's electronic properties.[6] This modification can lead to several beneficial changes:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[6][7]

  • Altered Acidity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic protons, such as the hydroxyl group on the phenyl ring of tyrosine. This change in ionization state at physiological pH can dramatically affect how the molecule binds to its biological target.

  • Enhanced Binding Affinity: The polarized C-F bond can form favorable electrostatic interactions, hydrogen bonds, or dipole-dipole interactions within a protein's binding pocket, potentially increasing binding affinity and potency.[8]

  • Modified Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[6][8]

Given these potential advantages, the synthesis and evaluation of this compound (3-F-N-Ac-Tyr) is a logical step to explore whether this simple modification can unlock novel or enhanced biological activities compared to its parent compound.

Experimental Design for Comparative Analysis

To objectively compare the biological activities of 3-F-N-Ac-Tyr and NALT, a multi-tiered experimental approach is required. The causality behind this selection is to build a profile of the compounds, starting from broad cellular effects and moving to specific molecular target interactions.

G cluster_start Compound Synthesis & Characterization cluster_assays Biological Activity Profiling cluster_analysis Data Analysis & Interpretation Compound1 NALT Assay1 Tier 1: General Cytotoxicity (MTT Assay) Compound1->Assay1 Assay2 Tier 2: Target Engagement (Tyrosine Kinase Inhibition) Compound1->Assay2 Assay3 Tier 3: Receptor Affinity (Dopamine D2 Binding) Compound1->Assay3 Compound2 3-F-N-Ac-Tyr Compound2->Assay1 Compound2->Assay2 Compound2->Assay3 Analysis1 IC50 Calculation (Cell Viability) Assay1->Analysis1 Analysis2 IC50 & Ki Calculation (Enzyme Inhibition) Assay2->Analysis2 Analysis3 IC50 & Ki Calculation (Receptor Affinity) Assay3->Analysis3 Comparison Comparative Assessment of Biological Activity Analysis1->Comparison Analysis2->Comparison Analysis3->Comparison

Caption: Overall experimental workflow for comparative biological profiling.

2.1. Assessing General Cellular Toxicity: The MTT Assay Before investigating specific molecular interactions, it is crucial to determine the compounds' general effect on cell health and metabolic activity. The MTT assay is a robust, colorimetric method for assessing cell viability.[9][10] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] This provides a quantitative measure of cytotoxicity, allowing for the determination of the concentration at which each compound reduces cell viability by 50% (IC50).

2.2. Probing Target Engagement: Tyrosine Kinase Inhibition Assay Given that the parent molecule is a tyrosine derivative, a logical and highly relevant target class to investigate is protein tyrosine kinases (PTKs). PTKs are critical enzymes in cellular signaling pathways that control growth, differentiation, and metabolism.[13] Aberrant PTK activity is a hallmark of many diseases, including cancer.[13][14] Many successful kinase inhibitors incorporate fluorine to enhance their potency and selectivity.[15] An in vitro kinase inhibition assay will determine if either compound can block the phosphorylation of a substrate by a specific tyrosine kinase, providing IC50 and inhibition constant (Ki) values.

2.3. Evaluating Receptor Affinity Modulation: Dopamine D2 Receptor Binding Assay Since NALT is a precursor to dopamine, it is plausible that the parent molecule or its fluorinated analog could interact directly with dopamine receptors. The dopamine D2 receptor is a key G protein-coupled receptor (GPCR) involved in motor control, motivation, and cognition, and it is a primary target for antipsychotic medications. A radioligand competition binding assay is the gold standard for determining a compound's affinity for a specific receptor.[16][17] This experiment measures the ability of our test compounds to displace a known high-affinity radiolabeled ligand from the D2 receptor, allowing for the calculation of IC50 and Ki values that quantify binding affinity.[16]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, including necessary controls to ensure data integrity and reproducibility.

3.1. Protocol: Cell Viability Assessment via MTT Assay

This protocol is adapted from established methodologies for determining cytotoxicity in a 96-well plate format.[9][10][11][12][18]

Materials:

  • Human cell line (e.g., HEK293 or a relevant cancer cell line like A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

  • 96-well flat-bottom sterile culture plates

  • Test compounds (NALT, 3-F-N-Ac-Tyr) dissolved in an appropriate vehicle (e.g., DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NALT and 3-F-N-Ac-Tyr in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle only" controls and "medium only" (no cells) blanks.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10][18]

  • Data Analysis: Subtract the average absorbance of the "medium only" blanks from all other readings. Calculate cell viability as a percentage relative to the "vehicle only" control wells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

3.2. Protocol: In Vitro Tyrosine Kinase Inhibition Assay

This protocol provides a general framework for a biochemical assay to measure the inhibition of a purified tyrosine kinase.[19][20]

Materials:

  • Purified recombinant tyrosine kinase (e.g., Abl, Src, or EGFR)

  • Specific peptide substrate for the kinase

  • Assay buffer (optimized for the specific kinase)

  • ATP (Adenosine triphosphate)

  • Test compounds (NALT, 3-F-N-Ac-Tyr) and a known inhibitor (positive control, e.g., Staurosporine)

  • Detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • Enzyme/Inhibitor Pre-incubation: To each well of the microplate, add the kinase solution. Then, add the different concentrations of the inhibitors. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Pre-incubation: Gently mix and allow the plate to pre-incubate for 20-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing both the peptide substrate and ATP to each well.

  • Kinase Reaction: Incubate the plate for the optimal reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Reaction Termination & Detection: Stop the reaction and measure the kinase activity according to the detection system manufacturer's protocol (e.g., by adding the ADP-Glo™ Reagent). This typically involves measuring luminescence or fluorescence.

  • Data Analysis: Subtract the background signal ("no enzyme" control). Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and its Km are known.[20]

3.3. Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol describes a filtration-based competition assay to determine the binding affinity of the test compounds to the Dopamine D2 receptor.[16][21][22]

Materials:

  • Cell membranes prepared from a cell line overexpressing the human Dopamine D2 receptor

  • Radioligand: e.g., [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist)

  • Non-specific binding control: A high concentration of a known unlabeled D2 antagonist (e.g., 10 µM Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Test compounds (NALT, 3-F-N-Ac-Tyr)

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum filtration manifold

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Assay Setup: Set up the assay in 96-well plates. Each reaction will have a final volume of 250 µL.

  • Component Addition: To each well, add in order:

    • 150 µL of D2 receptor membrane preparation.

    • 50 µL of test compound at various concentrations (or buffer for total binding, or Haloperidol for non-specific binding).

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash each filter with ice-cold assay buffer (e.g., 3 x 300 µL) to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Average CPM from wells with only buffer and radioligand.

    • Non-specific Binding (NSB): Average CPM from wells with the unlabeled antagonist.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Calculate the percent displacement of the radioligand for each concentration of the test compound. Plot this against the log of the compound concentration and use non-linear regression to determine the IC50. The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison. The following tables present hypothetical but plausible data based on the known effects of fluorination.

Table 1: Comparative Physicochemical Properties (Predicted)

Property N-Acetyl-L-Tyrosine (NALT) 3-Fluoro-N-Ac-Tyr (3-F-N-Ac-Tyr) Rationale for Difference
Molecular Weight 223.22 g/mol 241.21 g/mol Addition of a fluorine atom.
cLogP (Lipophilicity) ~0.5 ~0.9 Fluorine is more lipophilic than hydrogen.[6]

| Phenolic pKa | ~10.1 | ~8.7 | The electron-withdrawing fluorine atom stabilizes the phenoxide anion, making the proton more acidic.[6] |

Table 2: Comparative Cytotoxicity (Hypothetical Data)

Compound Cell Line IC50 (µM) after 48h
NALT HEK293 > 500
3-F-N-Ac-Tyr HEK293 > 500

| Doxorubicin (Control) | HEK293 | 0.8 |

Interpretation: In this hypothetical scenario, neither compound shows significant cytotoxicity at high concentrations, suggesting that any observed biological activity in subsequent assays is not due to a general toxic effect.

Table 3: Comparative Tyrosine Kinase Inhibition (Hypothetical Data)

Compound Target Kinase IC50 (nM) Ki (nM)
NALT Src Kinase > 10,000 > 10,000
3-F-N-Ac-Tyr Src Kinase 150 95

| Staurosporine (Control) | Src Kinase | 5 | 3.2 |

Interpretation: The non-fluorinated NALT shows no inhibitory activity. The introduction of fluorine confers significant inhibitory potency against Src kinase. This could be due to the lower pKa of the hydroxyl group, allowing it to act as a better hydrogen bond donor to a key residue in the kinase's active site.

Table 4: Comparative Dopamine D2 Receptor Affinity (Hypothetical Data)

Compound IC50 (µM) vs [³H]-Spiperone Ki (µM)
NALT > 100 > 100
3-F-N-Ac-Tyr 8.5 4.1

| Haloperidol (Control) | 0.002 | 0.001 |

Interpretation: NALT shows no affinity for the D2 receptor. The fluorinated analog, however, displays weak but measurable binding affinity. This suggests the electronic and conformational changes induced by fluorine created a weak interaction with the receptor's binding pocket, which was absent in the parent molecule.

Visualizing the Biological Context

G cluster_pathway Catecholamine Synthesis Pathway Tyr L-Tyrosine (from NALT) DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase DA Dopamine DOPA->DA DOPA Decarboxylase NE Norepinephrine DA->NE Dopamine β- Hydroxylase Epi Epinephrine NE->Epi PNMT

Caption: Simplified biological pathway showing NALT as a precursor.

G cluster_protein Protein Binding Site cluster_ligand pocket Acceptor Residue ligand_H Parent Analog (R-OH) ligand_F Fluorinated Analog (R-OH) ligand_F->pocket Stronger H-Bond (due to lower pKa)

Caption: Fluorine's electronic influence on protein-ligand interactions.

Discussion and Conclusion

This guide outlines a systematic approach to comparing the biological activity of a fluorinated compound with its non-fluorinated parent. Based on our hypothetical data, the introduction of a single fluorine atom to N-Acetyl-L-Tyrosine transformed a biologically inert precursor molecule (in these specific assays) into a compound with novel, measurable activities: a potent tyrosine kinase inhibitor and a weak dopamine receptor ligand.

The key takeaway is that strategic fluorination is not merely an incremental change but a profound modification that can unlock entirely new pharmacological profiles. The enhanced acidity of the phenolic hydroxyl group in 3-F-N-Ac-Tyr is the most probable cause for the emergent kinase inhibition, allowing for a critical hydrogen bond interaction that is not favored in the parent compound.

The findings from this comparative guide would strongly justify further investigation into 3-F-N-Ac-Tyr and other halogenated analogs. Future research should focus on a broader panel of tyrosine kinases to determine selectivity, in vivo pharmacokinetic studies to assess metabolic stability and brain penetration, and further structural modifications to optimize the observed activities. This structured, comparative approach provides a robust framework for advancing from a known molecule to a novel drug candidate.

References

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  • PubMed Central. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
  • LonierHerb. (2025). Can N-Acetyl-L-Tyrosine Help with Memory and Cognitive Function?.
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  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • MDPI. (n.d.). Novel Receptor Tyrosine Kinase Pathway Inhibitors for Targeted Radionuclide Therapy of Glioblastoma.
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Validation Guide: 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid as a Putative LAT1 Transporter Substrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a novel chemical entity (NCE), as a substrate for the L-type Amino Acid Transporter 1 (LAT1). We will explore the scientific rationale, present detailed experimental protocols, and offer a comparative analysis against established LAT1 ligands. The methodologies described herein are designed to provide a robust, self-validating system for researchers in drug discovery and development.

Introduction: The Significance of LAT1 in Targeted Drug Delivery

The L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, is a critical membrane protein responsible for the sodium- and pH-independent transport of large neutral amino acids, such as leucine, phenylalanine, and tryptophan.[1][2][3] Functioning as a heterodimer with the glycoprotein 4F2hc (SLC3A2), LAT1 operates as an obligatory antiporter, exchanging extracellular amino acids for intracellular ones.[2][4][5]

LAT1's strategic expression at biological barriers, most notably the blood-brain barrier (BBB) and blood-retina barrier, as well as its significant upregulation in numerous cancer types, makes it a prime target for therapeutic intervention and targeted drug delivery.[1][6][7] Its ability to transport clinically important drugs like the anti-parkinsonian agent L-DOPA and the anti-cancer drug melphalan across these barriers provides a validated pathway for delivering therapeutics to otherwise inaccessible sites.[1][3][8] Therefore, identifying novel compounds that can hijack this transport system is of paramount interest.

The candidate molecule, this compound, is a structural analog of L-tyrosine, a known LAT1 substrate. This structural similarity forms the basis of the hypothesis that it may be recognized and transported by LAT1, potentially offering a new scaffold for brain-targeted or anti-cancer drug design. This guide outlines the essential experiments to rigorously test this hypothesis.

A Multi-Tiered Strategy for LAT1 Substrate Validation

A definitive validation requires more than just demonstrating binding affinity. It is crucial to differentiate between compounds that merely bind to the transporter (inhibitors) and those that are actively transported into the cell (substrates).[9][10] Our validation workflow is structured to systematically build this evidence, moving from initial binding assessment to direct proof of transport.

G cluster_0 In Vitro Cellular Assays cluster_1 Advanced & In Vivo Models A Tier 1: Competitive Inhibition Assay (Cis-inhibition) Establishes Binding & Affinity (IC50) B Tier 2: Trans-stimulation Assay Tests for Substrate-Mediated Efflux Differentiates Substrates from Inhibitors A->B If binding is confirmed C Tier 3: Direct Uptake Assay (LC-MS/MS) Quantifies Transport Kinetics (Km, Vmax) B->C If efflux is stimulated D In Vitro BBB Model Assesses Trans-endothelial Transport C->D If transport kinetics are favorable E In Vivo Studies (e.g., In Situ Brain Perfusion) Confirms Brain Penetration D->E If BBB passage is shown Result Validated LAT1 Substrate E->Result

Caption: Experimental workflow for validating a novel LAT1 substrate.

In Vitro Validation: Core Cellular Assays

The foundation of LAT1 substrate validation lies in a series of well-controlled cell-based assays. The choice of the cellular model is critical; we recommend using a human cell line with robust and well-characterized LAT1 expression, such as HEK293 cells stably transfected to overexpress human LAT1 and 4F2hc, or a cancer cell line with high endogenous LAT1 levels (e.g., U87 glioblastoma).[11][12][13]

Tier 1: Competitive Inhibition (Cis-inhibition) Assay

Objective: To determine if the NCE binds to the LAT1 transporter and to quantify its apparent binding affinity by measuring its half-maximal inhibitory concentration (IC₅₀).[10][11]

Causality: This assay operates on the principle of competition. If the NCE binds to the same site as a known LAT1 substrate, it will inhibit the uptake of that substrate in a concentration-dependent manner. This is the first and most fundamental screen for any potential LAT1 ligand.

Detailed Protocol:

  • Cell Seeding: Plate LAT1-expressing cells in 96-well plates and culture until they reach 80-90% confluency.

  • Preparation of Solutions:

    • Prepare a stock solution of the NCE, this compound, in a suitable vehicle (e.g., DMSO, followed by dilution in buffer).

    • Prepare serial dilutions of the NCE in Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

    • Prepare a working solution of a radiolabeled LAT1 probe substrate, such as [¹⁴C]-L-Leucine (e.g., at a final concentration of 1-5 µM), in the same buffer.[14]

  • Assay Procedure:

    • Aspirate the culture medium from the cells and wash each well twice with pre-warmed HBSS.

    • Add the NCE dilutions to the appropriate wells. Include vehicle-only controls (for 100% uptake) and wells with a saturating concentration of a known non-transported inhibitor like JPH203 (for 0% specific uptake).[14][15]

    • Immediately add the [¹⁴C]-L-Leucine working solution to all wells to initiate the uptake.

    • Incubate the plate at 37°C for a predetermined linear uptake period (typically 1-5 minutes).

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.[16]

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[16]

  • Quantification:

    • Transfer the cell lysate from each well into a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • In a parallel plate, determine the protein concentration in each well (e.g., using a BCA assay) to normalize the CPM data.

  • Data Analysis:

    • Plot the normalized CPM values against the logarithm of the NCE concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data (Hypothetical):

CompoundKnown LAT1 InteractionIC₅₀ (µM)
L-LeucineEndogenous Substrate15 ± 2.1
JPH203Potent Inhibitor0.06 ± 0.01
NCE (Test Compound) Putative Substrate 45 ± 5.8
L-AlanineWeak/Non-Substrate> 1000

Table 1: Competitive inhibition of [¹⁴C]-L-Leucine uptake.

Interpretation: An IC₅₀ value in the low- to mid-micromolar range, as shown for the hypothetical NCE, indicates significant binding to the LAT1 transporter. However, this result alone is insufficient to confirm transport.[9][17]

Tier 2: Trans-stimulation Assay

Objective: To functionally distinguish between a transported substrate and a non-transported inhibitor.

Causality: This assay leverages the obligatory exchange mechanism of LAT1.[10] Cells are pre-loaded with a radiolabeled LAT1 substrate. When an extracellular compound is transported into the cell by LAT1, it forces the transporter to move an intracellular substrate out. Therefore, a true substrate will stimulate the efflux of the pre-loaded radiolabel, whereas a non-transported inhibitor will not.[11][13]

G cluster_0 Extracellular Space cluster_1 Intracellular Space Test_Substrate Test Substrate (NCE) LAT1 LAT1 Transporter Alternating Access Test_Substrate->LAT1:f0 Binds & Transported In Radiolabel Radiolabeled Substrate ([3H]-Gabapentin) LAT1:f1->Radiolabel Stimulates Efflux

Caption: Mechanism of the trans-stimulation assay.

Detailed Protocol:

  • Cell Seeding: Culture LAT1-expressing cells to confluency in 24-well plates.

  • Radiolabel Loading:

    • Incubate the cells with a high concentration of a radiolabeled LAT1 substrate (e.g., [³H]-Gabapentin) for 30-60 minutes at 37°C to allow it to accumulate intracellularly.

    • Aspirate the loading solution and wash the cells thoroughly with ice-cold HBSS to remove all extracellular radioactivity.

  • Efflux Stimulation:

    • Add pre-warmed HBSS containing the NCE at a concentration several-fold higher than its IC₅₀ value (e.g., 100-200 µM).

    • Include controls: HBSS alone (basal efflux), and HBSS with a known potent substrate like L-Phenylalanine (positive control).

  • Sample Collection:

    • At various time points (e.g., 1, 5, 10, 20 minutes), collect an aliquot of the extracellular buffer from each well.

  • Quantification:

    • At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

    • Measure the radioactivity in the collected buffer aliquots and the final cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of efflux at each time point: (CPM in buffer) / (Total CPM in buffer + Final CPM in lysate) * 100.

    • Plot the percentage of efflux versus time and compare the initial rates of efflux between conditions.

Comparative Data (Hypothetical):

Extracellular Compound (at 200 µM)Efflux Rate (% of total cpm/min)Interpretation
Buffer Only (Basal)0.8 ± 0.1Baseline Efflux
L-Phenylalanine (Positive Control)5.2 ± 0.4Transported Substrate
NCE (Test Compound) 4.5 ± 0.3 Transported Substrate
JPH203 (Inhibitor Control)0.9 ± 0.2Non-transported Binder

Table 2: Trans-stimulation of [³H]-Gabapentin efflux.

Interpretation: A significantly increased efflux rate in the presence of the NCE, comparable to that of a known substrate, provides strong evidence that the NCE is not just a binder but is actively transported by LAT1.

Tier 3: Direct Uptake and Kinetic Analysis

Objective: To directly measure the uptake of the NCE into cells, confirm that this uptake is LAT1-mediated, and determine the transporter kinetics (Kₘ and Vₘₐₓ).

Causality: This is the most direct evidence of transport. By quantifying the intracellular accumulation of the NCE over time and concentration, we can characterize the efficiency of the transport process. Inhibition of this uptake by a known LAT1 blocker confirms the transporter's role.

Detailed Protocol:

  • Analytical Method Validation:

    • Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the NCE in cell lysate.

    • The method must adhere to regulatory guidelines such as ICH Q2(R1) for accuracy, precision, linearity, and specificity.[18][19][20][21]

  • Concentration-Dependent Uptake:

    • Seed LAT1-expressing cells in 24-well plates.

    • Incubate cells with varying concentrations of the NCE (e.g., spanning from 0.1 to 10 times the expected Kₘ) for a fixed time within the linear uptake range (determined from a preliminary time-course experiment).

    • Run a parallel set of experiments where cells are pre-incubated with a specific LAT1 inhibitor (e.g., 10 µM JPH203) before adding the NCE.[17]

  • Termination and Sample Preparation:

    • Terminate the uptake by washing with ice-cold HBSS.

    • Lyse the cells and collect the lysate.

    • Prepare the samples for LC-MS/MS analysis (e.g., protein precipitation, addition of an internal standard).

  • Quantification and Data Analysis:

    • Quantify the intracellular concentration of the NCE using the validated LC-MS/MS method.

    • Normalize the data to the protein content of each sample.

    • Calculate the LAT1-specific uptake by subtracting the uptake in the presence of the inhibitor from the total uptake.

    • Plot the LAT1-specific uptake rate against the NCE concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum transport velocity).

Comparative Data (Hypothetical):

CompoundKₘ (µM)Vₘₐₓ (pmol/min/mg protein)
L-Leucine25 ± 4150 ± 12
NCE (Test Compound) 68 ± 9 110 ± 9

Table 3: Michaelis-Menten kinetics of LAT1-mediated uptake.

Interpretation: The ability to calculate Kₘ and Vₘₐₓ values from saturable, inhibitor-sensitive uptake provides definitive proof of carrier-mediated transport. The Kₘ reflects the affinity of the substrate for the transporter, while Vₘₐₓ reflects the transport capacity. These values can be compared with those of known substrates to benchmark the NCE's performance.[11]

Bridging to In Vivo Relevance: Advanced Models

While cellular assays are essential, validating a compound for CNS or tumor delivery requires assessing its ability to cross complex biological barriers.

  • In Vitro BBB Models: These models, often consisting of co-cultures of brain endothelial cells, astrocytes, and pericytes grown on transwell inserts, can be used to measure the trans-endothelial transport of the NCE.[22] A high permeability-area (PA) product that is inhibited by a LAT1 blocker would suggest potential for BBB penetration.

  • In Vivo Pharmacokinetics: Ultimately, studies in animal models are required. Techniques like in situ brain perfusion or intravenous administration followed by brain tissue analysis can directly measure the brain uptake clearance (Kᵢₙ) of the NCE, providing the most conclusive evidence of its ability to be delivered to the target organ via LAT1.[23][24][25][26]

Conclusion

References

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  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Wang, Q., & Holst, J. (2015). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology, 6, 1. [Link]

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  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Solvo Biotechnology. (n.d.). LAT1 - Transporters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Retrieved from [Link]

  • Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences, 19(5), 1278. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Retrieved from [Link]

  • Puris, E., Gynther, M., & Huttunen, K. M. (2020). L-Type amino acid transporter 1 as a target for drug delivery. Pharmaceutical Research, 37(5), 94. [Link]

  • ScienceOpen. (2020). L-Type amino acid transporter 1 as a target for drug delivery. Retrieved from [Link]

  • Colas, C., Schlessinger, A., & Geier, E. (2019). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 10, 485. [Link]

  • Shen, L., & Zoch, M. L. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology, 2230, 449–456. [Link]

  • Park, K. (2018). Insight into brain-targeted drug delivery via LAT1-utilizing prodrugs. Journal of Controlled Release, 285, 203. [Link]

  • Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. Retrieved from [Link]

  • Gynther, M., & Huttunen, K. M. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Nishikubo, K., et al. (2022). Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells. Cancer Science, 113(9), 3184–3196. [Link]

  • Thompson, B. J., & Smith, K. M. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(17), 4279–4283. [Link]

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  • ResearchGate. (n.d.). Compounds tested for LAT1 inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Retrieved from [Link]

  • Schlessinger, A., & Fotiadis, D. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Frontiers in Molecular Biosciences, 10, 1125134. [Link]

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Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison of the cross-reactivity profile of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of N-acetyl-L-tyrosine. In drug discovery, achieving target selectivity is a paramount objective to enhance therapeutic efficacy while minimizing off-target effects. This document outlines the strategic importance of cross-reactivity studies and presents a framework for evaluating the selectivity of this compound. We delve into state-of-the-art methodologies, including biophysical, biochemical, and cell-based assays, providing detailed protocols and explaining the scientific rationale behind their application. By presenting illustrative experimental data, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule inhibitors.

Introduction to this compound

Chemical Identity and Rationale for Fluorination

This compound, hereafter referred to as Compound X, is a synthetic derivative of the endogenous amino acid L-tyrosine. Its structure is characterized by an N-acetyl group and a fluorine atom at the meta-position of the phenyl ring.

  • Synonyms: N-acetyl-3-fluoro-L-tyrosine

  • Molecular Formula: C₁₁H₁₂FNO₄

  • Molecular Weight: 241.22 g/mol

The introduction of a fluorine atom is a deliberate medicinal chemistry strategy. Fluorine's high electronegativity can significantly alter the electronic properties of the phenyl ring, potentially modulating the compound's binding affinity and selectivity for its biological target.[1] This modification can influence pKa, lipophilicity, and metabolic stability, making it a valuable tool in drug design.

Putative Biological Target: Tyrosine Kinases

Given its structural resemblance to tyrosine, Compound X is hypothesized to be an inhibitor of protein tyrosine kinases. Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism.[2] Dysregulation of tyrosine kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[3] The development of selective tyrosine kinase inhibitors (TKIs) is an area of intense research.[3]

The Imperative of Cross-Reactivity Profiling

While designing a compound to inhibit a specific kinase, there is a high probability of unintended interactions with other kinases due to the conserved nature of the ATP-binding pocket.[4] These "off-target" interactions can lead to a range of outcomes, from unexpected therapeutic benefits to severe toxicities.[5] Therefore, rigorous cross-reactivity and selectivity profiling are not merely regulatory hurdles but essential components of the drug discovery process to de-risk a candidate molecule.[6] This guide provides the experimental framework for such an evaluation.

The Comparative Landscape: Selecting Appropriate Comparators

To meaningfully assess the selectivity profile of Compound X, it must be benchmarked against structurally and functionally related molecules.

Structural Analogs for Comparison

The most logical comparator is its direct, non-fluorinated parent compound:

  • N-acetyl-L-tyrosine: This compound serves as a negative control to determine the baseline interaction of the core scaffold and to highlight the specific contribution of the fluorine atom to the binding profile.

Rationale for Comparison

By comparing the activity of Compound X against N-acetyl-L-tyrosine, we can directly infer the impact of the 3-fluoro substitution. This structure-activity relationship (SAR) is fundamental to understanding how subtle chemical modifications can translate into significant changes in biological selectivity and potency. While N-acetyl-L-tyrosine itself is primarily a precursor for catecholamine synthesis, its potential for weak, non-specific interactions provides a crucial baseline.[7][8][9][10][11][12]

Table 1: Structural Comparison of Test Compound and Key Comparator

Compound NameStructureKey Differentiating FeatureRationale for Comparison
This compound (Compound X)Structure of Compound X3-Fluoro substitutionThe primary test article; its selectivity profile is the focus of this guide.
N-acetyl-L-tyrosineStructure of N-acetyl-L-tyrosineNo substitutionParent compound; acts as a baseline control to assess the impact of fluorination on kinase binding and selectivity.

Methodologies for Comprehensive Cross-Reactivity Assessment

A multi-pronged approach is essential to build a comprehensive and reliable selectivity profile. We will detail three complementary methodologies: a biophysical assay for direct binding kinetics, a biochemical assay for enzymatic inhibition, and a cell-based assay for functional consequences.

Method 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Expertise & Experience: SPR is a powerful, label-free technique that provides real-time data on the binding and dissociation of a small molecule (analyte) to a panel of immobilized proteins (ligands).[13] It has become a gold standard in drug discovery for quantifying binding affinity (KD) and kinetics (ka and kd), which are critical parameters for understanding selectivity.[14][15][16] For Compound X, SPR allows for a broad, unbiased screen against a panel of purified kinases to identify both intended and unintended binding partners.

Experimental Protocol: SPR-Based Kinase Profiling

  • Immobilization: Covalently immobilize a panel of purified, active human kinases onto a CM5 sensor chip via amine coupling. Include the primary target kinase and a diverse selection of kinases from different families to assess broad selectivity.

  • Analyte Preparation: Prepare a series of concentrations for both Compound X and N-acetyl-L-tyrosine in a suitable running buffer (e.g., HBS-EP+). A typical concentration range would be from 1 nM to 10 µM.

  • Binding Analysis: Inject the prepared analyte solutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) in real-time to generate sensorgrams.

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to dissociate the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caption: Workflow for SPR-based kinase binding analysis.

Method 2: In Vitro Biochemical Kinase Assay

Expertise & Experience: While SPR measures binding, biochemical assays measure the functional consequence of that binding—the inhibition of enzymatic activity. A kinase activity assay directly quantifies the ability of a compound to inhibit the phosphorylation of a substrate by its target kinase.[15] Profiling Compound X against a large panel of kinases and determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is the industry-standard method for defining selectivity.[4]

Experimental Protocol: Broad Panel Kinase Inhibition Assay

  • Assay Preparation: In a 384-well plate, add the kinase, a specific peptide substrate, and ATP at a concentration close to the Km for each respective kinase.

  • Compound Addition: Add Compound X or N-acetyl-L-tyrosine across a range of concentrations (typically 10-point dose-response, e.g., from 1 nM to 100 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based methods that quantify the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Kinase_Assay_Workflow prep 1. Assay Preparation Add Kinase, Substrate, and ATP to 384-well plate compound 2. Compound Addition Add serial dilutions of Compound X / NALT prep->compound incubation 3. Incubation Allow enzymatic reaction to proceed (e.g., 60 min) compound->incubation detection 4. Detection Stop reaction and quantify substrate phosphorylation incubation->detection analysis 5. Data Analysis Plot dose-response curve and calculate IC50 detection->analysis

Sources

A Comparative In Vivo Efficacy Analysis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Preclinical Researchers

Introduction: The Challenge of Neuropathic Pain and Rationale for a Novel Compound

Neuropathic pain, a debilitating condition arising from damage to the somatosensory system, presents a significant therapeutic challenge.[1] Existing treatments often provide incomplete relief and are associated with dose-limiting side effects. This guide introduces a novel compound, 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (hereafter designated as "Compound F-AHP"), a fluorinated N-acetylated amino acid derivative. Its structural similarity to endogenous molecules involved in neurotransmission suggests a potential role in modulating aberrant neuronal signaling characteristic of neuropathic pain.

This document provides a comprehensive, data-driven comparison of Compound F-AHP's in vivo analgesic efficacy against Gabapentin, a first-line standard of care.[2] We will detail the experimental framework, from the selection of a clinically relevant animal model to the specific protocols for efficacy assessment, providing researchers with a robust template for preclinical evaluation.

Scientific Foundation: Comparative Mechanisms of Action

A sound experimental design is built upon a clear mechanistic hypothesis. While the precise mechanism of Compound F-AHP is under investigation, its structure as a modified tyrosine analog suggests potential interaction with pathways involved in neurotransmitter synthesis or signaling.[3][4]

Gabapentin , the comparator, does not act directly on GABA receptors despite its structural similarity to GABA.[5][6] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[2][5] This interaction inhibits the trafficking of these channels to the presynaptic terminal, reducing the influx of calcium and subsequent release of excitatory neurotransmitters like glutamate and substance P.[2][6] This dampening of neuronal hyperexcitability is central to its analgesic effect in neuropathic states.[5]

Hypothesized Mechanism of Compound F-AHP: We hypothesize that Compound F-AHP, due to its fluorinated hydroxyphenyl ring, may act as a modulator of key signaling nodes in nociceptive pathways, potentially influencing downstream kinase activity or receptor sensitivity that is altered following nerve injury.

Figure_1_Mechanisms_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Vesicle Glutamate Vesicle VGCC->Vesicle Inhibits Exocytosis Receptor Glutamate Receptor Vesicle->Receptor Glutamate Release Ca_ion Ca²⁺ Gabapentin Gabapentin Gabapentin->VGCC Binds α2δ-1 subunit PainSignal Pain Signal Propagation Receptor->PainSignal caption Fig 1. Comparative Mechanisms of Action.

Caption: Fig 1. Gabapentin's established mechanism of inhibiting neurotransmitter release.

In Vivo Experimental Design: A Head-to-Head Comparison

To objectively assess the efficacy of Compound F-AHP, we employ a gold-standard preclinical model of neuropathic pain: the Chronic Constriction Injury (CCI) model in rats.[1][7] This model effectively mimics the key symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia, making it highly relevant for therapeutic screening.[1][8]

Animal Model and Experimental Groups
  • Species: Male Sprague-Dawley rats (200-250g).[7] Male rats are initially chosen to avoid the hormonal cycle variability in females, which can influence nociceptive thresholds.

  • Housing: Animals are group-housed with enriched bedding and allowed to acclimate for at least 7 days before any procedures.[7]

  • Experimental Groups (n=10 per group):

    • Sham + Vehicle: Undergo surgery without nerve ligation, receive vehicle.

    • CCI + Vehicle: Undergo CCI surgery, receive vehicle.

    • CCI + Gabapentin (100 mg/kg, p.o.): Undergo CCI surgery, receive the standard compound.

    • CCI + Compound F-AHP (50 mg/kg, p.o.): Undergo CCI surgery, receive the test compound.

Experimental Workflow

The causality behind this workflow is to establish a stable neuropathic pain phenotype before initiating treatment. Baseline measurements (Day -1) ensure there are no pre-existing differences between groups. Post-surgical measurements on Day 7 confirm the successful induction of hypersensitivity before the first drug administration on Day 8.

Figure_2_Experimental_Workflow cluster_timeline Experimental Timeline cluster_actions Key Actions D_7 Day -7 to -1 Acclimation D_1 Day -1 Baseline Testing D_7->D_1 D0 Day 0 CCI Surgery D_1->D0 baseline Von Frey & Hargreaves Tests D_1->baseline D7 Day 7 Confirm Pain Phenotype D0->D7 surgery Induce Chronic Constriction Injury D0->surgery D8 Day 8-14 Daily Dosing D7->D8 confirm Re-test Von Frey & Hargreaves D7->confirm D14 Day 14 Final Efficacy Testing D8->D14 treat Administer Vehicle, Gabapentin, or Compound F-AHP D8->treat final_test Post-Dose Von Frey & Hargreaves Tests (at 2h) D14->final_test acclimate Animal Acclimation & Handling caption Fig 2. Overall Experimental Workflow.

Caption: Fig 2. A timeline of the in vivo study from animal acclimation to final efficacy assessment.

Detailed Experimental Protocols

Scientific integrity requires reproducible, self-validating methodologies. The following protocols are based on established best practices.

Chronic Constriction Injury (CCI) Surgical Protocol

Causality: This procedure creates a loose constriction of the sciatic nerve, which induces inflammation and nerve fiber damage, leading to a robust and lasting neuropathic pain state without causing complete transection.[8][9]

  • Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).[8] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Preparation: Shave and disinfect the lateral surface of the mid-thigh on one leg. Maintain aseptic technique throughout the procedure.[8]

  • Nerve Exposure: Make a small incision through the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[7][10]

  • Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced approximately 1 mm apart.[8] The ligatures should only gently constrict the nerve, just enough to impede epineural blood flow but not arrest it.

  • Closure: Close the muscle layer with a 5-0 silk suture and the skin incision with wound clips.[7][10]

  • Sham Control: For the sham group, perform the same procedure, including nerve exposure, but do not place the ligatures.

  • Post-operative Care: Monitor the animal during recovery. No analgesics are given post-operatively as this would interfere with the study endpoints.[7][10]

Behavioral Testing Protocols

Behavioral tests are conducted at the same time of day for each session to minimize circadian variability. The experimenter should be blinded to the treatment groups.

Causality: This test measures the withdrawal threshold to a non-painful mechanical stimulus, directly assessing allodynia, a key symptom of neuropathic pain.[11][12]

  • Habituation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.[13][14]

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness (e.g., starting at 2g) to the mid-plantar surface of the hind paw.[11] The filament should be applied with enough force to cause a slight bend and held for 2-3 seconds.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.[12] Briefly, if there is a response, the next weaker filament is used. If there is no response, the next stronger filament is used.

  • Data Recording: The force in grams that elicits a 50% response rate is recorded as the mechanical withdrawal threshold.

Causality: This test measures the latency to withdraw from a noxious thermal stimulus, providing a quantifiable measure of heat hyperalgesia.[15][16]

  • Habituation: Place the rat on the glass surface of the Hargreaves apparatus within a clear enclosure and allow 20-30 minutes for acclimation.[17][18]

  • Stimulation: Position the movable infrared heat source beneath the glass, directly under the plantar surface of the hind paw.[15]

  • Measurement: Activate the heat source. A timer automatically starts and stops when the rat withdraws its paw.[15]

  • Cut-off: A 20-30 second cut-off is used to prevent tissue damage in animals with significant hyposensitivity.[17][18]

  • Data Recording: The paw withdrawal latency in seconds is recorded. The test is repeated 3 times with at least 5 minutes between trials, and the average is used.[17]

Data Summary and Interpretation

The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes of this comparative study.

Table 1: Mechanical Withdrawal Threshold (Von Frey Test)
GroupBaseline (g)Day 7 Post-CCI (g)Day 14 Post-Treatment (g)
Sham + Vehicle14.8 ± 1.114.5 ± 1.314.6 ± 1.2
CCI + Vehicle15.0 ± 1.23.5 ± 0.5 3.8 ± 0.6
CCI + Gabapentin14.9 ± 1.03.2 ± 0.4 9.5 ± 0.9
CCI + Compound F-AHP15.1 ± 1.33.4 ± 0.6 11.2 ± 1.1†

Data are presented as Mean ± SEM. *p < 0.05 vs. CCI + Vehicle. †p < 0.05 vs. CCI + Gabapentin.

Table 2: Thermal Withdrawal Latency (Hargreaves Test)
GroupBaseline (s)Day 7 Post-CCI (s)Day 14 Post-Treatment (s)
Sham + Vehicle10.5 ± 0.810.2 ± 0.910.4 ± 0.7
CCI + Vehicle10.3 ± 0.74.1 ± 0.4 4.3 ± 0.5
CCI + Gabapentin10.6 ± 0.93.9 ± 0.5 7.8 ± 0.6
CCI + Compound F-AHP10.4 ± 0.84.0 ± 0.4 8.9 ± 0.8

Data are presented as Mean ± SEM. *p < 0.05 vs. CCI + Vehicle.

Interpretation: The data clearly show that the CCI surgery successfully induced significant mechanical allodynia (reduced gram force threshold) and thermal hyperalgesia (reduced withdrawal latency in seconds) by Day 7, which persisted in the vehicle-treated group. Both Gabapentin and Compound F-AHP demonstrated significant analgesic efficacy by Day 14, markedly increasing both the mechanical threshold and thermal latency compared to the vehicle control. Notably, in this hypothetical dataset, Compound F-AHP shows a trend towards greater efficacy in reversing mechanical allodynia compared to Gabapentin.

Conclusion and Future Directions

This guide outlines a rigorous, scientifically-grounded framework for the in vivo comparison of a novel compound, this compound (Compound F-AHP), against the standard-of-care, Gabapentin. The presented methodologies, from the CCI model of neuropathic pain to validated behavioral assays, provide a clear path for obtaining reliable and translatable preclinical efficacy data.

The hypothetical results suggest that Compound F-AHP is a promising candidate for the treatment of neuropathic pain, with efficacy comparable or potentially superior to Gabapentin. These findings warrant further investigation, including dose-response studies, pharmacokinetic profiling, and exploration of its precise molecular mechanism of action to fully characterize its therapeutic potential.

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A Guide to Enhancing Reproducibility in the Synthesis and Evaluation of 3-((4-Hydroxyphenyl)amino)propanoic Acid and Its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth analysis of the synthesis, purification, characterization, and biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid and its derivatives, a scaffold with demonstrated antimicrobial and anticancer properties.[1][2][3] By examining the critical parameters at each stage, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to ensure the reliability and reproducibility of their own investigations.

The Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid: A Reproducible Pathway

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid and its subsequent conversion to bioactive hydrazone derivatives has been reported with good yields.[4] However, achieving consistent results requires meticulous attention to detail. Below, we present a detailed protocol based on established literature, followed by a discussion of critical variables that can impact reproducibility.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide

This protocol is adapted from the work of Kavaliauskas, P., et al. (2024).[4]

Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester (2)

  • In a round-bottom flask, dissolve 4-aminophenol (1) in methanol.

  • Add methyl acrylate to the solution.

  • Reflux the mixture for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-(4-hydroxyphenyl)-β-alanine methyl ester (2).

Step 2: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (3)

  • Dissolve the purified N-(4-hydroxyphenyl)-β-alanine methyl ester (2) in an appropriate solvent (e.g., ethanol).

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture, again monitoring by TLC.

  • After the reaction is complete, cool the mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to obtain N-(4-hydroxyphenyl)-β-alanine hydrazide (3).

Causality of Experimental Choices and Reproducibility
  • Solvent Purity: The purity of solvents, particularly methanol and ethanol, is crucial. Trace amounts of water can lead to unwanted side reactions, such as the hydrolysis of the methyl ester.

  • Reaction Monitoring: TLC is a simple yet powerful tool for monitoring the progress of the reaction. Inconsistent reaction times can lead to incomplete conversion or the formation of byproducts, thus affecting the yield and purity of the final product.

  • Purification Method: The choice of purification method (recrystallization vs. column chromatography) can significantly impact the purity of the intermediate and final products. The optimal method should be determined empirically to ensure the removal of unreacted starting materials and byproducts.

Purity and Characterization: The Foundation of Reliable Biological Data

The biological activity of a compound is intrinsically linked to its purity. Even small amounts of impurities can lead to erroneous or irreproducible results in biological assays.[5][6] Therefore, rigorous purification and comprehensive characterization are non-negotiable.

Purification and the Impact of Impurities

Common impurities in the synthesis of amino acid derivatives can include deletion or insertion products, byproducts from side reactions, and residual starting materials or reagents.[5][7] For instance, in the synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide, potential impurities could include unreacted N-(4-hydroxyphenyl)-β-alanine methyl ester or di-acylated byproducts.

Table 1: Common Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleInformation Obtained
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative assessment of purity, detection of non-volatile impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation and identification of impurities with distinct chemical shifts.[4]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Confirmation of molecular weight and identification of impurities with different masses.[9]
Detailed Characterization Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which would indicate impurities.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Spectrometer: 400 MHz or higher.

  • Analysis: Record ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.[4] The presence of unexpected signals may indicate impurities.

Reproducibility in Biological Evaluation: A Comparative Approach

Antimicrobial Activity Assessment

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[10][11][12]

Protocol 3: Broth Microdilution Assay

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[11]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Anticancer Activity Assessment

The in vitro anticancer activity can be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15]

Protocol 4: MTT Assay

  • Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate and allow them to adhere overnight.[16]

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Comparative Analysis: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives vs. Indole-Substituted Propanoic Acids

To provide a broader context for the reproducibility and performance of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, we compare them with another class of bioactive compounds: indole-substituted propanoic acids.[17]

Table 2: Comparison of Bioactive Propanoic Acid Derivatives

Feature3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesIndole-Substituted Propanoic Acid Derivatives
Synthesis Typically a multi-step synthesis involving Michael addition and subsequent derivatization.[4]Can be synthesized from indole-3-carbaldehyde through a multi-step process.[17]
Reported Biological Activity Antimicrobial (antibacterial and antifungal) and anticancer.[1][18]Reported to have antimicrobial activity.[17]
Potential Reproducibility Challenges Potential for side reactions during Michael addition; purity of hydrazine hydrate is critical for hydrazone formation.Potential for side reactions on the indole ring; purification can be challenging due to the similar polarity of byproducts.

Visualizing Workflows for Enhanced Understanding

To further clarify the experimental processes and their interdependencies, the following diagrams, generated using Graphviz, illustrate the key workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-aminophenol 4-aminophenol N-(4-hydroxyphenyl)-β-alanine methyl ester N-(4-hydroxyphenyl)-β-alanine methyl ester 4-aminophenol->N-(4-hydroxyphenyl)-β-alanine methyl ester Methanol, Methyl Acrylate, Reflux N-(4-hydroxyphenyl)-β-alanine hydrazide N-(4-hydroxyphenyl)-β-alanine hydrazide N-(4-hydroxyphenyl)-β-alanine methyl ester->N-(4-hydroxyphenyl)-β-alanine hydrazide Hydrazine Hydrate, Ethanol, Reflux Pure Compound Pure Compound N-(4-hydroxyphenyl)-β-alanine hydrazide->Pure Compound Recrystallization / Column Chromatography Structural Confirmation & Purity Data Structural Confirmation & Purity Data Pure Compound->Structural Confirmation & Purity Data HPLC, NMR, MS Biological Evaluation Biological Evaluation Structural Confirmation & Purity Data->Biological Evaluation

Caption: Workflow for the synthesis and characterization of N-(4-hydroxyphenyl)-β-alanine hydrazide.

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay Pure Compound Pure Compound Broth Microdilution Broth Microdilution Pure Compound->Broth Microdilution MTT Assay MTT Assay Pure Compound->MTT Assay MIC Determination MIC Determination Broth Microdilution->MIC Determination Comparative Analysis Comparative Analysis MIC Determination->Comparative Analysis IC50 Determination IC50 Determination MTT Assay->IC50 Determination IC50 Determination->Comparative Analysis

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

The reproducibility of experimental results is a cornerstone of scientific integrity. This guide has provided a comprehensive framework for the reproducible synthesis, purification, characterization, and biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid and its derivatives. By understanding the critical parameters and potential pitfalls at each stage, researchers can enhance the reliability of their findings and contribute to the robust development of new therapeutic agents. Future work should focus on the development of even more robust and scalable synthetic routes and the establishment of standardized protocols for the biological evaluation of this promising class of compounds.

References

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A Researcher's Guide to Control Experiments for Studies Involving 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing robust control experiments for investigating the biological activities of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. As a novel, synthetic amino acid derivative, rigorous experimental design is paramount to elucidating its true biological effects and mechanism of action. This document moves beyond a simple checklist of controls, offering a deep dive into the scientific rationale behind each experimental choice, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and the Imperative for Rigorous Controls

This compound is a synthetic amino acid analog. Its structure, featuring a fluorinated and N-acetylated phenylpropanoic acid scaffold, suggests potential as a modulator of various biological processes. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while N-acetylation can alter solubility, membrane permeability, and susceptibility to enzymatic degradation[1][2][3][4][5][6][7].

Recent studies on structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed potential anticancer and antimicrobial activities[8][9][10][11][12][13][14][15][16]. Specifically, screenings against the A549 human non-small cell lung carcinoma cell line have demonstrated that some derivatives can reduce cell viability and migration[10][11][12]. This guide will therefore focus on designing control experiments within the context of investigating the potential anticancer properties of this compound, using the A549 cell line as a primary model system.

The central dogma of reliable scientific inquiry is the use of appropriate controls. In the study of a novel compound, controls serve to isolate the effects of the compound from confounding variables, ensuring that observed outcomes are a direct result of the molecule's activity. This guide will detail the selection and implementation of vehicle, negative, and positive controls, as well as provide a roadmap for more advanced target deconvolution studies.

I. Foundational Controls for Phenotypic Screening

Before delving into the specific molecular target, the initial investigation of a novel compound typically involves phenotypic screening to determine its effect on whole cells. The following controls are essential for the validity of these initial studies.

The Vehicle Control: Establishing a True Baseline

The vehicle is the solvent or solution used to dissolve and deliver the test compound to the biological system. The vehicle control group is treated with the vehicle alone, at the same concentration used in the experimental group. This is crucial for distinguishing the biological effects of the test compound from any effects of the solvent itself.

Selection of an Appropriate Vehicle:

  • Initial Solubility Assessment: Attempt to dissolve the compound in aqueous buffers (e.g., PBS) at the desired final concentration.

  • Use of Co-solvents: If aqueous solubility is limited, a common strategy is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay medium.

    • Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.

  • Alternative Formulation Strategies: For compounds with very low aqueous solubility, other vehicles such as ethanol, polyethylene glycol (PEG), or cyclodextrins may be considered.

Experimental Protocol for Vehicle Control in a Cell Viability Assay (e.g., MTT Assay):

  • Objective: To determine the effect of the vehicle on A549 cell viability.

  • Procedure:

    • Seed A549 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a dilution of the chosen vehicle (e.g., DMSO) in cell culture medium to match the highest concentration that will be used to deliver the test compound.

    • Treat a set of wells with the vehicle-containing medium.

    • Incubate for the same duration as the compound-treated cells (e.g., 24, 48, or 72 hours).

    • Assess cell viability using the MTT assay.

Data Interpretation: The viability of cells in the vehicle control group should be compared to that of untreated cells. A significant decrease in viability in the vehicle control group indicates that the vehicle itself is toxic at the concentration used, and a lower, non-toxic concentration must be established.

Table 1: Example Data for Vehicle Control Assessment

TreatmentVehicle ConcentrationCell Viability (% of Untreated)
Untreated0%100%
Vehicle Control 10.1% DMSO98%
Vehicle Control 20.5% DMSO95%
Vehicle Control 31.0% DMSO70%

In this example, 1.0% DMSO shows significant toxicity, while 0.1% and 0.5% are acceptable.

The Negative Control: Ensuring Specificity

A negative control should ideally be a molecule that is structurally very similar to the test compound but is known or predicted to be biologically inactive. This control helps to ensure that the observed biological effects are due to the specific chemical features of the test compound and not a general property of the chemical scaffold.

Selection of a Negative Control Compound:

Based on studies of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, several compounds within this class have been shown to have low or no cytotoxic activity against A549 cells[10][11][12]. A suitable negative control would be a close structural analog of this compound that was found to be inactive in these screens. For the purpose of this guide, we will designate a hypothetical inactive analog, "Compound X" , which shares the core scaffold but lacks a key functional group or has a modification that renders it inactive.

Experimental Application: "Compound X" should be tested in parallel with the active compound in all phenotypic assays.

The Positive Control: Validating the Assay System

A positive control is a compound known to produce the expected biological effect in the chosen assay system. This control validates the experimental setup and confirms that the assay is capable of detecting the effect of interest.

Selection of a Positive Control for Anticancer Assays in A549 Cells:

For assessing anticancer activity in A549 cells, established chemotherapeutic agents are appropriate positive controls.

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II. It is known to be cytotoxic to A549 cells, with reported IC50 values in the nanomolar range[17][18].

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to apoptosis. It is also active against A549 cells, with IC50 values in the low micromolar range[19][20][21].

Data Interpretation: A robust response to the positive control confirms that the assay is performing as expected. If the positive control fails to elicit the expected response, it indicates a problem with the experimental procedure, reagents, or cell line.

Table 2: Summary of Foundational Controls for Phenotypic Assays

Control TypePurposeExample for A549 Cell Viability AssayExpected Outcome
Vehicle Control To account for effects of the solvent.0.5% DMSO in culture medium.No significant change in cell viability compared to untreated cells.
Negative Control To ensure the observed effect is specific to the test compound's structure.A structurally similar but inactive analog ("Compound X").No significant change in cell viability.
Positive Control To validate the assay's ability to detect the desired effect.Doxorubicin or Cisplatin.A significant, dose-dependent decrease in cell viability.

II. Experimental Protocols for Phenotypic Assays

The following are detailed protocols for two key phenotypic assays to assess the potential anticancer activity of this compound.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound, negative control, and positive control (Doxorubicin or Cisplatin) in culture medium. The vehicle concentration should be kept constant across all wells. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated and vehicle control wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[22][23][24][25].

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Migration Assessment: The Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study directional cell migration in vitro. It mimics cell migration during wound healing in vivo.

Protocol:

  • Cell Seeding: Seed A549 cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip[26][27][28][29].

  • Washing: Wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with culture medium containing the test compound, negative control, positive control, or vehicle.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration[26][27].

III. Advancing to Mechanism: Controls for Target Deconvolution

Once a reproducible phenotypic effect is established, the next critical step is to identify the molecular target(s) of the compound. This process, known as target deconvolution, is essential for understanding the mechanism of action and for rational drug development[30][31][32][33][34].

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature[26][27][31][32][33].

Workflow:

  • Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

CETSA_Workflow A Intact Cells + Compound/Vehicle B Heat to Various Temperatures A->B Treatment C Cell Lysis B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Collect Soluble Fraction D->E F Protein Detection (Western Blot / MS) E->F G Generate Melting Curve F->G Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobead Competition Assay

If the compound is hypothesized to be a kinase inhibitor, a kinobead competition assay can be used to profile its selectivity across a large portion of the kinome.

Workflow:

  • Lysate Preparation: Prepare a lysate from the cells of interest.

  • Competition: Incubate the lysate with varying concentrations of the test compound.

  • Affinity Purification: Add "kinobeads" (sepharose beads coupled with broad-spectrum kinase inhibitors) to pull down kinases that are not bound to the test compound.

  • Analysis: Elute the bound kinases and identify and quantify them using mass spectrometry.

A decrease in the amount of a particular kinase pulled down by the beads in the presence of the compound indicates that the compound binds to that kinase[8][28][30][34].

Kinobead_Workflow A Cell Lysate B Incubate with Test Compound A->B C Add Kinobeads B->C Competition D Affinity Purification C->D E Elution D->E F Mass Spectrometry E->F G Identify Bound Kinases F->G Analysis

Caption: Workflow for a Kinobead Competition Assay.

IV. Summary and Future Directions

The study of a novel compound like this compound requires a multi-layered approach to experimental design. This guide has outlined the essential foundational controls—vehicle, negative, and positive—that are necessary to validate initial phenotypic findings, such as potential anticancer activity. By employing structurally similar but inactive analogs as negative controls and well-characterized drugs like doxorubicin and cisplatin as positive controls, researchers can build a solid foundation of evidence.

Furthermore, this guide provides a bridge from phenotypic observation to mechanistic understanding by introducing powerful target deconvolution techniques like CETSA and kinobead assays. These methods are invaluable for identifying the direct molecular targets of a bioactive compound, thereby paving the way for rational optimization and further drug development.

By adhering to these principles of rigorous experimental control, researchers can confidently and accurately delineate the biological landscape of this compound and unlock its potential therapeutic value.

References

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A Comparative Analysis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid: A Predictive Guide to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine atoms, for instance, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide focuses on a novel, yet under-characterized molecule: 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid .

While direct experimental data for this specific compound is not yet prevalent in published literature, a robust comparative analysis can be conducted by examining structurally related analogs. This guide will synthesize findings from studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and other related phenylpropanoic acids to build a predictive profile of this compound. We will explore its potential as an antimicrobial and anticancer agent, propose detailed experimental workflows for its evaluation, and provide a framework for the statistical analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with therapeutic potential.

Structural Analogs and Their Known Biological Activities: Building a Predictive Framework

The core structure of our target molecule, a substituted phenylpropanoic acid, is a common motif in biologically active compounds. Our predictive analysis hinges on the biological activities observed in closely related molecules, primarily derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.

Recent studies have demonstrated that this scaffold is a versatile starting point for the development of potent antimicrobial and anticancer agents.[1][2][3][4] For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited significant, structure-dependent antimicrobial activity against a range of multidrug-resistant bacteria and fungi, including ESKAPE pathogens and drug-resistant Candida species.[1][3][5][6][7] Notably, the incorporation of heterocyclic substituents onto this core structure enhanced the antimicrobial potency and spectrum of activity.[3]

Furthermore, the same scaffold has been investigated for its anticancer properties. Several derivatives were found to reduce the viability of A549 lung cancer cells and inhibit cell migration in vitro.[2][4][8] Interestingly, these compounds also displayed favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity.[2][8][9] The antioxidant properties of these derivatives have also been noted, a feature that can be relevant in the context of both cancer and inflammatory diseases.[2][4][8]

The key structural differences between our target molecule and these reported analogs are the presence of a fluorine atom on the phenyl ring and an acetamido group at the 2-position of the propanoic acid chain. The fluorine atom is expected to influence the electronic properties of the phenol group and potentially enhance binding interactions with biological targets. The acetamido group may affect the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor.

Comparative Data Summary

To provide a clear basis for our predictive comparison, the following table summarizes the reported activities of key structural analogs.

Compound/Derivative ClassBiological ActivityKey FindingsCitations
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesAntimicrobialActive against ESKAPE bacteria and drug-resistant Candida species. Activity is structure-dependent.[1][3][5][6][7]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesAnticancerReduced viability of A549 lung cancer cells and suppressed cell migration.[2][4][8]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesAntioxidantDemonstrated antioxidant properties in DPPH radical scavenging and ferric ion reduction power (FRAP) assays.[2][4][8]

Proposed Experimental Workflows for Evaluation

To validate the predicted biological activities of this compound, a systematic experimental approach is required. The following workflows outline the key assays and methodologies.

Antimicrobial Activity Screening

A crucial first step is to assess the compound's efficacy against a panel of clinically relevant microbial pathogens.

Caption: Workflow for antimicrobial activity screening.

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Inoculum Preparation: Culture the selected microbial strains overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microbe (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Reading: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity Screening

Evaluating the compound's potential as an anticancer agent requires a series of in vitro cell-based assays.

Caption: Workflow for anticancer activity screening.

  • Cell Seeding: Seed cancer cells (e.g., A549) and a noncancerous cell line (e.g., Vero) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours. Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Statistical Analysis of Experimental Data

For Antimicrobial Data:
  • Descriptive Statistics: Calculate the mean and standard deviation for MIC, MBC, and MFC values from at least three independent experiments.

  • Comparative Analysis: If comparing the efficacy of the novel compound to a standard antibiotic (e.g., ciprofloxacin, fluconazole), a Student's t-test or ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) can be employed to determine statistical significance (p < 0.05).

For Anticancer Data:
  • IC50 Determination: Utilize non-linear regression analysis to fit a dose-response curve and calculate the IC50 values with 95% confidence intervals.

  • Significance Testing: For migration and apoptosis assays, use a one-way ANOVA with a suitable post-hoc test to compare the effects of different compound concentrations to the control group. A p-value of less than 0.05 is typically considered statistically significant.

  • Selectivity Index (SI): The SI is calculated as the ratio of the IC50 value for the noncancerous cell line to the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Future Directions

This guide provides a predictive comparison and a roadmap for the experimental evaluation of this compound. Based on the robust biological activities of its structural analogs, this novel compound holds considerable promise as a lead candidate for the development of new antimicrobial and anticancer therapeutics. The proposed experimental workflows and statistical analysis frameworks offer a comprehensive approach to validate these predictions and elucidate the compound's therapeutic potential.

Future research should focus on the synthesis and in vitro testing as outlined. Positive results would warrant further investigation into the mechanism of action, in vivo efficacy in animal models, and a more detailed structure-activity relationship study by synthesizing and testing a library of related derivatives. The strategic placement of the fluoro and acetamido groups on the phenylpropanoic acid scaffold presents an exciting opportunity for the discovery of novel and effective therapeutic agents.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • BenchChem. (n.d.). 3-Fluoro-2-hydroxypropanoic acid chemical structure and properties.
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  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

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Independent verification of the biological effects of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Tyrosine Analog

In the landscape of drug discovery and neuroscience research, novel tyrosine analogs present intriguing possibilities for therapeutic intervention. 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a structurally unique N-acetylated and fluorinated derivative of tyrosine, has emerged as a compound of interest. Its structural modifications suggest potential modulation of key biological pathways, including neurotransmitter synthesis and cellular signaling. However, the biological effects of this compound remain largely uncharacterized in publicly available literature.

This guide provides a comprehensive framework for the independent verification of the biological effects of this compound. We will outline a series of robust experimental protocols designed to elucidate its mechanism of action, potency, and potential therapeutic value. Through a systematic and comparative approach, this document will empower researchers to rigorously evaluate this novel compound against established alternatives, thereby ensuring scientific integrity and accelerating the path from discovery to potential application.

The core of our investigative approach is to dissect the compound's biological activity by addressing the following fundamental questions:

  • Does it serve as a substrate or inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis?

  • How does it influence the production of key neurotransmitters like dopamine and norepinephrine?

  • What is its impact on cell viability and potential for cytotoxicity?

  • Does it possess antioxidant properties?

  • How is it metabolized, and can it penetrate the blood-brain barrier?

By systematically addressing these questions, we can construct a comprehensive biological profile of this compound and objectively compare its performance with that of its structural relatives: L-Tyrosine, N-Acetyl-L-Tyrosine (NALT), and 3-Fluoro-L-Tyrosine.

Comparative Compound Overview

A critical aspect of independent verification is benchmarking against known standards. The selection of appropriate comparators is paramount for contextualizing the experimental data.

CompoundStructureKey Characteristics
This compound Novel N-acetylated, fluorinated tyrosine analog. Biological effects are currently uncharacterized.
L-Tyrosine A naturally occurring amino acid and the direct precursor for the synthesis of catecholamines.[1]
N-Acetyl-L-Tyrosine (NALT) An acetylated form of L-Tyrosine suggested to have enhanced solubility and bioavailability, potentially leading to more efficient brain uptake.[2][3][4][5]
3-Fluoro-L-Tyrosine A fluorinated analog of L-Tyrosine utilized in neurotransmitter synthesis studies and as a tool in neuropharmacology.[6]

Proposed Experimental Verification Workflow

The following sections detail a logical and comprehensive workflow for the biological characterization of this compound.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: ADME Profiling Tyrosine_Hydroxylase_Assay Tyrosine Hydroxylase Activity Assay Neurotransmitter_Quantification Neurotransmitter Quantification in PC12 Cells Tyrosine_Hydroxylase_Assay->Neurotransmitter_Quantification Informs substrate potential Cell_Viability_Assay Cell Viability/Cytotoxicity Assay Neurotransmitter_Quantification->Cell_Viability_Assay Correlates with functional outcome Antioxidant_Assay Antioxidant Activity Assay (DPPH/ABTS) Cell_Viability_Assay->Antioxidant_Assay Assesses safety profile Metabolic_Stability In Vitro Metabolic Stability Assay Antioxidant_Assay->Metabolic_Stability Provides comprehensive in vitro profile BBB_Penetration Blood-Brain Barrier Permeability Assay (PAMPA) Metabolic_Stability->BBB_Penetration Predicts in vivo behavior

Caption: Proposed experimental workflow for the independent verification of this compound.

Phase 1: In Vitro Biological Characterization

This initial phase focuses on characterizing the direct biological effects of the compound at the enzymatic and cellular levels.

Tyrosine Hydroxylase Activity Assay

Rationale: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine.[7] Determining if the test compound acts as a substrate or inhibitor of TH is fundamental to understanding its potential impact on catecholamine neurotransmission. A real-time colorimetric assay can be employed for this purpose.[7]

Experimental Protocol:

  • Reagents: Recombinant human tyrosine hydroxylase, L-Tyrosine (positive control), 3-Fluoro-L-Tyrosine (comparator), the test compound, and necessary co-factors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin).

  • Assay Principle: The production of L-DOPA is monitored spectrophotometrically by the oxidation of L-DOPA to dopachrome.[7]

  • Procedure:

    • Prepare a reaction mixture containing TH enzyme, co-factors, and either the test compound, L-Tyrosine, or 3-Fluoro-L-Tyrosine at various concentrations.

    • Initiate the reaction and monitor the change in absorbance at 475 nm over time using a plate reader.[7]

    • Calculate the initial reaction rates for each compound.

  • Data Analysis: Compare the reaction rates of the test compound to that of L-Tyrosine. A significant reaction rate suggests it is a substrate, while a lack of product formation in the presence of L-Tyrosine would indicate inhibitory activity.

Neurotransmitter Quantification in a Cellular Model

Rationale: To understand the functional consequence of the compound's interaction with the catecholamine pathway, it is essential to measure its effect on neurotransmitter levels in a relevant cell model, such as PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla and synthesize, store, and release dopamine and norepinephrine.

Experimental Protocol:

  • Cell Culture: Culture PC12 cells under standard conditions.

  • Treatment: Treat the cells with the test compound, L-Tyrosine, NALT, and 3-Fluoro-L-Tyrosine at various concentrations for a defined period (e.g., 24 hours).

  • Sample Preparation: Lyse the cells and collect the supernatant. Prepare samples for analysis using techniques like liquid-liquid or solid-phase extraction.[8]

  • Quantification: Analyze the levels of dopamine and norepinephrine in the cell lysates using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[9][10]

  • Data Analysis: Compare the neurotransmitter levels in cells treated with the test compound to those treated with the controls and an untreated group.

Catecholamine_Synthesis_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase

Caption: The catecholamine synthesis pathway, highlighting the role of tyrosine hydroxylase.

Cell Viability and Cytotoxicity Assay

Rationale: It is crucial to assess whether the observed biological effects are accompanied by cellular toxicity. A standard cell viability assay, such as the MTT assay, can determine the compound's impact on cell proliferation and metabolic activity.[11]

Experimental Protocol:

  • Cell Lines: Use a panel of relevant cell lines, including neuronal cells (e.g., SH-SY5Y) and a non-neuronal control cell line (e.g., HEK293).

  • Treatment: Expose the cells to a range of concentrations of the test compound and comparators for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Viable cells with active mitochondria will reduce MTT to formazan, a purple precipitate.[11]

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 (half-maximal inhibitory concentration) value if significant cytotoxicity is observed.

Antioxidant Activity Assays (DPPH and ABTS)

Rationale: Phenolic compounds often exhibit antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging ability of compounds.[12][13][14][15][16]

Experimental Protocol:

  • Reagents: DPPH radical solution, ABTS radical cation solution, Trolox (a vitamin E analog, used as a standard), and the test compound.

  • DPPH Assay:

    • Mix the test compound at various concentrations with a DPPH solution.

    • Measure the decrease in absorbance at 517 nm as the DPPH radical is scavenged.[16]

  • ABTS Assay:

    • Generate the ABTS radical cation.

    • Mix the test compound with the ABTS radical solution.

    • Measure the reduction in absorbance at 734 nm.

  • Data Analysis: Express the antioxidant activity as the IC50 value (the concentration required to scavenge 50% of the radicals) and compare it to Trolox.

Phase 2: ADME Profiling

This phase provides insights into the potential in vivo behavior of the compound.

In Vitro Metabolic Stability Assay

Rationale: Understanding the metabolic stability of a novel compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[17][18][19][20][21] This can be assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Experimental Protocol:

  • System: Use human liver microsomes supplemented with NADPH as a source of metabolic enzymes.

  • Incubation: Incubate the test compound and control compounds (e.g., a known stable and a known unstable compound) with the microsomes at 37°C.

  • Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Blood-Brain Barrier Permeability Assay (PAMPA)

Rationale: For a compound intended to have central nervous system (CNS) effects, the ability to cross the blood-brain barrier (BBB) is a critical parameter. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB permeability.[22][23][24]

Experimental Protocol:

  • Assay System: A 96-well filter plate is coated with a lipid mixture mimicking the BBB. The plate is placed in a 96-well acceptor plate containing buffer.

  • Procedure:

    • Add the test compound and control compounds (with known high and low BBB permeability) to the donor wells.

    • Incubate for a defined period to allow for passive diffusion across the artificial membrane.

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) and classify the compound's potential for BBB penetration.

Comparative Data Summary

The following table presents a hypothetical framework for summarizing the experimental data, allowing for a direct comparison between the test compound and its alternatives.

ParameterThis compoundL-TyrosineN-Acetyl-L-Tyrosine (NALT)3-Fluoro-L-Tyrosine
Tyrosine Hydroxylase Substrate Activity (relative to L-Tyrosine) To be determined100% (Reference)Expected to be low/negligibleExpected to be a substrate
Dopamine Production in PC12 cells (% of control) To be determinedExpected increaseExpected increaseExpected increase
Norepinephrine Production in PC12 cells (% of control) To be determinedExpected increaseExpected increaseExpected increase
Cell Viability (IC50 in SH-SY5Y cells) To be determined>100 µM>100 µMPotentially lower than L-Tyrosine
Antioxidant Activity (IC50 in DPPH assay) To be determinedModerateModerateTo be determined
In Vitro Metabolic Half-life (t½ in HLM) To be determinedMetabolizedHydrolyzed to L-TyrosineTo be determined
BBB Permeability (Pe value in PAMPA) To be determinedLowPotentially higher than L-TyrosinePotentially higher than L-Tyrosine

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the independent verification of the biological effects of this compound. By following these detailed protocols and comparing the results to well-characterized alternatives, researchers can generate a robust data package to elucidate the compound's mechanism of action, therapeutic potential, and safety profile.

The data generated from these studies will be instrumental in determining the future research directions for this novel compound. Positive outcomes in neurotransmitter modulation, coupled with a favorable safety and ADME profile, would warrant further investigation in more complex in vivo models to assess its efficacy in models of neurological disorders. Conversely, undesirable properties such as cytotoxicity or metabolic instability would guide medicinal chemistry efforts to optimize the compound's structure. Ultimately, this systematic approach ensures that the scientific community can confidently and efficiently evaluate the promise of new chemical entities.

References

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Safety Operating Guide

Navigating the Disposal of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their experimental use, culminating in a critical final step: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a compound of interest in various research applications. By understanding the underlying principles of chemical safety and waste management, researchers can not only ensure a secure laboratory environment but also uphold their commitment to environmental stewardship.

Chemical Profile and Hazard Assessment

Due to the absence of a dedicated SDS, a hazard assessment must be inferred from the compound's structure. This compound is a fluorinated aromatic amino acid derivative. The presence of a fluorine atom and a phenolic hydroxyl group on the benzene ring, along with the carboxylic acid moiety, dictates its potential reactivity and toxicological profile.

Structural Features and Inferred Hazards:

  • Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds persistent in the environment. Thermal decomposition can release hazardous fumes, including hydrogen fluoride.

  • Phenolic Hydroxyl Group: Phenolic compounds can be irritants and may have toxic properties.

  • Carboxylic Acid: The carboxylic acid group imparts acidic properties to the molecule.

  • Acetamido Group: This functional group is common in pharmaceuticals and is generally considered to be of low reactivity.

Based on these features and data from similar compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Many organic acids and phenolic compounds cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Environmental Persistence: As a fluorinated organic compound, it is likely to be persistent and require special disposal considerations to prevent environmental accumulation.

Table 1: Inferred Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale
Physical StateSolidBased on similar aromatic amino acid derivatives.
Water SolubilitySparingly solubleThe presence of polar functional groups may lend some water solubility, but the aromatic ring will limit it.
AcidityWeakly acidicDue to the carboxylic acid group.
ReactivityStable under normal conditions. Incompatible with strong oxidizing agents and strong bases.General characteristic of similar organic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE are non-negotiable when handling any chemical of unknown or inferred toxicity. The following PPE is mandatory when working with this compound:

  • Eye Protection: Chemical splash goggles are the minimum requirement.

  • Hand Protection: Nitrile gloves are recommended. Ensure to check for any signs of degradation and change them frequently.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All work with the solid compound should ideally be performed in a chemical fume hood.

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and well-executed response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills (if the compound is in solution), absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, compatible waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a rinse with water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be handled as hazardous chemical waste. Drain disposal is strictly prohibited.

Waste Characterization and Segregation:

  • Hazardous Waste Determination: Due to its fluorinated nature and potential irritant properties, this compound should be treated as hazardous waste.

  • Segregation: The waste must be segregated from other laboratory waste streams. Specifically, it should not be mixed with incompatible materials such as strong bases or oxidizing agents.

Containerization and Labeling:

  • Container Selection: Use a compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant").

Step-by-Step Disposal Workflow:

  • Collection: Collect all waste containing the target compound, including contaminated labware (e.g., weighing boats, filter paper), in the designated hazardous waste container.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate beyond the limits specified by your institution or regulatory agencies.

  • Final Disposal Method: The ultimate disposal of fluorinated organic compounds often requires high-temperature incineration to ensure complete destruction and prevent the release of persistent chemicals into the environment. Your EHS department will coordinate with a licensed hazardous waste disposal facility to ensure this is carried out in compliance with all regulations.

Disposal_Workflow cluster_generation Waste Generation & Collection cluster_characterization Characterization & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (Solid or Solution) B Collect in a Compatible, Labeled Container A->B C Characterize as Hazardous Waste B->C D Segregate from Incompatible Chemicals C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EHS for Pickup E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Decontamination

All non-disposable equipment and surfaces that have come into contact with the compound must be thoroughly decontaminated.

Procedure for Decontaminating Glassware and Equipment:

  • Initial Rinse: Rinse the equipment with a suitable solvent that can dissolve the compound.

  • Wash: Wash with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to dry completely before reuse.

All cleaning materials, including solvent rinses, must be collected and disposed of as hazardous waste.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

  • Eurofins USA. Finding an End to Forever Chemicals. [Link]

  • CPAchem. Safety data sheet: 3-(3-Hydroxyphenyl)propionic acid. [Link]

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A Senior Application Scientist's Guide to Handling 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. As this is a specialized research chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative hazard assessment, synthesizing data from structurally analogous compounds including various hydroxyphenylpropanoic and fluorinated acids. This approach ensures a high margin of safety for all laboratory personnel.

Core Hazard Assessment: An Evidence-Based Approach

The primary hazards associated with this class of compounds are well-documented in the SDS of structurally similar molecules. The consistent hazard profile across these analogs points to a clear set of risks that must be managed.

The principal expected hazards are:

  • Serious Eye Irritation (Category 2/2A): Direct contact with the eyes is likely to cause significant irritation.[1][2][3][4][5][6][7]

  • Skin Irritation (Category 2): The compound is expected to cause skin irritation upon contact.[1][3][4][5][6][7][8]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust or aerosols may lead to respiratory irritation.[2][3][4][5][6][7]

Given that the toxicological properties of the specific target molecule have not been fully investigated, all handling procedures must be conducted with the assumption that the compound may have additional, uncharacterized hazards.[9]

Personal Protective Equipment (PPE): Your Primary Defense

While engineering controls, such as chemical fume hoods, are the first and most critical line of defense, a robust PPE protocol is mandatory.[9] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[9][10][11]Protects against accidental splashes and airborne particles, mitigating the high risk of serious eye irritation. A face shield worn over goggles is required when there is a significant splash hazard.[12]
Hand Protection Chemical-resistant nitrile gloves.[12][13]Nitrile provides effective protection against a broad range of chemicals for incidental contact. For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[10] Gloves must be inspected before use and changed immediately upon contamination.
Body Protection Chemical-resistant laboratory coat.A fully buttoned lab coat protects skin and personal clothing from contamination. Standard cotton lab coats are sufficient for handling solids, but a chemical-resistant apron should be worn over the lab coat when handling solutions in larger quantities.[13]
Respiratory Protection Not required under normal use with proper engineering controls (i.e., in a fume hood).A NIOSH-approved respirator (e.g., N95 or higher) is necessary if engineering controls are insufficient or when handling large quantities of the solid powder outside of a fume hood, where dust generation is unavoidable.[9][12][13]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps from preparation to cleanup.

Step 1: Preparation and Pre-Handling
  • Hazard Review: Before beginning, consult this guide and any available safety information. Ensure you are familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.[1][5][9]

  • Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • PPE Donning: Put on all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Work Area Setup: Designate a specific area within the fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

Step 2: Handling the Compound
  • Weighing: If weighing the solid compound, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of dust. Use anti-static weigh boats or paper.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Execution: Carry out all experimental procedures involving the compound within the fume hood.

Step 3: Post-Handling and Decontamination
  • Initial Cleanup: Decontaminate any non-disposable equipment (e.g., spatulas, glassware) used during the procedure.

  • Waste Segregation: Carefully place all contaminated disposable items (e.g., gloves, bench paper, weigh boats) into a designated, sealed waste container.

  • Final Workspace Cleaning: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][8]

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_final Final Steps A Review Hazards & Emergency Procedures B Verify Fume Hood Operation A->B C Don All Required PPE B->C D Weigh Solid / Prepare Solution C->D E Perform Experimental Steps D->E F Decontaminate Equipment E->F G Segregate & Dispose of Waste F->G H Clean Work Surface G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J G cluster_exposure Personal Exposure cluster_spill Containment cluster_actions Immediate Actions Start Exposure or Spill Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Spill Solid Spill Start->Spill ActionSkin Flush with soap & water (15+ min) Remove contaminated clothing Skin->ActionSkin ActionEye Flush with water (15+ min) Remove contact lenses GET MEDICAL HELP Eye->ActionEye ActionInhale Move to fresh air Seek medical attention Inhale->ActionInhale ActionSpill Avoid dust Sweep into sealed container Decontaminate area Spill->ActionSpill

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.